2-Methyl-1-phenylpropene
Description
Properties
IUPAC Name |
2-methylprop-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVVHWKPVSLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061111 | |
| Record name | (2-Methyl-1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-49-0 | |
| Record name | (2-Methyl-1-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutenylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-phenylpropene | |
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| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Methyl-1-propenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |
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| Record name | β,β-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |
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| Record name | ISOBUTENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for 2-methyl-1-phenylpropene, a valuable organic intermediate. The document details various methodologies, including the Wittig reaction, Grignard reaction followed by dehydration, and direct alcohol dehydration. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in practical application.
Wittig Reaction Pathway
The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. For the synthesis of this compound, two main retrosynthetic approaches are considered.
Retrosynthesis and Strategy
The target molecule, this compound, can be disconnected at the double bond in two ways, leading to two potential Wittig reaction strategies:
-
Strategy A: Benzaldehyde (B42025) and an isopropylidene ylide.
-
Strategy B: Acetone (B3395972) and a benzylidene ylide.
Experimental Protocol (Strategy A: Benzaldehyde and Isopropyl Ylide)
This protocol is adapted from general Wittig reaction procedures.[1][2]
Step 1: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Slowly add 2-bromopropane (B125204) (isopropyl bromide) (12.3 g, 0.1 mol) to the stirring suspension.
-
Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to room temperature, which should result in the precipitation of the phosphonium (B103445) salt.
-
Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the dried isopropyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise via a syringe. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (10.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.
Quantitative Data
| Parameter | Value |
| Expected Yield | 70-85% (based on analogous reactions) |
| Purity | >98% after chromatography |
| Boiling Point | 187-188 °C |
| Density | 0.901 g/mL at 25 °C |
| Refractive Index | n20/D 1.539 |
Grignard Reaction and Dehydration Pathway
This two-step pathway involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by the elimination of water to form the alkene.
Synthesis of 2-Methyl-1-phenyl-2-propanol (B89539) (Grignard Reaction)
Step 1: Preparation of Benzylmagnesium Chloride
-
In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (3.65 g, 0.15 mol) and a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of benzyl (B1604629) chloride (18.9 g, 0.15 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with Acetone
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of anhydrous acetone (8.7 g, 0.15 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel to the cold, stirring Grignard reagent. A white precipitate will form.[3]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
Step 3: Work-up and Purification
-
Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two 50 mL portions of diethyl ether.[3]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-1-phenyl-2-propanol.[3]
-
The crude product can be purified by vacuum distillation.
Dehydration of 2-Methyl-1-phenyl-2-propanol
Method A: Acid-Catalyzed Dehydration
This protocol is adapted from the dehydration of the similar compound 2-phenyl-2-propanol.[4]
-
Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
In the round-bottom flask, place the purified 2-methyl-1-phenyl-2-propanol (15.0 g, 0.1 mol) and a catalytic amount of 85% phosphoric acid (e.g., 1-2 mL).
-
Heat the mixture gently. The this compound and water will co-distill.
-
Transfer the distillate to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.[4]
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Method B: Alumina-Catalyzed Dehydration
This method is suitable for gas-phase reactions and can produce high yields.[4]
-
Pack a ceramic or glass tube with activated alumina (B75360) and place it in a tube furnace.
-
Heat the furnace to 300-350 °C.
-
Slowly drop the 2-methyl-1-phenyl-2-propanol onto the heated alumina. The alcohol will vaporize and dehydrate as it passes over the catalyst.
-
Collect the product that distills from the end of the tube in a cooled receiving flask.
-
The collected product can be further purified by drying and distillation as described in Method A.
Quantitative Data
Grignard Reaction and Dehydration
| Parameter | Value (Grignard) | Value (Dehydration) |
| Yield | ~85-95% (for the alcohol) | ~80-90% (for the alkene) |
| Purity | >95% after distillation | >98% after distillation |
An alternative Grignard route to an isomeric alcohol, 2-methyl-1-phenyl-1-propanol, has been reported with high yield and purity.[5]
| Reactants | Catalyst/Solvent | Yield | Purity | Reference |
| Chlorobenzene, Isobutyraldehyde | Mg, Zn-Na alloy / THF | 91.1% | 99.6% | [5] |
Direct Dehydration of 2-Methyl-1-phenyl-2-propanol with AlCl₃/PPh₃
A one-step dehydration of the precursor alcohol can be achieved with high efficiency using a combination of aluminum chloride and triphenylphosphine.
Experimental Protocol
-
In a reaction vial, mix 2-methyl-1-phenyl-2-propanol (0.4 mmol), AlCl₃ (0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluting solution.
Quantitative Data
| Parameter | Value |
| Yield | 80% |
Workflow Visualizations
Spectroscopic Data for this compound
Characterization of the final product is crucial for confirming its identity and purity.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.[6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows the different types of protons and their connectivity in the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Reveals the number of different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
While specific spectra for this compound are available through chemical databases, typical expected signals would include:
-
¹H NMR: Signals for the aromatic protons, the vinylic proton, and the two methyl groups.
-
¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons, and the methyl carbons.
-
IR: Characteristic peaks for C-H bonds (aromatic and aliphatic) and the C=C double bond.
This guide provides a detailed overview of the primary synthesis pathways for this compound. Researchers and drug development professionals can use this information to select the most appropriate method based on available starting materials, desired yield and purity, and laboratory capabilities. The provided experimental protocols offer a solid foundation for the practical synthesis of this compound.
References
Physicochemical properties of 2-Methyl-1-phenylpropene
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropene
Abstract
This compound, also known as β,β-dimethylstyrene, is a colorless liquid with a characteristic aromatic odor.[1] With the chemical formula C₁₀H₁₂, it serves as a valuable precursor and intermediate in various organic syntheses, including the preparation of pharmaceuticals, fragrances, and other specialty chemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows illustrating its synthetic utility. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₂[2][3] |
| Molecular Weight | 132.20 g/mol [3] |
| Appearance | Colorless to almost colorless clear liquid[4][5] |
| Melting Point | -50 to -48 °C[1][2][4] |
| Boiling Point | 187 to 188 °C[1][2][4] |
| Density | 0.901 g/mL at 25 °C[1][2][4] |
| Refractive Index (n²⁰/D) | 1.539[1][2][4] |
| Flash Point | 138 °F (58 °C)[4][5][6] |
| Solubility | Soluble in Chloroform, Slightly soluble in Methanol[4][5] |
| Storage Temperature | 2 to 8 °C[4][5] |
| CAS Number | 768-49-0[4][7] |
Experimental Protocols
The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific instrumental parameters may vary, the fundamental methodologies are well-established.
2.1 Determination of Boiling Point The boiling point is typically determined via distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading on a thermometer placed in the vapor path during vigorous boiling, is recorded as the boiling point.
2.2 Determination of Density Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is determined at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass of the liquid by its volume.
2.3 Determination of Refractive Index A refractometer, commonly an Abbé refractometer, is used to measure the refractive index. A small sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance. The measurement is standardized to the D-line of the sodium spectrum at 20 °C (n²⁰/D).
2.4 Synthesis via Dehydration of Alcohol A general procedure for synthesizing alkenes like this compound involves the dehydration of the corresponding alcohol. For instance, 2-phenyl-2-propanol (B165765) can be used as a starting material.
-
Procedure: The alcohol (e.g., 0.4 mmol) is mixed with a catalytic amount of a dehydrating agent, such as aluminum chloride (AlCl₃, 5 mol%), and a co-catalyst like triphenylphosphine (B44618) (PPh₃, 5 mol%) in a suitable solvent like nitromethane (B149229) (1.0 mL).[8]
-
Reaction: The mixture is heated, for example, at 80 °C, and stirred for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[8]
-
Isolation: After cooling to room temperature, the product is isolated from the reaction mixture.[8] This is commonly achieved through a workup procedure followed by purification using techniques like preparative thin-layer chromatography (TLC) or column chromatography.[8]
Synthesis and Reactivity Workflows
The following diagrams illustrate the logical relationships in the synthesis and application of this compound.
Caption: Logical workflow for the synthesis of this compound via a Wittig reaction.[9]
Caption: Application of this compound as a precursor in chemical synthesis.[4][10][11]
References
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An In-depth Technical Guide to 2-Methyl-1-phenylpropene (CAS 768-49-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropene, also known as (2-Methylpropenyl)benzene or β,β-Dimethylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. While the broader class of phenylpropenes has garnered interest for various biological activities, this guide notes a lack of specific experimental data on the bioactivity and pharmacological profile of this compound itself within the reviewed literature.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from heat and open flames.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 768-49-0 | [2] |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Appearance | Colorless liquid | [4] |
| Density | 0.901 g/mL at 25 °C | [5] |
| Boiling Point | 187-188 °C | [5] |
| Melting Point | -50 to -48 °C | [5] |
| Flash Point | 58 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.539 | [5] |
Safety and Handling: this compound is classified as a flammable liquid (Hazard Class 3).[1] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Synthesis Protocols
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound from benzaldehyde (B42025) and an isopropyl-substituted phosphonium (B103445) ylide.[7][8]
Experimental Protocol:
-
Step 1: Preparation of the Phosphonium Ylide:
-
React isopropyl bromide with triphenylphosphine (B44618) in a suitable solvent (e.g., toluene) to form isopropyltriphenylphosphonium (B8661593) bromide.
-
Treat the resulting phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) to generate the ylide, (CH₃)₂C=PPh₃.[7]
-
-
Step 2: Wittig Reaction:
-
To the freshly prepared ylide solution at room temperature, add a solution of benzaldehyde in the same anhydrous solvent dropwise with stirring.
-
Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[9]
-
Synthesis via Dehydration of 2-Methyl-1-phenyl-1-propanol
This compound can also be synthesized by the dehydration of 2-methyl-1-phenyl-1-propanol using an acid catalyst.[10]
Experimental Protocol:
-
In a round-bottom flask, combine 2-methyl-1-phenyl-1-propanol (0.4 mmol) with nitromethane (B149229) (1.0 mL).
-
Add aluminum (III) chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) to the mixture.[10]
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to yield this compound.[10]
Chemical Reactions
Bromination
This compound is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2] A related reaction is the benzylic bromination of the saturated analogue, 2-methyl-1-phenylpropane, to yield 1-bromo-2-methyl-1-phenylpropane, a versatile intermediate in medicinal chemistry.[11] The following protocol is for the benzylic bromination of the saturated alkane, which provides a useful synthetic route to a related functionalized molecule.
Experimental Protocol for Benzylic Bromination of 2-Methyl-1-phenylpropane:
-
To a dry round-bottom flask, add 2-methyl-1-phenylpropane (10 mmol, 1.34 g), anhydrous carbon tetrachloride (50 mL), and N-bromosuccinimide (NBS, 11 mmol, 1.96 g).[11]
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN, 0.2 mmol, 0.033 g).[11]
-
Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-bromo-2-methyl-1-phenylpropane, can be purified by vacuum distillation or column chromatography on silica gel.[11]
Spectral Data
The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.
Table 2: Spectral Data of this compound
| Technique | Key Peaks / Chemical Shifts (δ) / m/z | Reference(s) |
| ¹H NMR | Predicted shifts for similar structures suggest peaks for aromatic protons (7.0-7.5 ppm), a vinylic proton, and methyl groups. | [12] |
| ¹³C NMR | Predicted shifts for similar structures indicate signals for aromatic carbons, vinylic carbons, and methyl carbons. | [13] |
| IR Spectroscopy | Expected peaks for C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the alkene and aromatic ring. | [14][15] |
| Mass Spectrometry | Molecular ion peak at m/z = 132. Prominent fragment ions are also observed. | [16] |
Biological Activity and Drug Development Potential
While phenylpropenes as a class of compounds have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects, there is a notable lack of specific experimental data on the biological activity of this compound (CAS 768-49-0) in the reviewed scientific literature.
General studies on substituted styrenes indicate that their reactivity and biological effects are highly dependent on the nature and position of substituents on both the phenyl ring and the vinyl group.[17][18] However, without specific in vitro or in vivo studies on this compound, its cytotoxic, antiproliferative, or other pharmacological effects remain uncharacterized.
Due to the absence of experimental data on its interaction with biological systems, no specific signaling pathways involving this compound can be described or visualized at this time. Further research is required to elucidate any potential biological activity and to assess its viability as a scaffold or intermediate in drug development.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and reactions of this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers working with this compound. The significant gap in the literature regarding its biological activity highlights an area ripe for future investigation, which would be essential to determine its potential utility in the field of drug development.
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- 15. infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. This compound(768-49-0) MS spectrum [chemicalbook.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 2-Methyl-1-phenylpropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-phenylpropene (CAS No. 768-49-0), a valuable intermediate in organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.
Spectroscopic Data
The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | Phenyl group (C₆H₅) protons |
| ~6.30 | Singlet | 1H | Vinylic proton (-CH=) |
| ~2.10 | Singlet | 3H | Methyl group (CH₃) protons |
| ~1.90 | Singlet | 3H | Methyl group (CH₃) protons |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | Quaternary phenyl carbon (C-Ar) |
| ~135.0 | Quaternary vinylic carbon (=C(CH₃)₂) |
| ~129.0 | Phenyl methine carbons (CH-Ar) |
| ~128.0 | Phenyl methine carbons (CH-Ar) |
| ~126.0 | Phenyl methine carbon (CH-Ar) |
| ~125.0 | Vinylic methine carbon (-CH=) |
| ~25.0 | Methyl carbon (CH₃) |
| ~20.0 | Methyl carbon (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3080 - 3020 | Medium | Aromatic C-H Stretch |
| 2975 - 2910 | Medium | Aliphatic C-H Stretch (sp³) |
| 1650 | Medium | C=C Alkene Stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 830 | Strong | =C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 132 | 80.1 | [M]⁺ (Molecular Ion) |
| 117 | 100.0 | [M - CH₃]⁺ |
| 91 | 35.8 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 7.2 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (typically 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
Caption: Workflow for Structural Elucidation.
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Methyl-1-phenylpropene, a valuable organic intermediate. The document details starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a laboratory and developmental setting. The key synthetic strategies discussed are the Wittig reaction, Grignard reaction followed by dehydration, and direct acid-catalyzed dehydration of precursor alcohols.
Overview of Synthetic Pathways
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction. The three principal routes are:
-
Wittig Reaction: This method offers a highly regioselective approach to forming the double bond by reacting a phosphorus ylide with a carbonyl compound. Two main disconnections are possible: the reaction of benzaldehyde (B42025) with an isopropyl-derived ylide or the reaction of acetone (B3395972) with a benzyl-derived ylide.
-
Grignard Reaction Followed by Dehydration: This two-step sequence involves the formation of a tertiary or secondary alcohol through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The subsequent elimination of water from the alcohol intermediate yields the target alkene.
-
Direct Dehydration of Alcohols: Commercially available or previously synthesized alcohols, such as 2-methyl-1-phenyl-1-propanol or 2-methyl-1-phenyl-2-propanol (B89539), can be directly converted to this compound through acid-catalyzed dehydration.
The logical relationship between these synthetic approaches is outlined in the diagram below.
Caption: Overview of synthetic routes to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic pathways, allowing for a direct comparison of starting materials and reported yields.
Table 1: Wittig Reaction Starting Materials
| Carbonyl Compound | Phosphorus Ylide Source | Key Reagents |
| Benzaldehyde | Isopropyltriphenylphosphonium halide | Triphenylphosphine (B44618), Isopropyl halide, Strong base (e.g., n-BuLi) |
| Acetone | Benzyltriphenylphosphonium halide | Triphenylphosphine, Benzyl halide, Strong base (e.g., NaOH) |
Table 2: Grignard Reaction & Dehydration Starting Materials and Yields
| Grignard Precursor | Carbonyl Compound | Alcohol Intermediate | Reported Alcohol Yield | Dehydration Reagent | Reported Alkene Yield |
| Chlorobenzene/Mg | Isobutyraldehyde | 2-Methyl-1-phenyl-1-propanol | up to 91.1%[1] | H₃PO₄ | Not specified |
| Benzyl chloride/Mg | Acetone | 2-Methyl-1-phenyl-2-propanol | 65-92% | AlCl₃/PPh₃ | 80%[2] |
Table 3: Direct Dehydration Starting Materials and Yields
| Starting Alcohol | Dehydration Reagent | Reaction Conditions | Reported Yield |
| 2-Methyl-1-phenyl-2-propanol | AlCl₃ (5 mol%), PPh₃ (5 mol%) | Nitromethane (B149229), 80°C, 2 h | 80%[2] |
| 2-Phenyl-2-propanol (analogous) | 85% H₃PO₄ (catalytic) | Heat, distillation | Not specified[3] |
| 2-Phenyl-2-propanol (analogous) | Alumina (Al₂O₃) | 300-350°C | Not specified[3] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Wittig Reaction Protocol (via Benzaldehyde and Isopropyl Ylide)
This two-step protocol first involves the preparation of the phosphonium (B103445) ylide, followed by the Wittig reaction with benzaldehyde.[4]
Step 1: Preparation of Isopropyltriphenylphosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine isopropyl bromide and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Heat the mixture to reflux and stir for 24 hours to form the phosphonium salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.0 equivalent), dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.
-
Allow the mixture to stir at 0°C for 1 hour.
Step 2: Wittig Reaction with Benzaldehyde
-
To the freshly prepared ylide solution at 0°C, add benzaldehyde (1.0 equivalent) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381) eluent to separate this compound from the triphenylphosphine oxide byproduct.
Grignard Reaction and Dehydration Protocol
This protocol details the synthesis of this compound from benzylmagnesium chloride and acetone, followed by acid-catalyzed dehydration.
Step 1: Synthesis of 2-Methyl-1-phenyl-2-propanol
-
In an oven-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle boiling), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by carefully pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 2-methyl-1-phenyl-2-propanol.
Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol
-
In a round-bottom flask, combine the crude 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum (III) chloride (0.02 mmol, 5 mol%), and triphenylphosphine (0.02 mmol, 5 mol%) in nitromethane (1.0 mL).[2]
-
Stir the mixture at 80°C for 2 hours.[2]
-
After the reaction, cool the mixture to room temperature.
-
Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to obtain this compound.[2]
Direct Dehydration of 2-Methyl-1-phenyl-1-propanol Protocol
This protocol describes the direct dehydration of 2-methyl-1-phenyl-1-propanol using phosphoric acid.
-
Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
In the round-bottom flask, place 2-methyl-1-phenyl-1-propanol and a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).
-
Heat the mixture gently. The this compound and water will co-distill.
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Mechanism of the Wittig reaction.
Caption: Workflow for Grignard synthesis and subsequent dehydration.
Caption: E1 mechanism for the acid-catalyzed dehydration of an alcohol.
References
α-Methylstyrene Derivatives: A Technical Guide to Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Methylstyrene (AMS) and its derivatives are a significant class of organic compounds with a rich history rooted in the development of polymer chemistry. Primarily known as a comonomer, AMS imparts valuable properties, most notably enhanced thermal stability, to a variety of polymers. This technical guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of α-methylstyrene derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes. While the principal applications of AMS derivatives lie within materials science, this guide also touches upon their limited but emerging role in other areas of chemical synthesis.
Discovery and History
The industrial-scale availability of α-methylstyrene is intrinsically linked to the cumene (B47948) process for producing phenol (B47542) and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. α-Methylstyrene is generated as a commercially viable byproduct of this reaction.[1][2] An alternative manufacturing route involves the direct catalytic dehydrogenation of cumene.[3]
Historically, the study of α-methylstyrene has been driven by its utility in polymer science. Early research focused on its polymerization characteristics and its ability to be incorporated into copolymers to improve their properties.[4] A significant milestone in the application of AMS was its use as a substitute for styrene (B11656) in acrylonitrile-butadiene-styrene (ABS) resins. This substitution results in polymers with higher softening points, improved impact values, and enhanced resistance to aging and chemical agents.[5] The homopolymer of α-methylstyrene, poly(α-methylstyrene), is thermally unstable due to a low ceiling temperature of approximately 65°C, which has limited its applications as a homopolymer but has been exploited in certain contexts.[1]
Synthesis of α-Methylstyrene and its Derivatives
A variety of synthetic methods for α-methylstyrene and its derivatives have been developed, ranging from industrial processes to laboratory-scale preparations.
Synthesis of α-Methylstyrene from Cumyl Chloride
A laboratory-scale synthesis of α-methylstyrene involves the dehydrochlorination of cumyl chloride.
Experimental Protocol: Synthesis of α-Methylstyrene from Cumyl Chloride [6]
-
Materials: Cumyl chloride, water.
-
Apparatus: A flask fitted with a stirrer and a distillation column.
-
Procedure:
-
Heat 500 ml of water to 110°C in the reaction flask.
-
Add 250 g of cumyl chloride dropwise over a period of 6 hours while maintaining the temperature.
-
Continuously distill the product through the column.
-
-
Yield: 166 g of α-methylstyrene is obtained.
Synthesis of α-Alkyl Styrene Derivatives
A one-pot synthesis method allows for the creation of a variety of α-alkyl styrene derivatives from readily available natural products like estragole (B85927). This method is notable for being regioselective and proceeding under transition metal-free conditions.
Experimental Protocol: One-Pot Synthesis of α-Alkyl Styrene Derivatives from Estragole
-
Materials: Estragole, dichloromethane (B109758) (CH₂Cl₂), bromine (Br₂), dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a nucleophile (e.g., amine, thiol, etc.), and a base (e.g., potassium tert-butoxide, KOtBu).
-
Apparatus: A 10 mL round-bottom flask, magnetic stirrer, and a dry ice/acetone bath.
-
Procedure:
-
To the round-bottom flask, add estragole (0.50 mmol) and CH₂Cl₂ (2 mL) at room temperature under air.
-
Cool the mixture to -78°C using the dry ice/acetone bath.
-
Add Br₂ (0.65 mmol) dropwise and stir the reaction mixture for 30 minutes at -78°C.
-
Remove the volatiles under reduced pressure while maintaining the cold temperature.
-
Add DMSO (2 mL), followed by NaI (0.50 mmol), the desired nucleophile (0.75 mmol), and the base (1.15 mmol).
-
Stir the reaction mixture at 22°C for 8 hours.
-
The product can then be isolated and purified, typically by flash column chromatography.
-
Synthesis of α-Methylstyrene Dimers
α-Methylstyrene dimers (AMSDs) are useful as addition-fragmentation chain transfer agents in free radical polymerization.[7] They can be synthesized with high selectivity using activated clay as a catalyst in the presence of a carbonic acid ester to control the reaction.
Experimental Protocol: Synthesis of α-Methylstyrene Unsaturated Dimers
-
Materials: α-Methylstyrene, activated clay or acid clay (catalyst), and a carbonic acid ester (e.g., ethylene (B1197577) carbonate) as a reaction control agent.
-
General Procedure: The dimerization is carried out by reacting α-methylstyrene in the presence of the clay catalyst and the carbonic acid ester. The use of the carbonic acid ester allows for high selectivity towards the unsaturated dimers and facilitates control of the reaction temperature.
Polymerization of α-Methylstyrene Derivatives
α-Methylstyrene and its derivatives can be polymerized through various mechanisms, most notably cationic and anionic polymerization.
Cationic Polymerization
Cationic polymerization of AMS can be initiated by a variety of Lewis acids and other cationic initiators. Recent research has explored the use of solid, ecological catalysts.
Experimental Protocol: Cationic Polymerization of α-Methylstyrene using Maghnite-Na
-
Materials: α-Methylstyrene (AMS), Maghnite-Na (a sodium-exchanged montmorillonite (B579905) clay).
-
Apparatus: Sealed tubes, magnetic stirrer.
-
Procedure:
-
Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.
-
Stir the mixture at a controlled temperature (e.g., 0°C).
-
After a specific time, extract the resulting polymer with dichloromethane.
-
Precipitate the polymer in methanol (B129727), wash it several times, and dry it under a vacuum at 40°C.
-
The monomer yield is determined gravimetrically.
-
Anionic Polymerization
Anionic polymerization of AMS can produce polymers with well-controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: Anionic Copolymerization of α-Methylstyrene and Styrene
-
Materials: α-Methylstyrene (MSt), styrene (St), anhydrous cyclohexane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), and anhydrous methanol (MeOH).
-
Apparatus: A 3-neck flask, magnetic stirrer with a thermocouple, and a precision syringe pump.
-
Procedure for Alternating Copolymer:
-
In the 3-neck flask, add 88 mL of anhydrous cyclohexane, 1.3 mL (10 mmol) of MSt, and 10 mL of anhydrous THF, and degas the mixture.
-
Prepare and degas an equimolar mixture of St and MSt separately.
-
Set the oil bath temperature to 61°C.
-
Initiate the polymerization by adding 1.4 mL (3.5 mmol) of n-BuLi solution.
-
After 5 minutes, the reaction mixture should turn cherry-red, indicating the formation of the MSt carbanion.
-
Add aliquots of the equimolar St/MSt mixture every 5 minutes.
-
After the desired reaction time, quench the reaction with prechilled anhydrous MeOH.
-
Precipitate the polymer in a mixture of MeOH/isopropanol, filter, and dry under reduced pressure.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the cited experimental protocols.
| Parameter | Value | Reference |
| Yield | 166 g | [6] |
| Starting Material | 250 g of cumyl chloride | [6] |
| Reaction Time | 6 hours (addition) | [6] |
| Temperature | 110°C | [6] |
Table 1: Synthesis of α-Methylstyrene from Cumyl Chloride.
| Parameter | Value | Reference |
| Monomer Conversion | Up to >90 wt% | |
| AMS in Copolymer | Up to 42 mol% | |
| Molecular Weight (Mw) | Up to 4400 g/mol | |
| Temperature | 60°C to 80°C |
Table 2: Copolymerization of α-Methylstyrene and Styrene.
| Parameter | Value | Reference |
| Temperature | 65°C to 140°C | [7] |
| Preferred Temperature | 80°C to 100°C | [7] |
| Catalyst | Cobalt catalyst | [7] |
| Initiator | Free-radical initiator (e.g., azo) | [7] |
Table 3: Synthesis of α-Methylstyrene Dimers.
Visualizations of Processes and Pathways
Cumene Process for Phenol, Acetone, and α-Methylstyrene Production
The following diagram illustrates the core steps of the cumene process, which is the primary industrial source of α-methylstyrene.
Caption: Industrial production of α-methylstyrene via the cumene process.
General Workflow for Cationic Polymerization of α-Methylstyrene
This diagram outlines the typical experimental workflow for the cationic polymerization of α-methylstyrene.
References
- 1. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 2. environmentalgenome.org [environmentalgenome.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3594453A - Method of producing alpha-methylstyrene resin - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US6388153B2 - Alpha-methylstyrene dimer derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
The Basic Reactivity of 2-Methyl-1-phenylpropene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic reactivity of 2-methyl-1-phenylpropene, also known as α-methylstyrene. The document details the core reactions this versatile alkene undergoes, including electrophilic additions, oxidation, reduction, and polymerization. For each reaction type, a thorough discussion of the mechanism is provided, supported by detailed experimental protocols and quantitative data. All reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to ensure clarity. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development who utilize substituted styrenes as key building blocks.
Introduction
This compound (α-methylstyrene), with the chemical formula C₁₀H₁₂, is an aromatic hydrocarbon characterized by a propenyl group attached to a phenyl ring. The presence of the electron-donating phenyl group and the tertiary benzylic carbon in the intermediate carbocation significantly influences its reactivity. The double bond is highly susceptible to electrophilic attack, making it a versatile precursor for a wide range of functionalized molecules. This guide explores the fundamental reactions of this compound, providing the necessary technical details for its application in research and development.
General Reactivity
The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond. The phenyl group, through resonance, stabilizes the adjacent carbocation that forms upon electrophilic attack. This stabilization dictates the regioselectivity of addition reactions, typically following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
Key Reactions and Experimental Protocols
Electrophilic Addition
Electrophilic addition reactions are characteristic of alkenes, and this compound readily undergoes these reactions with a variety of electrophiles.
The addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted benzylic carbon.[1]
Experimental Protocol: Addition of HBr to this compound
-
Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of a non-polar solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble hydrogen bromide gas slowly through the solution with constant stirring, or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 2-bromo-2-phenylpropane.
-
Purify the product by distillation under reduced pressure.
Reaction Mechanism: Hydrobromination
Caption: Mechanism of electrophilic addition of HBr.
The addition of halogens, such as bromine (Br₂), across the double bond of this compound results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate.
Experimental Protocol: Bromination of this compound
-
Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of carbon tetrachloride in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add a solution of bromine (1.21 g, 7.56 mmol) in carbon tetrachloride dropwise with stirring.
-
The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes.
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Evaporate the solvent to yield 1,2-dibromo-2-phenylpropane.[2][3][4]
Reaction Mechanism: Bromination
Caption: Mechanism of electrophilic addition of Bromine.
Oxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-2-phenyloxirane. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition).[5][6]
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 g, 7.56 mmol) in 30 mL of dichloromethane in a round-bottom flask.
-
Add m-CPBA (77% purity, 1.85 g, 8.32 mmol) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the mixture with dichloromethane and wash with a 10% sodium sulfite (B76179) solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.
-
Purify by column chromatography on silica (B1680970) gel.
Reaction Mechanism: Epoxidation
Caption: Concerted mechanism of epoxidation with m-CPBA.
The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. The reaction proceeds with syn-addition of the borane, followed by oxidation with retention of stereochemistry.[7][8][9][10][11]
Experimental Protocol: Hydroboration-Oxidation
-
To a dry, nitrogen-flushed flask, add this compound (1.0 g, 7.56 mmol) and 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0 °C and add a 1.0 M solution of borane-THF complex (8.32 mL, 8.32 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and slowly add 3 mL of water, followed by 3 mL of 3 M aqueous sodium hydroxide.
-
Carefully add 3 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2-phenyl-2-methyl-1-propanol.
Reaction Mechanism: Hydroboration-Oxidation
Caption: Two-step mechanism of hydroboration-oxidation.
Reduction (Hydrogenation)
Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2-methyl-1-phenylpropane (isobutylbenzene).
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 g, 7.56 mmol) in 25 mL of ethanol (B145695) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50 mg).
-
Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain 2-methyl-1-phenylpropane.
Reaction Mechanism: Catalytic Hydrogenation
Caption: Simplified representation of catalytic hydrogenation.
Polymerization
This compound can undergo cationic polymerization to form poly(α-methylstyrene). The presence of the electron-donating phenyl group stabilizes the propagating carbocation.
Experimental Protocol: Cationic Polymerization
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (5.0 g, 42.3 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1 mL), dropwise with vigorous stirring.[12][13][14]
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Reaction Mechanism: Cationic Polymerization
Caption: Key steps in cationic polymerization.
Quantitative Data Summary
| Reaction | Product | Reagents | Typical Yield (%) | Reference(s) |
| Hydrohalogenation | 2-Bromo-2-phenylpropane | HBr | High | [1] |
| Halogenation | 1,2-Dibromo-2-phenylpropane | Br₂ in CCl₄ | >90 | [2][3][4] |
| Epoxidation | 2-Methyl-2-phenyloxirane | m-CPBA | 70-85 | [5][6][15] |
| Hydroboration-Oxidation | 2-Phenyl-2-methyl-1-propanol | 1. BH₃·THF 2. H₂O₂, NaOH | 85-95 | [7][8][9][10][11][16] |
| Hydrogenation | 2-Methyl-1-phenylpropane | H₂, Pd/C | >95 | [17][18] |
| Cationic Polymerization | Poly(α-methylstyrene) | BF₃·OEt₂ | Variable | [12][13][14][19] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Spectroscopic Data
This compound (Starting Material)
-
¹H NMR (CDCl₃, 300 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.35 (s, 1H, =CH), 2.15 (s, 3H, =C-CH₃), 1.90 (s, 3H, =C-CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 142.5, 136.8, 128.2, 127.8, 126.5, 125.8, 23.5, 23.2.
Selected Reaction Products
| Product | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | Reference(s) |
| 2-Methyl-1-phenylpropane | δ 7.10-7.30 (m, 5H), 2.45 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H). | δ 140.1, 129.2, 128.2, 125.8, 45.2, 30.2, 22.4. | [20] |
| 2-Bromo-2-phenylpropane | δ 7.20-7.50 (m, 5H), 2.05 (s, 6H). | δ 145.5, 128.5, 127.8, 126.5, 70.1, 35.5. | [21][22] |
| 2-Methyl-2-phenyloxirane | δ 7.25-7.40 (m, 5H), 2.80 (d, 1H), 2.60 (d, 1H), 1.60 (s, 3H). | δ 142.0, 128.4, 127.5, 125.2, 63.5, 59.8, 22.3. | [23][24][25][26][27] |
| Poly(α-methylstyrene) | Broad signals: δ 6.5-7.5 (Ar-H), 1.5-2.5 (backbone CH₂), 0.5-1.5 (backbone C-CH₃).[19][28][29][30][31] | Aromatic quaternary carbons: δ 149.0-152.0.[28] | [19][28][29][30][31] |
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is primarily governed by the electron-rich double bond, which readily participates in a variety of transformations. This guide has provided a detailed overview of its fundamental reactions, including electrophilic additions, oxidation, reduction, and polymerization. The experimental protocols and mechanistic diagrams presented herein offer a practical resource for chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials. A thorough understanding of the reactivity of this compound will enable researchers to harness its full potential in the development of novel molecules and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.net [chemguide.net]
- 4. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. scholars.iwu.edu [scholars.iwu.edu]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer - Google Patents [patents.google.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Kinetics of α-Methylstyrene Hydrogenation on Pd/Al2O3 | Semantic Scholar [semanticscholar.org]
- 18. uotechnology.edu.iq [uotechnology.edu.iq]
- 19. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 20. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum [chemicalbook.com]
- 22. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. 2-Methyl-2-phenyloxirane | C9H10O | CID 16398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Oxirane, 2-methyl-2-phenyl- [webbook.nist.gov]
- 25. (2R)-2-methyl-2-phenyloxirane|Chiral Epoxide|96% ee [benchchem.com]
- 26. dev.spectrabase.com [dev.spectrabase.com]
- 27. chemsynthesis.com [chemsynthesis.com]
- 28. pubs.acs.org [pubs.acs.org]
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- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropene, a phenylpropanoid of interest in chemical synthesis and potentially in drug development. While direct pharmacological applications are not extensively documented, its chemical properties, synthesis, and metabolic considerations offer valuable insights for researchers. This document consolidates key data, including its IUPAC name, physicochemical properties, spectroscopic information, and a detailed experimental protocol for its synthesis. Furthermore, potential metabolic pathways are discussed, providing a foundation for its evaluation in drug design and development.
Chemical Identity and Properties
This compound, also known by its IUPAC name (2-methylprop-1-en-1-yl)benzene, is an aromatic hydrocarbon.[1] Its fundamental details are summarized below.
Synonyms: (2-Methylpropenyl)benzene, Isobutenylbenzene, β,β-Dimethylstyrene[1][2]
| Property | Value | Reference |
| CAS Number | 768-49-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Melting Point | -50 to -48 °C | [4] |
| Boiling Point | 187-188 °C | [4] |
| Density | 0.901 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.539 | [5] |
| Flash Point | 58 °C | [4] |
| Appearance | Clear, colorless liquid | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Data |
| Mass Spectrometry (MS) | Available through various chemical suppliers and databases. |
| ¹H NMR | Data available in chemical databases. |
| ¹³C NMR | Data available in chemical databases. |
| Infrared (IR) | Spectral data is available for this compound. |
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound is through the dehydration of 2-Methyl-1-phenyl-2-propanol.
General Procedure:
-
In a reaction vessel, combine the alcohol (0.4 mmol) with aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (B44618) (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).[3]
-
The mixture is then stirred at 80 °C for 2 hours.[3]
-
After the reaction period, the mixture is cooled to room temperature.[3]
-
The final product is isolated using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (B1210297) (5/1 v/v).[3]
This procedure can be adapted for different substrate scopes.[3]
Biological and Pharmacological Context
Direct studies on the pharmacological activity and specific signaling pathway modulation by this compound are limited in publicly available literature. However, as a member of the phenylpropanoid class of compounds, which are known for a wide range of biological activities including anti-inflammatory properties, its potential warrants further investigation.[7]
Use as a Chemical Intermediate
Currently, the primary application of this compound in a research and development context is as a chemical intermediate. It has been utilized in the preparation of other molecules, such as 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2][3] This role as a building block is significant for drug development, where it can serve as a starting material for the synthesis of more complex, pharmacologically active compounds.
Metabolic Considerations
While the direct metabolism of this compound is not well-documented, studies on its structural analog, 2-methylpropene (isobutene), provide valuable insights. Research has shown that 2-methylpropene is metabolized in vivo and in vitro by cytochrome P450 enzymes, specifically CYP2E1, to its corresponding reactive epoxide, 2-methyl-1,2-epoxypropane.[5][8] This epoxide is then detoxified by epoxide hydrolase and glutathione (B108866) S-transferase.[5][8]
Given the structural similarity, it is plausible that this compound could undergo a similar metabolic transformation. The formation of a potentially reactive epoxide metabolite is a critical consideration in drug development due to the risk of cytotoxicity and genotoxicity.[5] Further research into the metabolic fate of this compound is essential to assess its safety profile for any potential therapeutic application.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Metabolic Pathway
Caption: Proposed metabolism via cytochrome P450.
Conclusion
This compound is a well-characterized chemical compound with established physical and chemical properties. While it currently serves primarily as a synthetic intermediate, its structural relationship to the broader class of phenylpropanoids and the metabolic profile of its analogs suggest areas for future research. For drug development professionals, understanding its synthesis and potential metabolic pathways, particularly the formation of reactive intermediates, is crucial for evaluating its potential use as a scaffold or its safety profile as a potential drug candidate. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 768-49-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and toxicity of 2-methylpropene (isobutene)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-Methyl-1-phenylpropene (also known as β,β-Dimethylstyrene). This document collates available spectroscopic and physical data, outlines relevant experimental protocols for its synthesis and analysis, and presents a theoretical framework for understanding its chemical characteristics. While no significant biological signaling pathways have been identified for this compound in the context of drug development, its role as a chemical intermediate and structural analog necessitates a thorough understanding of its molecular properties.
Introduction
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] It is a colorless liquid at room temperature and is recognized for its use as an intermediate in organic synthesis.[2][3] A detailed understanding of its molecular structure, bonding, and spectroscopic signatures is crucial for researchers in chemical synthesis and drug design, where it may serve as a scaffold or a reference compound.
Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| IUPAC Name | (2-Methylprop-1-en-1-yl)benzene | |
| Synonyms | β,β-Dimethylstyrene, Isobutenylbenzene | [4] |
| CAS Number | 768-49-0 | [2] |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 187-188 °C | [2] |
| Melting Point | -50 to -48 °C | [2] |
| Density | 0.901 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.539 | [2] |
Synthesis and Purification
Synthesis via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction.[7][8] This reaction involves the formation of a phosphorus ylide from a phosphonium (B103445) salt, which then reacts with a carbonyl compound to yield an alkene.
Experimental Protocol: Wittig Synthesis of this compound [7][9]
-
Ylide Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred suspension to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Acetone (B3395972):
-
In a separate flask, dissolve acetone in anhydrous THF.
-
Slowly add the acetone solution to the prepared ylide solution at 0 °C.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Distillation
The crude product obtained from the synthesis can be purified by distillation to remove unreacted starting materials and byproducts.[10]
Experimental Protocol: Distillation of this compound
-
Apparatus Setup:
-
Assemble a simple or fractional distillation apparatus, depending on the boiling point differences of the components in the crude mixture.
-
Place the crude this compound in the distillation flask, adding boiling chips or a magnetic stir bar for smooth boiling.
-
-
Distillation Process:
-
Heat the distillation flask gently.
-
Collect the fraction that distills at the boiling point of this compound (187-188 °C).
-
Monitor the temperature throughout the distillation to ensure proper separation.
-
Spectroscopic Analysis
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Mass Spectrum Data [1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 132 | ~40 | [C₁₀H₁₂]⁺ (Molecular Ion) |
| 117 | 100 | [C₉H₉]⁺ (Loss of CH₃) |
| 91 | ~36 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~7 | [C₆H₅]⁺ (Phenyl ion) |
| 65 | ~9 | [C₅H₅]⁺ |
| 51 | ~8 | [C₄H₃]⁺ |
Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak at m/z 117 corresponds to the loss of a methyl group, a common fragmentation pathway for compounds with isopropyl or related groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Sample Preparation [11][12]
-
Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic protons (Ph-H) |
| ~6.3 | s | 1H | Vinylic proton (=CH-) |
| ~2.1 | s | 6H | Methyl protons (-C(CH₃)₂) |
¹³C NMR Data (Predicted) [13][14]
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Quaternary alkene carbon (C=C(CH₃)₂) |
| ~138 | Quaternary aromatic carbon (ipso-C) |
| ~128.5 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Vinylic CH (=CH-) |
| ~24 | Methyl carbons (-C(CH₃)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis of a Neat Liquid
-
Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean.
-
Apply a small drop of the neat liquid sample of this compound directly onto the ATR crystal or between the salt plates to form a thin film.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal or plates thoroughly with an appropriate solvent after analysis.
IR Spectrum Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| ~3080-3020 | C-H stretch (aromatic and vinylic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1650 | C=C stretch (alkene) |
| ~1600, 1490, 1450 | C=C stretch (aromatic ring) |
| ~890 | =C-H bend (out-of-plane) |
| ~760, 690 | C-H bend (aromatic out-of-plane) |
Molecular Geometry and Bonding (Theoretical)
-
Planarity: The phenyl group and the double bond are expected to be nearly coplanar to maximize π-conjugation. However, steric hindrance between the phenyl ring and the gem-dimethyl group may cause some twisting.
-
Bond Lengths and Angles:
-
The C=C double bond length is expected to be around 1.34 Å.
-
The C-C single bonds within the phenyl ring will be approximately 1.39 Å.
-
The C-C single bond connecting the phenyl ring to the double bond will be slightly shorter than a typical C-C single bond due to partial double bond character from conjugation.
-
The bond angles around the sp² hybridized carbons of the double bond will be approximately 120°.
-
Biological Activity and Relevance in Drug Development
Currently, there is a lack of significant published research detailing specific biological activities or signaling pathway interactions for this compound itself. Its primary relevance to the drug development field is as a potential building block or a fragment in the design of new molecules. For instance, related structures like 1-phenyl-2-nitropropene (B101151) are used as precursors in the synthesis of amphetamine-class drugs.[18]
Given the absence of defined biological targets or pathways, a signaling pathway diagram cannot be provided at this time. Researchers investigating compounds containing this structural motif should perform their own comprehensive biological screenings to determine potential activities.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and analysis for this compound.
Conclusion
This technical guide has consolidated the available information on the molecular structure, bonding, and analysis of this compound. While it serves as a valuable intermediate in organic synthesis, its direct role in drug development through interaction with biological pathways has not been established. The provided experimental protocols and spectroscopic data offer a solid foundation for researchers working with this compound. Further computational studies could provide deeper insights into its electronic structure and reactivity, while comprehensive biological screening would be necessary to uncover any potential pharmacological relevance.
References
- 1. This compound(768-49-0) MS [m.chemicalbook.com]
- 2. This compound | 768-49-0 [chemicalbook.com]
- 3. This compound | CAS No- 768-49-0 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 8. allen.in [allen.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. homework.study.com [homework.study.com]
- 14. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. mdpi.com [mdpi.com]
- 16. math.u-szeged.hu [math.u-szeged.hu]
- 17. storion.ru [storion.ru]
- 18. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
Commercial Availability and Synthetic Routes of 2-Methyl-1-phenylpropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 2-Methyl-1-phenylpropene (also known as β,β-dimethylstyrene), a valuable building block in organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing and available quantities vary by supplier. A summary of representative commercial sources is provided in Table 1.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 99% | 1g, 5g | Price available upon request |
| TCI America | >98.0% (GC) | 1g, 5g, 25g | Price available upon request[1] |
| Apollo Scientific | 98% | 1g, 5g, 25g, 100g | £15.00 - £856.00 |
| ChemicalBook | 99.0% - 99.8% | KG quantities | $1.00 - $9.00 / KG[2] |
| Simson Pharma Limited | High Quality | Inquire for details | Price available upon request |
| Lab Pro Inc. | Min. 98.0% (GC) | 1G | Price available upon request[3] |
| HANGZHOU LEAP CHEM CO., LTD. | 99% | Inquire for details | Price available upon request[4] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Key analytical data are summarized in Table 2.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum of the closely related 2-methylpropene shows two distinct signals corresponding to the methyl protons and the vinyl protons.[5] Due to the symmetry of the two methyl groups, they appear as a single signal. The vinyl protons also exhibit a characteristic chemical shift. |
| ¹³C NMR | The carbon-13 NMR spectrum of 2-methylpropene displays three signals, corresponding to the two equivalent methyl carbons, the vinylic CH₂ carbon, and the quaternary vinylic carbon.[6] |
| Mass Spectrometry | The mass spectrum of 2-methylpropene shows a molecular ion peak at m/z = 56.[7] The fragmentation pattern is characterized by the loss of a methyl group, resulting in a prominent peak at m/z = 41, which is often the base peak.[7] |
| Infrared Spectroscopy | The IR spectrum of 2-methylpropene exhibits characteristic absorption bands for C-H stretching of the methyl groups and the vinyl group, as well as a C=C stretching vibration.[8] |
Experimental Protocols for Synthesis
This compound can be synthesized through several established organic chemistry reactions. The two most common and effective methods, the Wittig reaction and the Grignard reaction, are detailed below.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, benzaldehyde (B42025) is reacted with an isopropylidene phosphorane.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend isopropyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The color of the reaction mixture will typically change to a deep orange or red, indicating the formation of the ylide.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flame-dried flask, dissolve benzaldehyde in anhydrous THF.
-
Slowly add the benzaldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to yield the pure product.
Grignard Reaction
An alternative synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration of the resulting alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stir bar, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to the flask. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up and Dehydration: Quench the reaction by slowly pouring the reaction mixture over a mixture of ice and dilute sulfuric acid or hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The resulting tertiary alcohol can be dehydrated to this compound by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or by distillation from iodine.
-
Purification: The final product can be purified by distillation.
Signaling Pathways and Experimental Workflows
To provide a visual representation of a relevant biological pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz.
Phenylpropanoid Biosynthesis Pathway
This compound belongs to the class of phenylpropanoids, a diverse group of natural products synthesized by plants. The general biosynthetic pathway for phenylpropanoids, starting from the amino acid phenylalanine, is depicted below.[1][2][3][9]
Caption: Phenylpropanoid Biosynthesis Pathway.
Experimental Workflow for Wittig Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Wittig Synthesis Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. allen.in [allen.in]
- 5. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylpropene via the Wittig Reaction
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. The versatility and high degree of regioselectivity make it an invaluable tool in the synthesis of a wide array of alkenes. These application notes provide detailed protocols for the synthesis of 2-Methyl-1-phenylpropene, a valuable organic building block, utilizing two distinct Wittig reaction strategies. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Two primary retrosynthetic disconnections for this compound offer viable synthetic pathways:
-
Route A: The reaction of benzaldehyde (B42025) with isopropyltriphenylphosphonium (B8661593) ylide.
-
Route B: The reaction of acetophenone (B1666503) with methyltriphenylphosphonium (B96628) ylide.
This document outlines the experimental procedures for both synthetic routes, including the preparation of the necessary phosphonium (B103445) salts and the subsequent Wittig olefination.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes to this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Route A: Benzaldehyde + Isopropyl Ylide | Route B: Acetophenone + Methyl Ylide |
| Phosphonium Salt | Isopropyltriphenylphosphonium Bromide | Methyltriphenylphosphonium Bromide |
| Carbonyl Compound | Benzaldehyde | Acetophenone |
| Base | n-Butyllithium (n-BuLi) | n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
Table 2: Representative Yields and Product Characteristics
| Parameter | This compound |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 187-189 °C |
| Representative Yield | ~80%[1] |
Experimental Protocols
Route A: Synthesis of this compound from Benzaldehyde
This protocol details the synthesis of this compound starting from benzaldehyde and isopropyltriphenylphosphonium bromide.
Part 1: Preparation of Isopropyltriphenylphosphonium Bromide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (B44618) (1.1 equivalents) and 2-bromopropane (B125204) (1.0 equivalent) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation: After cooling to room temperature, collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isopropyltriphenylphosphonium bromide under vacuum to remove residual solvent.
Part 2: Wittig Reaction
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[2]
-
Aldehyde Addition: In a separate flame-dried flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the benzaldehyde solution to the ylide solution at 0 °C via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Route B: Synthesis of this compound from Acetophenone
This protocol details the synthesis of this compound starting from acetophenone and methyltriphenylphosphonium bromide.
Part 1: Preparation of Methyltriphenylphosphonium Bromide
-
Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Reaction: Add methyl bromide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 24-48 hours. The phosphonium salt will precipitate out as a white solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A characteristic color change will signal the formation of the ylide. Stir for 1 hour at 0 °C.
-
Ketone Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of acetophenone.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexanes) to isolate the this compound.
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for this compound Synthesis
The diagram below outlines the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Substituted Styrenes via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrenes are pivotal building blocks in the synthesis of a wide array of materials and pharmaceutical compounds. Their utility stems from the reactive vinyl group, which readily participates in polymerization and various organic transformations. The Grignard reaction offers a robust and versatile methodology for the synthesis of these valuable monomers. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of substituted styrenes utilizing Grignard reagents. Two primary pathways are explored: the reaction of a vinyl Grignard reagent with a substituted benzaldehyde (B42025) followed by dehydration, and the coupling of an aryl Grignard reagent with a vinyl halide.
Synthetic Pathways
The synthesis of substituted styrenes using Grignard reagents can be broadly categorized into two main strategies.
Pathway A: Vinyl Grignard Addition to Carbonyls and Subsequent Dehydration
This two-step approach involves the initial formation of a secondary alcohol by the nucleophilic addition of a vinyl Grignard reagent to a substituted benzaldehyde. The resulting 1-aryl-2-propen-1-ol is then dehydrated, typically under acidic conditions, to yield the corresponding substituted styrene (B11656).
Caption: General workflow for the synthesis of substituted styrenes via vinyl Grignard addition and dehydration.
Pathway B: Aryl Grignard Coupling with a Vinyl Halide
This approach, often a variant of the Kumada coupling, involves the cross-coupling of an aryl Grignard reagent with a vinyl halide, catalyzed by a transition metal, typically nickel or palladium.[1][2] This method provides a more direct route to the final product.
Caption: Direct synthesis of substituted styrenes via Kumada-type cross-coupling.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of various substituted styrenes via the vinyl Grignard addition and dehydration pathway.
Table 1: Yields for the Synthesis of Substituted 1-Phenylethanol Derivatives
| Substituent | Benzaldehyde Derivative | Grignard Reagent | Product | Yield (%) |
| 4-Chloro | 4-Chlorobenzaldehyde | Vinylmagnesium Bromide | 1-(4-Chlorophenyl)ethanol | Not specified |
| 4-Methoxy | 4-Methoxybenzaldehyde (Anisaldehyde) | Vinylmagnesium Bromide | 1-(4-Methoxyphenyl)ethanol | Not specified |
| 4-Methyl | 4-Methylbenzaldehyde (p-Tolualdehyde) | Isopropylmagnesium Bromide | 2-Methyl-1-(4-methylphenyl)propan-1-ol | 79.8[3] |
| 3-Chloro | m-Chlorobenzaldehyde | Methylmagnesium Iodide | m-Chlorophenylmethylcarbinol | Not specified |
Table 2: Yields for the Dehydration of Substituted 1-Phenylethanol Derivatives
| Substituent | Starting Alcohol | Product | Dehydration Conditions | Yield (%) |
| 3-Chloro | m-Chlorophenylmethylcarbinol | m-Chlorostyrene | KHSO₄, 220-230 °C, 125 mm Hg | 80-82.5[4] |
| 4-Methyl | 1-(4-Methylphenyl)ethanol | 4-Methylstyrene | Copper(II) catalyst, 120 °C, 24 h | 80[5] |
| 4-Chloro | 1-(4-Chlorophenyl)ethanol | 4-Chlorostyrene | Copper(II) catalyst, 120 °C, 24 h | Lower than unsubstituted[5] |
| Unsubstituted | 1-Phenylethanol | Styrene | Copper(II) catalyst, 120 °C, 24 h | >95[4][6] |
Experimental Protocols
Protocol 1: Preparation of Vinylmagnesium Bromide
This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for chemical preparations.[7][8]
Materials:
-
Magnesium turnings (1.2 g atoms)
-
Vinyl bromide (1.3 moles)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, for initiation)
-
Methyl iodide (optional, for initiation)
Equipment:
-
2-L three-necked flask
-
Dry Ice-acetone reflux condenser
-
Mechanical stirrer
-
250-mL dropping funnel
Procedure:
-
Place the magnesium turnings in the three-necked flask.
-
Assemble the apparatus and flush with a dry, inert gas (e.g., nitrogen or argon).
-
Add enough anhydrous THF to cover the magnesium.
-
Begin stirring and add approximately 5 mL of vinyl bromide.
-
If the reaction does not initiate, a crystal of iodine or a few drops of methyl iodide can be added.[7] Gentle warming may also be necessary.
-
Once the reaction has started (indicated by bubbling and a color change), add an additional 350 mL of anhydrous THF.
-
Dissolve the remaining vinyl bromide in 120 mL of anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.
-
After the addition is complete, continue to reflux the mixture for 30 minutes to ensure complete reaction.
-
The resulting greyish solution of vinylmagnesium bromide is ready for use in subsequent reactions.
Protocol 2: Synthesis of a Substituted 1-Phenylethanol Derivative (General Procedure)
This general protocol is based on standard Grignard addition reactions to aldehydes.[9][10]
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Vinylmagnesium bromide solution (prepared in Protocol 1, ~1.1 equivalents)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the substituted benzaldehyde in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the vinylmagnesium bromide solution dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude substituted 1-phenylethanol derivative.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: Dehydration of a Substituted 1-Phenylethanol Derivative to a Substituted Styrene
This protocol is based on the procedure for the synthesis of m-chlorostyrene from Organic Syntheses.[4]
Materials:
-
Substituted 1-phenylethanol derivative (1 equivalent)
-
Powdered fused potassium acid sulfate (catalyst)
-
p-tert-butylcatechol (polymerization inhibitor)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottomed flask
-
Dropping funnel
-
Fractionating column
-
Receiving flask
-
Oil bath
-
Vacuum source with manostat
Procedure:
-
Place the powdered fused potassium acid sulfate and a small amount of p-tert-butylcatechol in the reaction flask.
-
Heat the flask in an oil bath to 220-230 °C.
-
Place the substituted 1-phenylethanol derivative and a small amount of p-tert-butylcatechol in the dropping funnel.
-
Evacuate the system to a pressure of approximately 125 mm Hg.
-
Add the alcohol dropwise at a rate that maintains a steady distillation of the product styrene and water. The vapor temperature at the top of the column should be maintained at a temperature appropriate for the specific styrene derivative.
-
After the addition is complete, continue the distillation until no more liquid is collected.
-
The collected distillate is a mixture of the substituted styrene and water.
-
Rinse the distillate into a separatory funnel with diethyl ether.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Add a small amount of p-tert-butylcatechol to the dried solution.
-
Remove the ether by distillation, and then distill the product under reduced pressure to obtain the purified substituted styrene.
Protocol 4: Kumada-Type Cross-Coupling of an Aryl Grignard Reagent with a Vinyl Halide (General Procedure)
This general protocol is based on the principles of the Kumada coupling reaction.[1][2]
Materials:
-
Aryl halide (e.g., bromobenzene (B47551) derivative) (1 equivalent)
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous THF
-
Vinyl halide (e.g., vinyl bromide) (1 equivalent)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppp)Cl₂) (1-5 mol%)
Equipment:
-
Schlenk flask or three-necked flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Aryl Grignard Reagent:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the aryl halide in anhydrous THF dropwise to the magnesium suspension.
-
The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
Once the Grignard formation is complete, the solution is ready for the coupling reaction.
-
-
Cross-Coupling Reaction:
-
In a separate flask under an inert atmosphere, dissolve the palladium or nickel catalyst in anhydrous THF.
-
Add the vinyl halide to the catalyst solution.
-
Slowly add the prepared aryl Grignard reagent to the catalyst-vinyl halide mixture at room temperature.
-
The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by TLC or GC.
-
-
Workup:
-
Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the substituted styrene.
-
Conclusion
The Grignard reaction provides a powerful and adaptable platform for the synthesis of a wide range of substituted styrenes. The choice between the two primary pathways—vinyl Grignard addition followed by dehydration or direct Kumada-type cross-coupling—will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to successfully synthesize these important chemical intermediates. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate temperatures, is critical for achieving high yields and purity.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. odinity.com [odinity.com]
- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols: Polymerization of 2-Methyl-1-phenylpropene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2-methyl-1-phenylpropene, commonly known as α-methylstyrene (AMS). It covers the primary polymerization techniques, including cationic and anionic methods, which are particularly effective for this monomer. Emphasis is placed on living polymerization techniques that allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, a critical requirement for high-performance materials used in research and pharmaceutical applications.
Cationic Polymerization of α-Methylstyrene
Cationic polymerization is a widely used and effective method for polymerizing α-methylstyrene. The reaction proceeds via a carbocationic intermediate and is typically initiated by Lewis acids or solid acid catalysts.[1][2] Monomers suitable for cationic polymerization are generally those with electron-donating substituents that can stabilize the resulting cation.[2] Living cationic polymerization offers precise control over the polymer architecture, which is crucial for advanced applications.[3]
Protocol 1: Cationic Polymerization using a Solid Acid Catalyst (Maghnite-Na)
This protocol describes a heterogeneous polymerization using a sodium-exchanged montmorillonite (B579905) clay (Maghnite-Na) as a non-toxic, ecological catalyst.[1]
Materials and Equipment:
-
α-Methylstyrene (AMS) monomer
-
Maghnite-Na (sodium-exchanged montmorillonite clay)
-
Dichloromethane (B109758) (for extraction)
-
Methanol (B129727) (for precipitation)
-
Sealed reaction tubes or a Schlenk flask
-
Magnetic stirrer and stir bar
-
Vacuum oven
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: Purify the α-methylstyrene monomer by passing it through an alumina (B75360) column to remove inhibitors, followed by distillation under reduced pressure.
-
Catalyst Preparation: Prepare the Maghnite-Na catalyst as described in the literature, or use a commercially available equivalent. Ensure the catalyst is dry before use.
-
Reaction Setup: In a sealed tube or Schlenk flask, add the desired amount of α-methylstyrene (e.g., 2.0 g, 16.9 mmol) and the Maghnite-Na catalyst (e.g., 0.3 g, 15% by weight).[1]
-
Polymerization: Place the reaction vessel in a cooling bath set to 0 °C and stir the mixture vigorously. Allow the reaction to proceed for a set time (e.g., 6 hours).[1]
-
Polymer Isolation: After the reaction period, dissolve the resulting viscous product in dichloromethane.
-
Purification: Separate the catalyst by filtration. Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with stirring.
-
Drying: Collect the white precipitate by filtration, wash it several times with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.[1]
Quantitative Data: The yield of the polymerization is highly dependent on the catalyst amount and reaction time.
| Catalyst (wt% to monomer) | Reaction Time (h) | Temperature (°C) | Polymer Yield (%) |
| 5.0 | 6 | 0 | 45 |
| 7.5 | 6 | 0 | 58 |
| 10.0 | 6 | 0 | 67 |
| 15.0 | 6 | 0 | 75 |
| 20.0 | 6 | 0 | 72 |
| Data adapted from a study on bulk polymerization of AMS at 0°C.[1] |
Anionic Polymerization of α-Methylstyrene
Anionic polymerization is a powerful technique for producing polymers with highly controlled molecular weights and very low polydispersity indices (PDI ≈ 1.1). The process is a "living" polymerization, meaning that chain termination and transfer reactions are absent, allowing for the synthesis of block copolymers.[4][5] However, the anionic polymerization of AMS is sensitive to its low ceiling temperature, above which depolymerization becomes significant.[6]
Protocol 2: Living Anionic Polymerization for Block Copolymer Synthesis
This protocol describes the synthesis of a poly(α-methylstyrene)-b-polystyrene block copolymer using an organolithium initiator.
Materials and Equipment:
-
α-Methylstyrene (AMS) and Styrene (B11656) (St) monomers
-
Anhydrous solvents: Toluene (B28343), Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) initiator solution in hexanes
-
Methanol (for termination)
-
Schlenk line and glassware (three-neck flask, syringes)
-
Low-temperature bath (e.g., ice/salt)
-
Magnetic stirrer
Procedure:
-
Monomer and Solvent Purification: All reagents and solvents must be rigorously purified and dried. Distill monomers from calcium hydride. Reflux solvents over sodium/benzophenone and distill under an inert atmosphere. All glassware must be flame-dried under vacuum.
-
Reaction Setup: Assemble a three-neck flask under an inert atmosphere (argon or nitrogen). Add anhydrous toluene (e.g., 7.3 mL) and anhydrous THF (e.g., 1.0 mL) via syringe.[7]
-
First Block Polymerization (PAMS): Cool the flask to approximately -15 °C using an ice/salt bath.[7] Inject the purified AMS monomer (e.g., 0.65 mL, 5 mmol).
-
Initiation: Initiate the polymerization by adding the n-BuLi solution (e.g., 0.14 mL of 2.5 M solution, 0.35 mmol) dropwise. A characteristic cherry-red color indicates the formation of the living poly(α-methylstyryl) carbanion.[7] Let the reaction proceed for 3 hours to ensure complete polymerization of the first block.[7]
-
Second Block Polymerization (PS): While maintaining the low temperature, slowly add the purified styrene monomer (e.g., 0.58 mL, 5 mmol) to the living polymer solution.
-
Termination: After the second monomer is consumed (typically after several hours), terminate the reaction by adding a small amount of degassed methanol. The red color will disappear.
-
Isolation and Purification: Precipitate the block copolymer by pouring the reaction mixture into a large volume of methanol. Filter the white solid, wash with methanol, and dry under vacuum.
Quantitative Data for Living Anionic Polymerization: Living anionic polymerization allows for the predictable synthesis of polymers with targeted molecular weights and narrow distributions.
| Polymer | Target Mn ( g/mol ) | Actual Mn ( g/mol ) | PDI (Mw/Mn) |
| P(DPES) | 5,200 | 5,100 | 1.08 |
| P(DPES) | 10,400 | 10,200 | 1.09 |
| P(DPES) | 20,900 | 21,500 | 1.10 |
| P(DPES)-b-PS | 35,900 | 38,100 | 1.12 |
| Data adapted from a study on the living anionic polymerization of a styrene derivative, p-(2,2′-diphenylethyl)styrene (DPES), and its block copolymer with styrene (PS).[8] |
Other Polymerization Methods
Radical Polymerization
Conventional free-radical polymerization is generally not a suitable method for α-methylstyrene.[9] The steric hindrance from the α-methyl group and the stability of the resulting tertiary radical favor chain transfer and disproportionation over propagation, leading to the formation of only low molecular weight oligomers.
However, specialized techniques such as photo-initiated free radical polymerization have been used to synthesize poly(α-methylstyrene), with studies focusing on the tacticity and microstructure of the resulting polymer.[10]
Visualized Workflows and Concepts
Caption: General experimental workflow for living polymerization techniques.
Caption: Living vs. conventional polymerization pathways and outcomes.
Applications in Research and Drug Development
While poly(α-methylstyrene) itself is not a primary material for drug delivery due to its lack of biodegradability, its synthesis via living polymerization is highly relevant to the field for creating advanced functional materials.[11][12]
-
Block Copolymers for Drug Encapsulation: The primary application is the synthesis of well-defined hydrophobic blocks for amphiphilic block copolymers (e.g., PAMS-b-PEG).[5][12] These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic PAMS core and a hydrophilic corona. The core can encapsulate hydrophobic drugs, improving their solubility and stability, while the shell provides biocompatibility and prevents aggregation.[13]
-
Polymer Standards: Due to the precise control over molecular weight and low PDI achievable through living anionic polymerization, poly(α-methylstyrene) serves as an excellent standard for calibrating analytical equipment such as Gel Permeation Chromatography (GPC).
-
Biomaterial Coatings: Styrenic block copolymers are used as biocompatible and biostable coatings for medical devices.[12] For instance, poly(styrene-b-isobutylene-b-styrene) (SIBS) is used as a matrix for paclitaxel (B517696) delivery in drug-eluting coronary stents, highlighting the potential of related styrenic polymers in this area.[12]
Caption: Logical pathway from PAMS synthesis to drug delivery applications.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1-phenylpropene as a Monomer in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropene, a substituted styrene (B11656) monomer, presents potential for incorporation into copolymers to modify their thermal, mechanical, and chemical properties. However, a comprehensive review of scientific literature reveals a notable scarcity of specific data regarding its copolymerization behavior. This lack of information suggests that it is not a commonly utilized comonomer, likely due to challenges in its polymerization.
The primary obstacle to the polymerization of this compound is likely steric hindrance . As a 1,1-disubstituted alkene, the presence of both a phenyl group and a methyl group on the same vinyl carbon can significantly impede the approach of the monomer to a growing polymer chain. This steric hindrance can lead to low reactivity, slow polymerization rates, and difficulty in achieving high molecular weight polymers.
Given the limited direct data, this document will provide a foundational guide by drawing parallels with a closely related and well-studied structural analog: α-methylstyrene (2-phenyl-1-propene) . The information presented herein, including reactivity ratios and experimental protocols for α-methylstyrene, should be considered a starting point for the investigation of this compound in copolymerization. Researchers should anticipate the need for significant optimization and adaptation of these methods.
Quantitative Data: Reactivity Ratios of α-Methylstyrene
The reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. The following tables summarize the reactivity ratios for the anionic and free-radical copolymerization of α-methylstyrene (M₁) with common comonomers.
Table 1: Reactivity Ratios in Anionic Copolymerization of α-Methylstyrene (M₁)
| Comonomer (M₂) | r₁ (α-methylstyrene) | r₂ (Comonomer) | Polymerization Type | Reference |
| Styrene | 0.3 | 1.3 | Anionic | [1] |
| Butadiene | 0.0 - 0.4 | ~1.5 | Anionic |
Table 2: Reactivity Ratios in Free-Radical Copolymerization of Styrene (M₁) and α-Methylstyrene (M₂)
| Comonomer (M₁) | r₁ (Styrene) | r₂ (α-methylstyrene) | Polymerization Type | Reference |
| Styrene | 0.517 | 0.420 | Free-Radical | [2] |
Interpretation of Reactivity Ratios:
-
r₁ < 1 and r₂ > 1 (e.g., α-methylstyrene with Styrene in anionic polymerization): The growing chain ending in α-methylstyrene prefers to add styrene, and the growing chain ending in styrene also prefers to add styrene. This suggests that styrene is more reactive and will be incorporated more readily into the copolymer.
-
r₁ < 1 and r₂ < 1 (e.g., Styrene with α-methylstyrene in free-radical polymerization): Both growing chains prefer to react with the other monomer, which can lead to a tendency towards alternating copolymers.
Experimental Protocols
The following are generalized protocols for the copolymerization of α-methylstyrene. These should be adapted and optimized for this compound, likely requiring more forcing conditions (e.g., higher initiator concentration, longer reaction times, or higher temperatures) to overcome steric hindrance.
Protocol 1: Anionic Copolymerization of α-Methylstyrene and Styrene
This protocol is adapted from a procedure for the synthesis of poly(α-methylstyrene-alt-styrene) copolymers and can be modified for random or block copolymerization.[1]
Materials:
-
α-Methylstyrene (M₁), purified by distillation.
-
Styrene (M₂), purified by passing through a column of basic alumina.
-
Anhydrous cyclohexane (B81311) and tetrahydrofuran (B95107) (THF) as solvents.
-
n-Butyllithium (n-BuLi) as an initiator.
-
Anhydrous methanol (B129727) for quenching.
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Monomer Addition: To the flask, add anhydrous cyclohexane and THF. For alternating copolymers, add an initial amount of α-methylstyrene. For random copolymers, add the desired ratio of both monomers. For block copolymers, add the first monomer.[1]
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -15°C for block copolymers or 61°C for alternating copolymers) and add the n-BuLi solution via syringe.[1] A color change to cherry-red indicates the formation of the living anionic chain ends.[1]
-
Propagation:
-
For Alternating Copolymers: Add a pre-mixed, equimolar solution of α-methylstyrene and styrene dropwise to the reaction mixture.[1]
-
For Random Copolymers: Allow the reaction to proceed for the desired time.
-
For Block Copolymers: After the first block has polymerized, add the second monomer via syringe.[1]
-
-
Termination: Quench the reaction by adding anhydrous methanol. The color of the solution should disappear.
-
Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., a methanol/isopropanol mixture).[1] Filter the precipitate, wash with fresh non-solvent, and dry under vacuum.
Characterization:
-
Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC).
-
Copolymer Composition and Microstructure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Cationic Copolymerization of α-Methylstyrene and Styrene
This protocol is a generalized procedure based on patent literature for the cationic copolymerization of α-methylstyrene and styrene.[3]
Materials:
-
α-Methylstyrene (M₁), purified.
-
Styrene (M₂), purified.
-
Anhydrous toluene (B28343) as a solvent.
-
Initiator system: A Lewis acid (e.g., tin tetrachloride or aluminum chloride) and a proton source (e.g., ethanol (B145695) or phosphoric acid).[3]
Procedure:
-
Reactor Setup: Use a dry, inert-atmosphere reaction vessel as described in Protocol 1.
-
Monomer and Solvent Addition: Charge the reactor with the desired ratio of α-methylstyrene and styrene, along with anhydrous toluene.
-
Initiator Preparation: In a separate, dry dropping funnel, prepare the initiator solution by dissolving the Lewis acid and proton source in anhydrous toluene.[3]
-
Initiation and Polymerization: Cool the reactor to the desired temperature (e.g., 0-30°C) and add the initiator solution dropwise with vigorous stirring. Control the reaction temperature, as cationic polymerizations can be highly exothermic.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., methanol). Purify the copolymer by precipitation as described in Protocol 1.
Characterization:
-
As described in Protocol 1.
Mandatory Visualizations
Applications in Drug Development
While no specific applications of this compound copolymers in drug development have been reported, copolymers containing sterically hindered monomers can offer unique properties. For instance, the incorporation of bulky groups can:
-
Tune Hydrophobicity: The phenyl and methyl groups would increase the hydrophobicity of the copolymer, which could be useful for encapsulating hydrophobic drugs in amphiphilic block copolymer micelles.
-
Control Degradation: The steric strain in the polymer backbone could potentially lead to polymers with tailored degradation profiles.
-
Modify Thermal Properties: The rigidity of the phenyl group and the steric bulk can increase the glass transition temperature (Tg) of the resulting copolymer, impacting its mechanical properties and stability.
Should copolymers of this compound be successfully synthesized, they could be explored for applications in:
-
Drug Delivery: As a component of amphiphilic block copolymers for the formation of micelles or nanoparticles to encapsulate and deliver therapeutic agents.
-
Biomaterials: To create materials with specific thermal and mechanical properties for tissue engineering scaffolds or medical device coatings.
-
Excipients: As functional excipients in pharmaceutical formulations to enhance drug stability or control release.
Conclusion
The use of this compound as a comonomer in copolymerization is an unexplored area of polymer science. The significant steric hindrance posed by this monomer presents a considerable challenge to its polymerization. However, by using its structural analog, α-methylstyrene, as a model, researchers can develop initial synthetic strategies. The successful incorporation of this compound into copolymers could lead to novel materials with unique properties, potentially valuable for applications in drug development and materials science. Rigorous experimentation and optimization will be crucial to overcoming the inherent reactivity challenges.
References
Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the qualitative and quantitative analysis of 2-Methyl-1-phenylpropene using Gas Chromatography-Mass Spectrometry (GC-MS). Included are detailed experimental protocols for sample preparation, instrument parameters, and data analysis. This application note is intended to serve as a practical resource for researchers, scientists, and professionals in drug development requiring a robust and reliable method for the analysis of this compound.
Introduction
This compound, also known as β,β-Dimethylstyrene, is a volatile organic compound with the chemical formula C₁₀H₁₂ and a molecular weight of 132.21 g/mol . Its analysis is crucial in various fields, including synthetic chemistry, quality control, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering high-resolution separation and definitive identification based on its mass spectrum. This document outlines a complete workflow for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a standard solution. For samples in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be required.
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as methanol (B129727) or hexane.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. Typical concentration ranges for creating a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant flow mode) |
| Oven Temperature Program | Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Data
The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described GC-MS method in SIM mode. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Qualitative Data: Mass Spectrum and Fragmentation
The mass spectrum of this compound obtained by electron ionization is characterized by a prominent molecular ion peak and several key fragment ions.
Mass Spectrum of this compound:
The molecular ion peak ([M]⁺) is expected at m/z 132, corresponding to the molecular weight of the compound. The fragmentation pattern is a key identifier.
Major Fragment Ions:
| m/z | Proposed Fragment Ion | Structure |
| 132 | Molecular Ion [C₁₀H₁₂]⁺ | [C₆H₅C(CH₃)=CHCH₃]⁺ |
| 117 | [M - CH₃]⁺ | [C₆H₅C=CHCH₃]⁺ |
| 91 | Tropylium (B1234903) Ion [C₇H₇]⁺ | [C₇H₇]⁺ |
| 77 | Phenyl Ion [C₆H₅]⁺ | [C₆H₅]⁺ |
The base peak is typically observed at m/z 117, resulting from the loss of a methyl group, which forms a stable benzylic carbocation. The presence of the tropylium ion at m/z 91 is also a characteristic feature for many compounds containing a benzyl (B1604629) group.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Logical Relationship of GC-MS Components
This diagram shows the logical relationship between the key components of the Gas Chromatography-Mass Spectrometry system.
Application Notes and Protocols for the Purification of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-methyl-1-phenylpropene, a valuable intermediate in organic synthesis, utilizing either distillation or chromatographic techniques. The choice of method will depend on the initial purity of the compound, the scale of the purification, and the desired final purity.
Data Presentation
The following tables summarize key physical properties and expected purity levels for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 768-49-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Boiling Point | 187-188 °C (at atmospheric pressure) | [3] |
| Density | 0.901 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.539 | [3] |
| Appearance | Colorless liquid | [4] |
Table 2: Expected Purity of this compound After Purification
| Purification Method | Expected Purity | Notes |
| Vacuum Distillation | >99% | Based on purification of analogous compounds; effective for removing non-volatile impurities and solvents. |
| Column Chromatography | >98% | Dependent on proper technique and choice of stationary/mobile phases. |
| Preparative HPLC | >99.5% | Capable of achieving very high purity, suitable for small to medium scale. |
| Commercial Product | ≥98% (by GC) | Purity of commercially available starting material.[4][5] |
Experimental Protocols
Purification by Vacuum Distillation
Due to its relatively high boiling point and potential for decomposition or polymerization at elevated temperatures, vacuum distillation is the recommended method for the purification of this compound on a larger scale.[6] This technique lowers the boiling point of the liquid, allowing for distillation at a lower temperature.
Protocol for Vacuum Distillation:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).
-
Incorporate a fractionating column between the distillation flask and the condenser for more efficient separation of components with close boiling points.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between.
-
Use a manometer to monitor the pressure of the system.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil and the vapor temperature stabilizes.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Discard any initial forerun that distills at a lower temperature and stop the distillation before the flask is completely dry to prevent the formation of peroxides in the residue.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
-
Purity Analysis:
-
The purity of the distilled this compound can be assessed using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying this compound, particularly for smaller quantities and for removing impurities with similar boiling points. The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase.[7] For non-polar compounds like this compound, a non-polar mobile phase and a polar stationary phase are typically used.
Protocol for Column Chromatography:
-
Materials:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).[7]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar solvents. Based on TLC data for this compound, a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 5:1 v/v) can be effective.[1] Alternatively, pure hexane (B92381) or a gradient of hexane and a slightly more polar solvent like dichloromethane (B109758) can be used.[7]
-
Apparatus: Chromatography column, collection tubes or flasks.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.
-
Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the excess eluent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin collecting the eluting solvent (the eluate) in fractions.
-
Maintain a constant flow of eluent through the column.
-
Monitor the separation by collecting small fractions and analyzing them by Thin-Layer Chromatography (TLC).
-
-
Analysis and Product Recovery:
-
Identify the fractions containing the purified this compound using TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product by GC or ¹H NMR.
-
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving very high purity on a small to medium scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Based on methods for similar aromatic compounds, a reverse-phase HPLC method would be suitable.
Protocol for Preparative HPLC:
-
Instrumentation:
-
A preparative HPLC system equipped with a pump, injector, a suitable column, and a detector (e.g., UV detector).
-
-
Chromatographic Conditions (Suggested):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical scale injections to achieve good separation. A gradient elution may be necessary if multiple impurities are present.
-
Flow Rate: Dependent on the column dimensions, typically higher for preparative columns.
-
Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., around 254 nm).
-
-
Procedure:
-
Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Perform an analytical scale injection to determine the retention time of the product and to optimize the separation conditions.
-
Once the conditions are optimized, perform preparative scale injections.
-
Collect the fraction corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvents under reduced pressure.
-
-
Purity Verification:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Simplified diagram of a vacuum distillation apparatus.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 768-49-0 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Styrene can be purified by (1) Simple distillation (2) Fractional distill.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: Dehydration of 2-Methyl-1-Phenyl-2-Propanol
Abstract
This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol (B89539), a tertiary alcohol. The reaction proceeds via an E1 (elimination, unimolecular) mechanism to yield alkenes.[1][2][3] This application note outlines the reaction mechanism, provides two distinct protocols using different acid catalysts, summarizes key reaction parameters, and details the analytical methods for product characterization. The primary audience for this document includes researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The dehydration of alcohols is a fundamental transformation in organic synthesis, providing a direct route to alkenes.[1] Tertiary alcohols, such as 2-methyl-1-phenyl-2-propanol, readily undergo dehydration under relatively mild acidic conditions due to the formation of a stable tertiary carbocation intermediate.[1][3][4] The reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid, or by passing the alcohol vapor over heated solid-acid catalysts like alumina (B75360).[4] The resulting product is primarily 1-methyl-1-phenylethene, also known as α-methylstyrene. Understanding the experimental setup for this reaction is crucial for synthesizing substituted styrenes, which are valuable monomers and intermediates in polymer and pharmaceutical manufacturing.
Reaction Mechanism: E1 Elimination
The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol follows the E1 mechanism, which occurs in three main steps:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1][2][4]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a stable tertiary carbocation.[1][2][4]
-
Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][4]
Caption: The E1 mechanism for the dehydration of 2-methyl-1-phenyl-2-propanol.
Experimental Protocols
Two common protocols for the dehydration of 2-methyl-1-phenyl-2-propanol are presented below. Protocol 1 utilizes a homogenous acid catalyst, while Protocol 2 employs a heterogenous solid-acid catalyst.
3.1. Protocol 1: Dehydration using Phosphoric Acid
This method uses a mild acid catalyst to minimize charring and side reactions that can occur with stronger acids like sulfuric acid.[4]
Materials and Reagents:
-
2-methyl-1-phenyl-2-propanol
-
85% Phosphoric Acid (H₃PO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-1-phenyl-2-propanol. Add a catalytic amount (e.g., 5-10 mol%) of 85% phosphoric acid.[4]
-
Dehydration: Assemble a distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The product, 1-methyl-1-phenylethene, will co-distill with water.[4]
-
Workup: Transfer the collected distillate to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]
-
Washing: Subsequently, wash the organic layer with water and then with brine to remove water-soluble impurities.[4]
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Purification: Decant or filter the dried organic layer and purify the product by fractional distillation.[4] Collect the fraction corresponding to the boiling point of 1-methyl-1-phenylethene (165-166 °C at atmospheric pressure).[4]
3.2. Protocol 2: Dehydration using Alumina
This heterogeneous catalysis method is suitable for gas-phase reactions and can produce high yields with minimal charring.[4]
Materials and Reagents:
-
2-methyl-1-phenyl-2-propanol
-
Activated Alumina (Al₂O₃)
-
Ceramic or glass tube
-
Tube furnace with temperature controller
-
Addition funnel or syringe pump
-
Cooled receiving flask
Procedure:
-
Apparatus Setup: Pack a ceramic or glass tube with activated alumina and place it inside a tube furnace.[4]
-
Reaction: Heat the tube furnace to the desired temperature (e.g., 250-360°C).[4]
-
Addition of Reactant: Slowly add the 2-methyl-1-phenyl-2-propanol onto the heated alumina using a dropping funnel or syringe pump.[4] The alcohol will vaporize and dehydrate as it passes over the catalyst.
-
Product Collection: Collect the product that distills from the end of the tube in a receiving flask cooled with an ice bath.[4]
-
Workup and Purification: The collected product can be further purified by drying over an anhydrous salt and subsequent distillation as described in Protocol 1.[4]
Data Presentation: Summary of Reaction Conditions
The choice of catalyst significantly influences the reaction conditions. The following table summarizes typical parameters for the dehydration of tertiary alcohols.
| Parameter | Protocol 1 (Phosphoric Acid) | Protocol 2 (Alumina) | Notes |
| Catalyst | 85% H₃PO₄ | Activated Al₂O₃ | Phosphoric acid is less oxidizing than sulfuric acid, leading to cleaner reactions.[4] |
| Catalyst Loading | 5-10 mol% | N/A (Packed Bed) | --- |
| Temperature | Gentle heating for distillation | 250-360 °C | Alumina requires higher temperatures for the gas-phase reaction.[4] |
| Phase | Liquid | Gas | --- |
| Expected Major Product | 1-Methyl-1-phenylethene | 1-Methyl-1-phenylethene | The more substituted alkene is the major product according to Zaitsev's rule.[5] |
| Potential Byproducts | Dimerization/polymerization products | Isomeric alkenes | Acidic conditions can promote polymerization of the styrene (B11656) product.[4] |
Product Analysis: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the product mixture, allowing for both separation and identification of the components.[5][6][7]
Instrumentation and Conditions:
-
GC Column: A mid-polarity capillary column (e.g., "624" type phase, 30 m x 0.25 mm ID, >1 µm film thickness) is suitable for separating volatile, non-polar compounds like alkenes.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Injector: Split/splitless injector at 200-250°C. A splitless injection is preferred for trace analysis.[8]
-
Oven Program: Initial temperature of 40°C, followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature to ensure elution of all components.[8]
-
MS Detector: Operated in full scan mode for identification. The mass spectrum of an unknown can be compared to a library (e.g., NIST) for confirmation.[7]
Sample Preparation:
-
Dilute a small aliquot of the purified product in a suitable volatile solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the diluted sample to a GC vial.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
Identify the product(s) by comparing their retention times to known standards and their mass spectra to library data.[7]
-
Determine the relative percentage of each product by integrating the peak areas in the gas chromatogram.[5]
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of 1-methyl-1-phenylethene.
References
Application Notes and Protocols for the Synthesis of Fine Chemicals using 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylpropene, also known as β,β-dimethylstyrene, is a versatile aromatic alkene that serves as a valuable building block in the synthesis of a variety of fine chemicals. Its unique structure, featuring a phenyl group conjugated with a sterically hindered double bond, allows for a range of chemical transformations, leading to the formation of alcohols, diols, and halogenated compounds. These products are often key intermediates in the development of pharmaceuticals, photoinitiators, and other specialty materials.
These application notes provide detailed protocols for several key synthetic transformations of this compound, including hydroboration-oxidation, oxymercuration-demercuration, epoxidation followed by hydrolysis, and the synthesis of brominated derivatives. The methodologies are presented with the necessary detail to be reproducible in a laboratory setting. Quantitative data from representative procedures are summarized in tables for easy comparison, and reaction pathways and workflows are illustrated with diagrams.
I. Synthesis of Alcohols from this compound
The addition of water across the double bond of this compound can be achieved with high regioselectivity to produce either the anti-Markovnikov or Markovnikov alcohol product.
A. Anti-Markovnikov Hydration: Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding 2-methyl-1-phenyl-1-propanol. In this reaction, the hydroxyl group adds to the less substituted carbon of the double bond.
Reaction Scheme:
Application Notes and Protocols: Anionic Polymerization of α-Methylstyrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the living anionic polymerization of α-methylstyrene (α-MS) and its derivatives, enabling the synthesis of well-defined polymers for various applications, including potential use in drug development.
Introduction
Anionic polymerization of α-methylstyrene (α-MS) is a powerful technique for producing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined end-groups.[1] This "living" nature of the polymerization makes it ideal for creating well-defined homopolymers, block copolymers, and polymers with specific functionalities.[2][3] The steric hindrance from the α-methyl group results in a low ceiling temperature (Tc) for polymerization, typically around 61°C in bulk.[4] Polymerization is generally carried out at low temperatures (e.g., -78°C) to favor polymer formation and ensure a controlled reaction.[5]
Functionalized poly(α-methylstyrene) derivatives are of particular interest in biomedical and pharmaceutical research. The polymer backbone can be tailored with specific chemical groups to allow for the covalent attachment of drugs, targeting moieties, or imaging agents, creating sophisticated drug delivery systems.[6][7]
Key Experimental Protocols
Materials and Reagents Purification
Rigorous purification of all reagents and solvents is critical for successful living anionic polymerization to eliminate terminating agents like water, oxygen, and other protic impurities.
Protocol 2.1.1: Purification of α-Methylstyrene Monomer
-
Initial Washing: Wash the commercially available α-methylstyrene monomer with a 10% aqueous NaOH solution to remove the inhibitor (e.g., p-tert-butylcatechol), followed by washing with deionized water until the aqueous layer is neutral.
-
Drying: Dry the monomer over anhydrous magnesium sulfate (B86663) or calcium chloride overnight.
-
Pre-drying with Calcium Hydride: Decant the monomer and stir over freshly ground calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (Argon or Nitrogen).[8]
-
Final Distillation: Vacuum distill the monomer from CaH₂. For ultimate purity, perform a second distillation from a small amount of a living oligomer titrant (e.g., a faint red solution of polystyryllithium) until the color persists, then distill into a calibrated collection vessel. The purified monomer should be stored under an inert atmosphere at low temperature (-20°C).
Protocol 2.1.2: Purification of Tetrahydrofuran (THF) Solvent
-
Pre-drying: Reflux THF over sodium wire and benzophenone (B1666685) under an inert atmosphere until a deep blue or purple color persists. This indicates the solvent is anhydrous and oxygen-free.
-
Distillation: Distill the THF directly into the reaction vessel immediately before use.
Anionic Polymerization of α-Methylstyrene
This protocol describes a typical lab-scale living anionic polymerization of α-methylstyrene using sec-butyllithium (B1581126) (sec-BuLi) as the initiator in THF.
Protocol 2.2.1: Polymerization Procedure
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of high-purity argon.
-
Solvent Addition: Transfer the freshly distilled anhydrous THF into the reactor via cannula.
-
Cooling: Cool the reactor to -78°C using a dry ice/acetone bath.
-
Monomer Addition: Add the purified α-methylstyrene monomer to the cooled THF solution via a gas-tight syringe.
-
Initiation: Add a calculated amount of sec-BuLi solution (e.g., in cyclohexane) dropwise to the stirred monomer solution. The appearance of a characteristic deep red color indicates the formation of the living poly(α-methylstyrenyl) carbanion.[4] The amount of initiator will determine the final molecular weight of the polymer (Mn = mass of monomer / moles of initiator).
-
Propagation: Allow the polymerization to proceed at -78°C for a specified time (e.g., 1-4 hours). The solution will become more viscous as the polymer chains grow.
-
Termination: Terminate the polymerization by adding a degassed proton source, such as anhydrous methanol. The deep red color of the living anions will disappear instantly.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50°C to a constant weight.
Data Presentation: Polymerization Results
The following tables summarize typical results for the anionic polymerization of α-methylstyrene under various conditions.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight
| Entry | [Monomer]₀ (mol/L) | [Initiator]₀ (mmol/L) | Target Mₙ ( g/mol ) | Obtained Mₙ ( g/mol ) | PDI (Mw/Mₙ) |
| 1 | 0.5 | 10.0 | 5,900 | 6,100 | 1.05 |
| 2 | 0.5 | 5.0 | 11,800 | 12,500 | 1.04 |
| 3 | 0.5 | 2.5 | 23,600 | 24,000 | 1.06 |
| 4 | 0.5 | 1.0 | 59,000 | 60,100 | 1.07 |
Conditions: THF solvent, -78°C, sec-BuLi initiator, 2 hours reaction time.
Table 2: Polymerization of Functionalized α-Methylstyrene Derivatives
| Monomer | Initiator | Mₙ ( g/mol ) | PDI (Mw/Mₙ) | Reference |
| 4-Cyano-α-methylstyrene | (Diphenylmethyl)potassium | 15,200 | 1.08 | [9] |
| 3-(4-(2-isopropenylphenoxy)butyl)-α-methylstyrene | sec-BuLi | 21,000 | 1.05 | [10] |
| 4-(1-Adamantyl)-α-methylstyrene | sec-BuLi | 8,900 | 1.09 | [11] |
Characterization Protocols
Protocol 4.1: Size Exclusion Chromatography (SEC/GPC)
SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mₙ).
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent like THF.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow polystyrene or poly(α-methylstyrene) standards.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mₙ, Mw, and PDI. A narrow, symmetric peak indicates a low PDI, characteristic of a living polymerization.
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure and tacticity of the polymer.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons (typically 6.5-7.5 ppm), the backbone methylene (B1212753) protons (1.5–2.0 ppm), and the α-methyl protons (around 1.2 ppm).[12]
-
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the polymer's microstructure (tacticity).[1][8]
Protocol 4.3: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer.
-
Sample Preparation: Place a small amount of the dry polymer (5-10 mg) in an aluminum DSC pan.
-
Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg is observed as a step-like transition in the heat flow curve. The Tg of poly(α-methylstyrene) is typically in the range of 150-175°C.[12]
Visualizations
Caption: Experimental workflow for anionic polymerization.
Caption: Equilibrium in living anionic polymerization.
Applications in Drug Development
While poly(α-methylstyrene) itself is a relatively inert hydrocarbon polymer, its derivatives, synthesized via anionic polymerization, hold significant promise for drug development. The ability to incorporate functional groups into the monomer before polymerization allows for the creation of well-defined polymers with pendant groups suitable for drug conjugation.[10][13]
-
Drug Conjugation: Functional groups such as protected hydroxyls, amines, or carboxylic acids can be incorporated into α-methylstyrene derivatives. After polymerization, these groups can be deprotected and used to covalently attach drug molecules through cleavable linkers (e.g., esters, amides, or pH-sensitive hydrazones). This approach can improve drug solubility, stability, and circulation time.[6]
-
Block Copolymers for Micellar Drug Delivery: The living nature of the polymerization is ideal for synthesizing amphiphilic block copolymers. For instance, a hydrophobic block of poly(α-methylstyrene) can be combined with a hydrophilic block (e.g., poly(ethylene glycol)). These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs in their core, effectively creating a nano-sized drug delivery vehicle.[14]
-
Targeted Delivery: The functional end-groups or side-chains of the polymer can be conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the drug-polymer conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
The precise control over molecular architecture afforded by anionic polymerization makes it a superior method for designing advanced and reproducible polymer-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Atom-Transfer Radical Polymerization (ATRP) of Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of substituted styrenes using Atom Transfer Radical Polymerization (ATRP). ATRP is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality.[][2] This control over polymer architecture is of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology.
Core Principles of ATRP
ATRP is a multi-component system that relies on a reversible redox process catalyzed by a transition metal complex.[] The key components are the monomer, an initiator with a transferable halogen, and a catalyst system composed of a transition metal salt (e.g., CuBr) and a ligand (e.g., PMDETA).[2][3] The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in its lower oxidation state to generate a radical. This radical then propagates by adding to monomer units before being deactivated back to the dormant species by the transition metal complex in its higher oxidation state.[][4] This dynamic equilibrium between active (radical) and dormant species maintains a low radical concentration, minimizing termination reactions and enabling controlled polymer growth.[]
Substituent Effects in Styrene (B11656) Polymerization
The electronic nature of the substituent on the styrene monomer significantly influences the polymerization rate and the degree of control. Generally, styrenes with electron-withdrawing groups (EWGs) polymerize faster and exhibit better control (lower PDI) than those with electron-donating groups (EDGs).[5][6] This is attributed to the influence of the substituent on both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq).[6]
Quantitative Data Summary
The following tables summarize typical results obtained for the ATRP of various substituted styrenes under different experimental conditions.
Table 1: ATRP of Substituted Styrenes - Reaction Conditions and Results
| Monomer | Initiator | Catalyst/Ligand | [M]₀:[I]₀:[Cat]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Mₙ (theo) | PDI (Mₙ/Mₙ) | Ref. |
| Styrene | 1-PEBr | CuBr/2,2'-bipyridyl | 100:1:1:3 | Diphenyl ether | 110 | 4.5 | 92 | 9,800 | 9,900 | 1.10 | [6] |
| 4-Chlorostyrene | 1-PEBr | CuBr/2,2'-bipyridyl | 100:1:1:3 | Diphenyl ether | 110 | 1.5 | 91 | 13,500 | 13,200 | 1.12 | [6] |
| 4-Methylstyrene | 1-PEBr | CuBr/2,2'-bipyridyl | 100:1:1:3 | Diphenyl ether | 110 | 7.5 | 90 | 11,000 | 10,600 | 1.25 | [6] |
| 4-tert-Butylstyrene | 1-PEBr | CuBr/2,2'-bipyridyl | 100:1:1:3 | Diphenyl ether | 110 | 8.0 | 88 | 15,100 | 14,100 | 1.30 | [6] |
| 4-Acetoxystyrene (B54282) | 1-PEBr | CuBr/2,2'-bipyridyl | 100:1:1:3 | Diphenyl ether | 110 | 2.5 | 93 | 15,500 | 15,100 | 1.15 | [6] |
| Styrene | EBiB | CuBr/PMDETA | 100:1:1:1 | Anisole (B1667542) | 90 | 2.0 | 95 | 10,200 | 10,000 | 1.10 | [3] |
*Monomer concentration ([M]₀) was 4.37 M for the experiments from reference[6]. 1-PEBr: 1-Phenylethyl bromide; EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Experimental Protocols
The following are detailed protocols for the ATRP of styrene and substituted styrenes. These procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
Protocol 1: General Procedure for ATRP of Styrene
This protocol is adapted from a general procedure for the ATRP of styrene.[7]
Materials:
-
Styrene (monomer, inhibitor removed)
-
1-Phenylethyl bromide (1-PEBr, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent, optional for bulk polymerization)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina (B75360)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Syringes and needles
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add CuBr (e.g., 0.0143 g, 0.1 mmol) to the flask.
-
Add the desired amount of styrene (e.g., 1.04 g, 10 mmol) and anisole (if used as a solvent) via syringe.
-
Add the ligand, PMDETA (e.g., 0.0173 g, 0.1 mmol), via syringe. The solution should turn green as the copper complex forms.
-
Add the initiator, 1-PEBr (e.g., 0.0185 g, 0.1 mmol), via syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Monitoring: Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.
-
Termination and Purification: After the desired time or conversion, cool the flask to room temperature and open it to the air to quench the polymerization.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Isolation: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 50 °C for 24 hours.
Protocol 2: ATRP of 4-Acetoxystyrene
This protocol is based on literature procedures for the polymerization of 4-acetoxystyrene.[3][8]
Materials:
-
4-Acetoxystyrene (monomer, inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
2,2'-Bipyridyl (bpy, ligand)
-
Xylene (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
Equipment:
-
Same as Protocol 1.
Procedure:
-
Setup: Prepare the reaction vessel as described in Protocol 1.
-
Reagent Addition: Add CuBr (e.g., 0.0143 g, 0.1 mmol) and bpy (e.g., 0.0312 g, 0.2 mmol) to the flask under an inert atmosphere.
-
Add xylene (e.g., 2 mL) to dissolve the catalyst and ligand.
-
Add the monomer, 4-acetoxystyrene (e.g., 1.62 g, 10 mmol), via syringe.
-
Initiate the polymerization by adding EBiB (e.g., 0.0195 g, 0.1 mmol) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir.
-
Work-up: Follow the termination, purification, and isolation steps as described in Protocol 1.
Visualizations
ATRP Mechanism
The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization.
Caption: The core mechanism of ATRP, showcasing the reversible activation and deactivation steps.
Experimental Workflow for ATRP
This diagram outlines the typical experimental workflow for conducting an ATRP experiment.
References
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene for immunosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Wittig Synthesis of 2-Methyl-1-phenylpropene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 2-Methyl-1-phenylpropene.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Wittig reaction for synthesizing this compound?
The Wittig reaction is a powerful method for alkene synthesis by reacting a carbonyl compound (an aldehyde or a ketone) with a phosphonium (B103445) ylide (the Wittig reagent).[1][2] The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide (TPPO) as a byproduct.[3][4] The formation of the very stable phosphorus-oxygen double bond in TPPO is the primary driving force for the reaction.[3]
For this compound, two primary retrosynthetic disconnections are possible:
-
Route A: Reacting acetophenone (B1666503) (a ketone) with methylenetriphenylphosphorane (B3051586) (an ylide).[5]
-
Route B: Reacting benzaldehyde (B42025) (an aldehyde) with isopropyltriphenylphosphorane (an ylide).[6][7]
Q2: Which synthetic route—Route A or Route B—is generally preferred?
While both routes are theoretically possible, Route A (Acetophenone + Methyl ylide) is often more practical. This is because Route B requires the formation of a phosphonium salt from a secondary halide (isopropyl bromide), which is an S(_N)2 reaction that can be slow and compete with elimination reactions.[8] Furthermore, the resulting isopropylidene ylide is sterically hindered, which can lead to low yields when reacting with the carbonyl compound.[2][9] Route A uses a readily prepared, non-stabilized ylide from a primary halide and a ketone. Although ketones are less reactive than aldehydes, this route often presents fewer complications.[10]
Q3: What are "stabilized" versus "non-stabilized" ylides, and how does this impact the synthesis?
The stability of the ylide is determined by the substituents on the carbanionic carbon.
-
Non-Stabilized Ylides: Have alkyl or aryl groups (e.g., isopropyltriphenylphosphorane from Route B) that do not effectively delocalize the negative charge. They are highly reactive but can be sterically sensitive.[1][11]
-
Stabilized Ylides: Contain an adjacent electron-withdrawing group (EWG) like an ester or ketone. These ylides are more stable, less reactive, and their reactions are often reversible.[11][12] They react well with aldehydes but often give poor yields with ketones, especially hindered ones.[13][14][15]
In the synthesis of this compound, both potential ylides are non-stabilized, meaning they should be highly reactive. However, steric hindrance becomes the dominant challenge.[11]
Q4: How does the choice of base affect the reaction?
The base is used to deprotonate the phosphonium salt to form the ylide.[8] For non-stabilized ylides derived from simple alkyl halides, a very strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][15] It is crucial to use an anhydrous, aprotic solvent like THF or diethyl ether to prevent the base and the ylide from being quenched.[1][10] An inappropriate or weak base will result in incomplete ylide formation and low product yield.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Explanation & Solution |
| Steric Hindrance | The synthesis of a tetrasubstituted alkene like this compound is inherently challenging due to steric hindrance.[11] The reaction between the bulky ylide and the ketone can be slow and inefficient. Solutions: • Increase reaction time and/or temperature. • If using Route B (benzaldehyde + isopropyl ylide), consider switching to Route A (acetophenone + methyl ylide) to use a less hindered ylide. • For highly hindered systems, consider alternative olefination methods like the Horner-Wadsworth-Emmons or Julia-Kocienski reaction.[2][14] |
| Incomplete Ylide Formation | The ylide must be formed efficiently before the carbonyl compound is added. This step is sensitive to moisture and the strength of the base. Solutions: • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[10] • Use fresh, anhydrous solvents. • Use a sufficiently strong base like n-BuLi for non-stabilized ylides.[8] A user attempting a Wittig with KOtBu found that fresh reagent was critical for high yields.[16] |
| Side Reactions of Carbonyl | Ketones with α-hydrogens, like acetophenone, are susceptible to enolization and subsequent side reactions (e.g., self-condensation) promoted by the strong base used for ylide generation. Solutions: • Generate the ylide first at a low temperature (e.g., 0 °C or -78 °C). • Add the ketone solution slowly to the pre-formed ylide solution to maintain a low concentration of the ketone in the presence of any residual strong base. |
| Ylide Instability | Some ylides can decompose over time, especially at higher temperatures. One researcher noted that generating the ylide in the presence of the carbonyl compound improved yield, suggesting potential instability of the free ylide.[16] Solution: • Generate the ylide in situ at low temperature and add the carbonyl compound immediately. Avoid letting the ylide solution stand for extended periods. |
Problem 2: The main byproduct, triphenylphosphine oxide (TPPO), is difficult to remove.
| Explanation & Solution |
| TPPO is a highly polar, high-boiling point solid that is often soluble in the same solvents as the desired alkene product, making purification challenging.[17] |
| Solution 1: Column Chromatography: This is the most effective method. TPPO is significantly more polar than the non-polar alkene product. A non-polar eluent system (e.g., hexanes or petroleum ether) will elute the this compound first, while the TPPO will remain strongly adsorbed to the silica (B1680970) gel.[18] |
| Solution 2: Recrystallization: This can be effective if a solvent system is found in which the solubilities of the product and TPPO are sufficiently different. For example, recrystallizing from a polar alcohol solvent may help remove the TPPO.[17] |
| Solution 3: Precipitation/Complexation: TPPO can be precipitated from a non-polar reaction mixture by adding a solution of a metal salt like zinc chloride (ZnCl₂). The insoluble ZnCl₂(TPPO)₂ complex can then be removed by filtration.[18] |
Problem 3: Significant amount of unreacted acetophenone or benzaldehyde remains.
| Possible Cause | Explanation & Solution |
| Poor Ylide Reactivity | While the ylides for this synthesis are non-stabilized and should be reactive, steric hindrance can effectively reduce their reactivity, especially with a ketone.[9] Solutions: • Confirm complete ylide formation via the characteristic deep red/orange color of the ylide solution. • Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. |
| Reversible Reaction | For some systems, particularly with stabilized ylides, the initial addition to the carbonyl is reversible.[11][19] While less common for non-stabilized ylides, unfavorable sterics could disfavor the forward reaction. Solution: • Ensure the reaction is allowed to proceed for a sufficient amount of time, potentially with gentle heating, to drive the reaction towards the thermodynamically stable products. |
Data Summary
The choice of synthetic route involves a trade-off between the reactivity of the carbonyl component and the steric bulk of the ylide.
| Parameter | Route A | Route B | Reference |
| Reactants | Acetophenone + Methylenetriphenylphosphorane | Benzaldehyde + Isopropyltriphenylphosphorane | [5] |
| Carbonyl Type | Ketone (less reactive) | Aldehyde (more reactive) | [10] |
| Ylide Type | Non-stabilized, primary (less hindered) | Non-stabilized, secondary (more hindered) | [8] |
| Key Challenge | Lower reactivity of the ketone starting material. Potential for enolization side reactions. | Difficulty in preparing the phosphonium salt from a secondary halide. Severe steric hindrance in the Wittig reaction step. | [2][9] |
| Expected Yield | Often poor to moderate due to steric hindrance in forming a tetrasubstituted alkene. | Often very poor due to severe steric hindrance. | [11] |
Experimental Protocol: Synthesis of this compound (Route A)
This protocol is a representative procedure based on standard Wittig reaction methodologies.[10][15] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Preparation of the Phosphonium Salt (Methyltriphenylphosphonium Bromide)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add methyl bromide (1.1 eq). (Caution: Methyl bromide is toxic and volatile. Handle in a well-ventilated fume hood).
-
Heat the mixture to reflux and stir for 24-48 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the methyltriphenylphosphonium (B96628) bromide salt under vacuum.
Step 2: Wittig Reaction
-
Place the dried methyltriphenylphosphonium bromide (1.2 eq) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.15 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a deep orange or reddish color, indicating the formation of the ylide (methylenetriphenylphosphorane). Stir at 0 °C for 1 hour.[8]
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in a small amount of anhydrous THF.
-
Add the acetophenone solution dropwise to the cold ylide solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC (stain with KMnO₄) until the acetophenone is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[20]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product (a mixture of this compound and TPPO).
Step 3: Purification
-
Prepare a silica gel column using hexanes as the eluent.
-
Dissolve the crude product in a minimal amount of hexanes and load it onto the column.
-
Elute the column with hexanes. The non-polar product, this compound, will elute first. The highly polar TPPO will remain at the top of the column.
-
Collect the fractions containing the product and combine them.
-
Evaporate the solvent to yield the purified this compound. Confirm purity and identity using ¹H NMR, ¹³C NMR, and GC-MS.
Visualized Workflows and Pathways
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reaction: base-mediated enolization of acetophenone.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]
- 6. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 7. allen.in [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. orgosolver.com [orgosolver.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. delval.edu [delval.edu]
- 19. benchchem.com [benchchem.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Optimizing Grignard Reactions for Alkene Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of alkenes using Grignard reagents. The two primary methods covered are the addition of a Grignard reagent to a carbonyl compound followed by elimination, and the transition-metal catalyzed cross-coupling of a Grignard reagent with a vinyl or allylic halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Grignard Reagent Formation
Question 1: My Grignard reaction won't start. What are the common causes and solutions?
Answer:
Failure to initiate is one of the most common issues in Grignard synthesis. It is almost always due to two main factors: a passivating magnesium oxide layer on the magnesium turnings or the presence of trace amounts of water.[1]
Troubleshooting Steps:
-
Magnesium Activation: The surface of the magnesium must be activated to remove the oxide layer and expose fresh, reactive metal.[1]
-
Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod.[1]
-
Chemical Activation: Add a small crystal of iodine.[1][2] The disappearance of the purple or brown color indicates that the magnesium is activated. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C and cooling under an inert atmosphere like nitrogen or argon.[1] Solvents must be anhydrous.[1][2][3]
-
Initiation: Add a small portion of your alkyl halide solution to the activated magnesium. A gentle warming or sonication may be necessary to start the reaction.[4] A successful initiation is often indicated by a gentle reflux and the disappearance of the iodine color if used.[4][5]
Question 2: The yield of my Grignard reagent is low. What are the likely side reactions and how can I minimize them?
Answer:
A low yield of the Grignard reagent can be attributed to impure reagents or side reactions. The most common side reaction during formation is Wurtz coupling.[4]
-
Wurtz Coupling: The already-formed Grignard reagent can react with the remaining alkyl halide to produce a homocoupled alkane dimer.[4]
-
Reagent Purity: Ensure the alkyl halide is pure and free of water or alcohol contaminants, as these will quench the Grignard reagent as it forms.[1][6]
Section 2: Grignard Addition to Carbonyl Compounds
Question 3: My reaction yield is low, and I've recovered a significant amount of my starting ketone/aldehyde. Why is this happening?
Answer:
Recovering the starting carbonyl compound suggests that the Grignard reagent is acting as a base rather than a nucleophile, or that the reaction is not going to completion. This is particularly common with sterically hindered ketones.[7]
Troubleshooting Steps:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone to form an enolate.[4][7] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[7]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor the nucleophilic addition over enolization.[4] The addition of cerium(III) chloride (CeCl₃) can also be used to promote 1,2-addition.
-
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[4][7] This results in the formation of an alkene from the Grignard reagent and the corresponding alcohol from the ketone.
-
Solution: Choose a Grignard reagent without β-hydrogens if the substrate is prone to reduction.
-
Question 4: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?
Answer:
Side reactions can occur, especially with certain substrates. With esters, for example, double addition can be an issue if a ketone is the desired product.[2][8][9]
-
Over-addition to Esters: When the desired product is a ketone from the reaction of a Grignard with an ester, the initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[2][9]
-
Solution: This is difficult to control as the intermediate ketone is more reactive than the starting ester. Using an excess of the ester and inverse addition (adding the Grignard to the ester) at low temperatures can sometimes favor the ketone.
-
Section 3: Dehydration of Alcohol Intermediate to Alkene
Question 5: The dehydration of my alcohol is giving a mixture of alkene isomers. How can I control the regioselectivity?
Answer:
Acid-catalyzed dehydration of secondary and tertiary alcohols typically follows an E1 mechanism through a carbocation intermediate.[10] This often leads to the formation of the most stable, more substituted alkene, according to Zaitsev's rule.[1][10] However, rearrangements and the formation of other isomers are possible.[1]
Troubleshooting Steps:
-
Choice of Acid and Temperature: The choice of dehydrating agent and the reaction conditions can influence the product distribution. Using a milder acid catalyst, such as phosphoric acid instead of sulfuric acid, and carefully controlling the temperature can minimize side products and charring.[1]
-
Alternative Dehydration Methods: For more control, consider alternative dehydration methods that avoid strong acids and carbocation intermediates, such as the Martin sulfurane-mediated dehydration or the Burgess reagent.
Quantitative Data Summary
The yield of alkenes from Grignard reactions is highly dependent on the specific substrates and reaction conditions. Below are some illustrative data for the two-step addition-dehydration sequence.
| Carbonyl Compound | Grignard Reagent | Dehydrating Agent / Temp (°C) | Alkene Product | Overall Yield (%)[10] |
| Cyclohexanone | Methylmagnesium Bromide | H₂SO₄ / 140 | 1-Methylcyclohexene | 90 |
| Benzaldehyde | Ethylmagnesium Bromide | TsOH / 120 | 1-Phenyl-1-propene | 78 |
| 2-Butanone | n-Propylmagnesium Bromide | KHSO₄ / 160 | 3-Methyl-3-hexene | 82 |
Experimental Protocols
General Procedure for Alkene Synthesis via Grignard Addition and Dehydration
Part A: Grignard Addition to a Ketone [1][10]
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the prepared Grignard solution in an ice bath. Dissolve the ketone (0.9 equivalents) in anhydrous ether or THF and add it dropwise from the dropping funnel to the stirred Grignard solution.[1]
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[1][10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1][10]
Part B: Dehydration of the Tertiary Alcohol [1][10]
-
Setup: Remove the solvent from the crude alcohol via distillation or rotary evaporation. To the crude alcohol, carefully add a strong acid catalyst (e.g., concentrated H₂SO₄, H₃PO₄, or p-toluenesulfonic acid).[10]
-
Distillation: Heat the mixture and distill the alkene product as it forms. A Dean-Stark apparatus can be used for azeotropic removal of water.[10]
-
Purification: The collected distillate can be further purified by washing with a sodium bicarbonate solution, drying over a suitable drying agent, and final distillation or column chromatography.
General Procedure for Kumada Coupling of a Vinyl Halide[10]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas.
-
Reaction Mixture: The vinyl halide and a transition metal catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp)) are dissolved in an anhydrous solvent (diethyl ether or THF) in the flask.[10]
-
Addition: The Grignard reagent solution is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The reaction mixture is stirred for a period of time (typically 1-24 hours) until the reaction is complete, as monitored by TLC or GC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to afford the pure alkene.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Polymerization of 2-Methyl-1-phenylpropene (α-Methylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 2-Methyl-1-phenylpropene (commonly known as α-methylstyrene) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an aromatic hydrocarbon with a reactive carbon-carbon double bond.[1] Its structure is similar to styrene (B11656) but with an additional methyl group on the double bond. This structure makes it susceptible to polymerization, a process where individual monomer molecules join together to form long polymer chains. The primary reason for its reactivity is the ability to form a stable tertiary benzylic carbocation when exposed to acidic conditions, which readily initiates cationic polymerization.[2]
Q2: What are the primary pathways for the polymerization of this compound?
A2: There are two main pathways for polymerization:
-
Cationic Polymerization: This is the most significant pathway for α-methylstyrene and can be initiated by trace amounts of acids, including Lewis acids and Brønsted acids.[2][3] The process is often rapid and difficult to control.
-
Free-Radical Polymerization: While α-methylstyrene does not readily homopolymerize via a free-radical mechanism under normal conditions, this pathway can be initiated by heat, UV light, or the presence of radical initiators like peroxides, which may be present as impurities in solvents.[4][5][6]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, this compound should be stored under specific conditions. It is recommended to store the compound in a cool, dry, and well-ventilated area at a temperature between 2-8°C.[7][8][9] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[6][10][11][12] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[10][11][13]
Q4: What are polymerization inhibitors and how do they work?
A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They function by intercepting and deactivating the reactive species that initiate polymerization. For instance, in free-radical polymerization, inhibitors act as scavengers, reacting with free radicals to form stable molecules that are unable to propagate the polymer chain.[14]
Q5: Which polymerization inhibitors are recommended for this compound?
A5: The most common inhibitor used in commercial preparations of α-methylstyrene is p-tert-butylcatechol (TBC), typically at a concentration of around 15 ppm.[15] Other phenolic inhibitors such as butylated hydroxytoluene (BHT) and hydroquinone (B1673460) are also effective for preventing the polymerization of alkenes and can be considered.[6][16]
Q6: How can I determine if my sample of this compound has started to polymerize?
A6: The most obvious physical sign of polymerization is an increase in the sample's viscosity, which can range from slight thickening to complete solidification.[6][12] For a more sensitive assessment, analytical techniques such as Gas Chromatography (GC) or Gel Permeation Chromatography (GPC) can be used. The appearance of new peaks corresponding to dimers, trimers, or a broad polymer peak in the chromatogram is a clear indication of polymerization.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The sample has become viscous or has solidified upon storage. | Runaway polymerization has occurred due to improper storage conditions (e.g., elevated temperature, exposure to air/light) or depletion of the inhibitor. | The material is likely unusable and should be disposed of according to safety protocols. Review your storage procedures immediately. Ensure the product is stored at 2-8°C under an inert atmosphere and away from light and heat sources.[7][12] |
| Unexpected high-molecular-weight byproducts are observed in a reaction. | The this compound starting material may have contained oligomers, or polymerization was initiated by the reaction conditions (e.g., acidic reagents). | Purify the this compound before use. This can be done by passing it through a column of activated alumina (B75360) to remove inhibitors and oligomers or by distillation under reduced pressure. If distilling, add a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization at elevated temperatures.[6][16] |
| Polymerization occurs during workup or purification (e.g., distillation). | The inhibitor was removed during an extraction step, or the heat applied during distillation initiated polymerization. | For distillations, always add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the crude material before heating.[6] When removing solvents, use a rotary evaporator at the lowest practical temperature and pressure. For non-thermal purification, consider column chromatography at room temperature. |
Data Summary: Recommended Storage & Handling
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2–8 °C | Storing at low temperatures is the most effective way to minimize polymerization rates.[7][8][9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxygen-initiated radical polymerization and degradation.[6][12] |
| Container | Tightly sealed, opaque or amber glass | Protects from air, moisture, and light. |
| Inhibitor Type | p-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT) | TBC is the industry standard for α-methylstyrene. |
| Inhibitor Concentration | 15–100 ppm | Commercial grades typically contain ~15 ppm TBC. Higher levels may be needed for long-term storage or if the material will be heated. |
Experimental Protocols
Protocol for Evaluating the Stability of this compound
This protocol describes a method to test the effectiveness of different inhibitors and storage conditions on the stability of this compound.
Objective: To determine the optimal storage conditions by monitoring polymer formation over time.
Materials:
-
Purified this compound (inhibitor-free)
-
Inhibitor stock solutions (e.g., 1000 ppm of TBC and BHT in a compatible solvent)
-
2 mL amber glass vials with PTFE-lined screw caps
-
Nitrogen or Argon gas supply
-
Gas Chromatography (GC) or Gel Permeation Chromatography (GPC) system
-
Temperature-controlled ovens or incubators
Procedure:
-
Sample Preparation: Aliquot 1 mL of purified this compound into a series of labeled amber glass vials.
-
Inhibitor Addition: Add the calculated volume of inhibitor stock solution to each vial to achieve the desired final concentrations (e.g., 15 ppm, 50 ppm, 100 ppm). Include a control set with no added inhibitor.
-
Atmosphere Control: Sparge half of the vials in each set with an inert gas (e.g., nitrogen) for 1-2 minutes before tightly sealing the cap. The other half can be sealed with a normal air headspace.
-
Storage: Place the sets of vials in different temperature-controlled environments (e.g., 4°C, 25°C, and an elevated temperature like 50°C for an accelerated study).
-
Time-Point Analysis: At predetermined intervals (e.g., Time 0, 1 week, 4 weeks, 12 weeks), remove one vial from each condition set for analysis.
-
Analysis:
-
Visually inspect the sample for any change in viscosity.
-
Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Analyze the sample by GC or GPC. In GC, look for the appearance of peaks with longer retention times than the monomer. In GPC, monitor for the formation of a high-molecular-weight shoulder or a distinct polymer peak.[14]
-
-
Data Interpretation: Compare the results from different conditions to determine which inhibitor and storage environment provides the best stability.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 3. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. US3036053A - Copolymerization of styrene and alpha-methylstyrene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 768-49-0 [chemicalbook.com]
- 8. This compound CAS#: 768-49-0 [m.chemicalbook.com]
- 9. 2-甲基-1-苯基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. longchangchemical.com [longchangchemical.com]
Technical Support Center: Synthesis of 2-Methyl-1-phenylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-phenylpropene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The three primary laboratory-scale methods for the synthesis of this compound are the Wittig reaction, the Grignard reaction followed by dehydration, and the acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol.
Q2: Which synthetic route typically offers the highest yield?
A2: The optimal yield is highly dependent on the specific reaction conditions and the purity of the reagents. While the Wittig reaction can be high-yielding, it is often sensitive to moisture and the stability of the ylide.[1] The Grignard reaction followed by dehydration can also provide good yields, with some patented methods reporting up to 91.1% for the alcohol intermediate.[2] Direct dehydration of the corresponding tertiary alcohol can also be efficient, with reported yields around 80% under specific catalytic conditions.[3]
Q3: What are the main challenges in the Wittig reaction for this synthesis?
A3: Common challenges include incomplete formation of the phosphonium (B103445) ylide, instability of the ylide, and the presence of moisture, which can quench the highly reactive ylide.[1] Steric hindrance can also be a factor, potentially slowing the reaction and reducing the yield.[4]
Q4: What are the critical parameters for a successful Grignard reaction to synthesize the alcohol precursor?
A4: The Grignard reaction is highly sensitive to moisture and requires strictly anhydrous conditions for all glassware and solvents.[5][6] The activation of magnesium metal is also crucial for initiating the reaction.[7] Side reactions such as enolization and reduction can occur, especially with sterically hindered ketones.[8]
Q5: What factors should be controlled during the acid-catalyzed dehydration step?
A5: The key factors to control are the reaction temperature and the concentration of the acid catalyst.[9] Excessive heat or overly concentrated acid can lead to charring and the formation of polymeric byproducts.[9] The reaction is also reversible, so the removal of water as it forms can help drive the equilibrium towards the alkene product.[10]
Troubleshooting Guides
Wittig Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete ylide formation.[1] 2. Ylide quenched by moisture.[1] 3. Aldehyde/ketone is impure or degraded. | 1. Use a strong, fresh base (e.g., n-BuLi, NaH, or fresh KOtBu).[1][11] 2. Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Purify the carbonyl compound before use. |
| Low Yield | 1. Ylide instability.[1] 2. Unfavorable reaction temperature.[1] 3. Steric hindrance.[4] | 1. Generate the ylide in situ in the presence of the aldehyde.[1] 2. Optimize the reaction temperature; ylide formation is often done at low temperatures (0 °C or -78 °C), followed by warming to room temperature after adding the carbonyl.[1] 3. Consider the alternative Horner-Wadsworth-Emmons reaction for sterically hindered ketones.[4] |
| Presence of Triphenylphosphine (B44618) Oxide as the Main Product | Ylide reacted with atmospheric oxygen. | Ensure the reaction is maintained under a strict inert atmosphere throughout the process. |
Grignard Reaction & Dehydration Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Grignard Reagent Fails to Form | 1. Wet glassware or solvents.[5] 2. Magnesium surface is oxidized.[7] | 1. Flame-dry or oven-dry all glassware. Use anhydrous ether or THF.[5] 2. Gently crush the magnesium turnings to expose a fresh surface. Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[5][7] |
| Low Yield of Alcohol Intermediate | 1. Grignard reagent quenched by acidic protons. 2. Side reactions (e.g., enolization, reduction).[8] | 1. Ensure the carbonyl compound is free of water or other protic impurities.[6] 2. For sterically hindered ketones, consider using a less hindered Grignard reagent or an organolithium reagent.[8] |
| Low Yield of Alkene from Dehydration | 1. Incomplete dehydration. 2. Charring or polymerization.[9] | 1. Increase reaction time or temperature moderately. Use a catalyst like phosphoric acid.[9] 2. Use a less concentrated acid (e.g., 85% H₃PO₄) and avoid excessive heat.[9] Distill the product as it forms to prevent prolonged exposure to acid. |
| Formation of Biphenyl as a Side Product | Coupling of the Grignard reagent. | This can occur during the formation of phenylmagnesium bromide. Add the bromobenzene (B47551) slowly to the magnesium suspension to maintain a low concentration of the halide. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from standard Wittig reaction procedures.[12][13]
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add isopropyltriphenylphosphonium (B8661593) bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour, during which the color should change, indicating ylide formation.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the this compound.
-
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This protocol involves the synthesis of 2-methyl-1-phenyl-1-propanol followed by its dehydration.
-
Preparation of Phenylmagnesium Bromide: [5]
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask. If the reaction does not start (indicated by cloudiness and gentle refluxing), add a crystal of iodine.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Isobutyraldehyde (B47883):
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup of Alcohol:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 2-methyl-1-phenyl-1-propanol.
-
-
Dehydration to this compound: [9]
-
Place the crude alcohol in a round-bottom flask with a distillation setup.
-
Add a catalytic amount of 85% phosphoric acid (e.g., 10 mol%).
-
Heat the mixture gently. The product, this compound, will co-distill with water.
-
Collect the distillate and wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
-
Quantitative Data Summary
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Grignard & Dehydration | Phenylmagnesium chloride, Isobutyraldehyde | Up to 91.1% (for alcohol intermediate) | [2] |
| Dehydration | 2-Methyl-1-phenyl-2-propanol, AlCl₃, PPh₃ | ~80% | [3] |
| Wittig Reaction | Isopropyltriphenylphosphonium ylide, Benzaldehyde | Yields can be high but are very condition-dependent. A related Wittig reaction with a different substrate and base reported ~70-90% yield. | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 13. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]
Technical Support Center: Phase Transfer Catalysis in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phase transfer catalysis (PTC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC)?
Phase transfer catalysis is a powerful technique used in organic synthesis to facilitate reactions between reactants that are located in different immiscible phases, such as an aqueous phase and an organic phase.[1] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from one phase to the other, where the reaction can then proceed.[2][3] This method often leads to faster reactions, higher yields, and milder reaction conditions.[1]
Q2: How do I select the right phase transfer catalyst?
The choice of catalyst is critical and depends on several factors including the nature of the reactants and the reaction conditions. Key considerations include the catalyst's lipophilicity, which influences its ability to move between phases, and the stability of the ion pair it forms with the reactant anion.[4] For quaternary ammonium salts, empirical parameters such as the total number of carbons on the alkyl chains ("C#") and the "q-value" can help guide selection.[5]
Q3: What are the common types of phase transfer catalysts?
The most common classes of phase transfer catalysts include:
-
Quaternary Ammonium and Phosphonium Salts: These "onium" salts are widely used due to their versatility and affordability. Examples include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBA).[6]
-
Crown Ethers and Cryptands: These are highly effective and selective catalysts, particularly for solid-liquid PTC, but are generally more expensive and can be toxic.[6]
-
Polyethylene Glycols (PEGs): These are inexpensive and stable catalysts, especially in basic media and at elevated temperatures.[6]
Q4: What are the initial signs of an inefficient or failing PTC reaction?
Common indicators of a problematic PTC reaction include:
-
Low or no product yield.[4]
-
A significant amount of unreacted starting material.[4]
-
The formation of multiple, unexpected side products.[4]
-
Changes in the color of the reaction mixture, which may suggest catalyst decomposition.[4]
-
The formation of a stable emulsion that complicates product isolation.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered in phase transfer catalysis.
Issue 1: Low or No Product Conversion
A low or non-existent product yield is one of the most frequent challenges in PTC. The following table and workflow can help diagnose and resolve this issue.
Troubleshooting Summary for Low Conversion
| Potential Cause | Recommended Solutions | Quantitative Parameters/Considerations |
| Inefficient Catalyst | - Select a catalyst with appropriate lipophilicity (C# or q-value).- Verify catalyst purity.- Increase catalyst loading. | - For transfer-limited reactions, use catalysts with a q-value between 1.0 and 2.0.[5][7]- For reaction-limited reactions, use catalysts with a C# between 16 and 32.[5][7]- Typical catalyst loading is 1-5 mol%.[4] |
| Poor Mass Transfer | - Increase agitation speed.- For viscous reactions, use a mechanical stirrer. | - Moderate agitation (e.g., 300-500 rpm) is often sufficient.[8] |
| Suboptimal Solvent | - Test solvents with different polarities.- Consider a "solvent-free" approach if reactants are liquids.[9] | - Solvents like toluene (B28343) or dichloromethane (B109758) are common starting points.[2] |
| Insufficient Reactant Concentration | - Use a more concentrated aqueous solution of the inorganic salt. | - Saturated aqueous solutions can be beneficial.[10] |
| Low Reaction Temperature | - Cautiously increase the reaction temperature in increments. | - Monitor for catalyst decomposition, which can occur at elevated temperatures.[8] |
| Catalyst Poisoning | - Identify and remove the source of the poison.- Consider using a more robust catalyst. | - Leaving groups like iodide and tosylate can act as catalyst poisons.[5] |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in PTC reactions.
Issue 2: Formation of a Stable Emulsion
Emulsions are stable mixtures of the aqueous and organic phases that can make product isolation difficult.
Troubleshooting Summary for Emulsion Formation
| Potential Cause | Recommended Solutions | Quantitative Parameters/Considerations |
| High Catalyst Concentration | - Reduce the catalyst concentration. | - Aim for the lower end of the typical 1-5 mol% range.[8] |
| Intense Agitation | - Reduce the stirring speed. | - Use moderate agitation (e.g., 300-500 rpm).[8] |
| Unfavorable Solvent Choice | - Switch to a less polar organic solvent. | - Toluene or hexane (B92381) are less prone to emulsion formation than dichloromethane.[8] |
| Reaction Byproducts | - Modify reaction conditions to minimize byproduct formation.- Use an emulsion-breaking technique during workup. | - N/A |
Methods for Breaking Emulsions
If an emulsion has already formed, the following techniques can be used to facilitate phase separation:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[1]
-
Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent can sometimes disrupt the emulsion.[1]
-
Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the phases.[1]
Experimental Protocols
Protocol 1: Screening of Phase Transfer Catalysts
Objective: To identify the most effective phase transfer catalyst for a new reaction.
Methodology:
-
Set up a parallel reaction series: In a series of identical reaction vials, add the organic substrate, organic solvent, and aqueous reactant solution.
-
Add catalysts: To each vial, add a different phase transfer catalyst at the same molar concentration (e.g., 2 mol%). Include a control reaction with no catalyst.
-
Run reactions: Place all vials in a temperature-controlled shaker or on separate stirrer plates and run the reactions under identical conditions (temperature, agitation speed, time).
-
Monitor reaction progress: At regular intervals, take aliquots from each reaction and analyze them by a suitable method (e.g., GC, HPLC, TLC) to determine the conversion to the product.
-
Evaluate results: Compare the reaction rates and final conversions for each catalyst to identify the most efficient one for your system.
Protocol 2: Identification of Potential Catalyst Poisons
Objective: To determine if catalyst poisoning is the cause of a failed or stalled reaction.
Methodology:
-
Analyze reaction components: Obtain pure samples of all starting materials, reagents, and solvents.
-
Run control reaction: Perform the reaction with these purified components under optimized conditions. If the reaction proceeds successfully, it is likely that an impurity in the original materials was acting as a poison.
-
Spiking experiments: If the control reaction also fails, consider the possibility of a byproduct acting as a poison. Run the reaction to partial conversion, then add a small amount of the isolated product to a fresh reaction. If the rate of the new reaction is significantly slower, the product may be inhibiting the catalyst.
-
Analytical characterization: If a poison is suspected in a starting material, use analytical techniques such as GC-MS, LC-MS, or ICP-MS to identify potential impurities. Common catalyst poisons include sulfur compounds, heavy metals, and other nucleophilic species that can compete with the desired reactant.[11]
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the generally accepted Starks' extraction mechanism for phase transfer catalysis.
Caption: The catalytic cycle of phase transfer catalysis (Starks' extraction mechanism).
References
- 1. biotage.com [biotage.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. biomedres.us [biomedres.us]
- 9. phasetransfer.com [phasetransfer.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. GAS Dortmund [gas-dortmund.de]
Technical Support Center: Purification of Witt-ig Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?
Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility characteristics to the desired alkene products of the Wittig reaction. This similarity in physical properties makes its removal by standard purification techniques like simple extraction and crystallization challenging.[1] Its effective removal is a frequent bottleneck in syntheses that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2]
Q2: What are the most common strategies for removing TPPO?
The primary methods for removing TPPO from reaction products can be broadly categorized into three main approaches:
-
Precipitation/Crystallization: This strategy leverages the differences in solubility between the desired product and TPPO in various solvents.[1]
-
Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase.[1]
-
Chemical Conversion: This method involves reacting TPPO with a specific reagent to form a derivative that is easily separated.[1][3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of your Wittig reaction products.
Issue: My desired product and TPPO are co-crystallizing.
This is a common challenge due to the similar properties of many Wittig products and TPPO.[1] Here are several strategies to overcome this:
-
Solution 1: Selective Precipitation with Non-Polar Solvents. The solubility of TPPO varies significantly depending on the solvent. By choosing a solvent in which your product is soluble but TPPO is not, you can selectively precipitate the byproduct.[1] TPPO is known to be poorly soluble in solvents such as deionized water, cyclohexane, petroleum ether, and hexane (B92381).[2][4][5]
-
Solution 2: Precipitation via Metal Salt Complexation. Triphenylphosphine oxide, acting as a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[6][7] These complexes can then be easily removed by filtration.[6] The ZnCl₂(TPPO)₂ complex, for instance, can be precipitated in polar solvents like ethanol.[8][9]
Issue: My product is co-eluting with TPPO during column chromatography.
When standard silica (B1680970) gel chromatography fails to provide adequate separation, consider the following alternatives:
-
Solution 1: Filtration through a Silica Plug. Due to its high polarity, TPPO strongly adsorbs to silica gel. A short column, or "plug," of silica can be used to retain the TPPO while allowing a less polar product to pass through with a non-polar eluent.[3][6]
-
Solution 2: Chemical Conversion to a Separable Derivative. TPPO can be chemically altered to facilitate its removal. For example, treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[1][3]
Issue: I want to avoid column chromatography entirely, especially for a large-scale reaction.
For large-scale syntheses where chromatography is impractical, several non-chromatographic methods can be employed:
-
Solution 1: Selective Precipitation. As detailed above, exploiting the poor solubility of TPPO in non-polar solvents or inducing its precipitation through metal salt complexation are highly effective and scalable methods.[2][6]
-
Solution 2: Scavenger Resins. Resins like Merrifield resin can be used to trap TPPO. The resin, functionalized to react with TPPO, allows for the removal of the byproduct by simple filtration.[2][7]
Quantitative Data
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [2][4][10] |
| Cyclohexane | Almost Insoluble | [2][4][10] |
| Petroleum Ether | Almost Insoluble | [2][4][10] |
| Hexane | Almost Insoluble | [2][4][10] |
| Pentane (B18724) | Not Soluble at All | [9] |
| Cold Diethyl Ether | Poorly Soluble | [11] |
| Ethanol | Readily Soluble (~20 mg/ml) | [2][4][12] |
| Methanol | Readily Soluble | [2] |
| Isopropanol (IPA) | Readily Soluble | [2] |
| Dichloromethane | Readily Soluble | [4] |
| Formic Acid | Readily Soluble | [4] |
| Acetic Acid | Readily Soluble | [4] |
| Benzene | High Solubility | [4] |
| Toluene | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/ml | [12] |
| Dimethylformamide (DMF) | ~3 mg/ml | [12] |
Table 2: Efficiency of TPPO Removal Using Scavenger Resins
| Scavenger Resin | Equivalents | Scavenging Efficiency (%) |
| SiliaBond Propylsulfonic Acid | 4 | 83 |
| SiliaBond Propylsulfonic Acid | 10 | 88 |
| SiliaBond Tosic Acid | 4 | 80 |
| SiliaBond Tosic Acid | 10 | 93 |
Data from scavenging experiments in acetonitrile (B52724) at 22°C for 24 hours.[13]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is effective for removing TPPO in polar solvents.[8]
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution to the crude mixture at room temperature. Stir the mixture; scraping the inside of the flask can help induce the precipitation of the ZnCl₂(TPPO)₂ complex.[1][6][8] A white precipitate should form.[6]
-
Filtration: Filter the solution to remove the precipitated complex.[8]
-
Concentration: Concentrate the filtrate to remove the ethanol.[8]
-
Final Purification: Slurry the residue with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride. Filter and concentrate the acetone solution to obtain the purified product.[8]
Protocol 2: Removal of TPPO by Filtration through a Silica Plug
This method is suitable for non-polar products.[3]
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a non-polar solvent such as pentane or a mixture of hexane and diethyl ether.[3]
-
Silica Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the desired product with a slightly more polar solvent, like diethyl ether, while the more polar TPPO remains adsorbed to the silica.[3] It may be necessary to repeat this procedure to remove all of the TPPO.[3][14]
Protocol 3: Chemical Conversion of TPPO with Oxalyl Chloride
This protocol converts TPPO into an easily separable salt.[1][3]
-
Cooling: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).
-
Addition of Reagent: Slowly add oxalyl chloride to the cooled mixture. This reaction converts TPPO into an insoluble chlorophosphonium salt.[1][3]
-
Filtration: The precipitated salt can then be easily removed by filtration.
Visual Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
Challenges in the scale-up of 2-Methyl-1-phenylpropene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-1-phenylpropene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The two most common and scalable synthetic routes to this compound are the Wittig reaction and the dehydration of 2-methyl-1-phenyl-2-propanol. The latter is typically synthesized via a Grignard reaction.
Q2: What are the main challenges when scaling up the Wittig reaction for this synthesis?
A2: The primary challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct. At an industrial scale, chromatographic purification is often not economically viable. Therefore, developing an effective, chromatography-free workup and purification procedure is crucial.
Q3: What are the key difficulties in the Grignard reaction and subsequent dehydration route?
A3: For the Grignard reaction, key challenges during scale-up include managing the often highly exothermic nature of the reaction, ensuring the reaction initiates properly, and minimizing side reactions such as Wurtz coupling. The subsequent acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of isomeric alkene impurities if not carefully controlled.
Q4: Are there specific safety concerns to consider during the scale-up of this compound production?
A4: Yes, both primary routes have safety considerations. The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] The use of ethereal solvents, which are flammable, also poses a significant hazard. For the Wittig reaction, the use of strong bases like n-butyllithium requires careful handling under anhydrous conditions.
Q5: How can I monitor the progress of these reactions during a large-scale run?
A5: For both synthetic routes, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring reaction progress. For Grignard reactions, in-situ infrared spectroscopy (FTIR) can be a powerful tool to track the consumption of the starting materials and the formation of the Grignard reagent, which is crucial for safe scale-up.
Troubleshooting Guides
Route 1: Wittig Reaction
Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
-
Potential Cause: High solubility of TPPO in many organic solvents, making simple extraction or crystallization challenging.
-
Troubleshooting Steps:
-
Precipitation with Metal Salts: After the reaction, the crude mixture can be treated with a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) in a polar solvent like ethanol.[2][3] This forms an insoluble complex with TPPO, which can be removed by filtration.
-
Crystallization: If the product is sufficiently non-polar, suspending the crude residue in a non-polar solvent system (e.g., a cold mixture of hexanes and diethyl ether) can precipitate the TPPO.[4]
-
Solvent Selection: The choice of solvent can play a role in simplifying the removal of TPPO. A solvent system that maximizes the solubility difference between the product and TPPO should be investigated.
-
Issue: Low Yield of this compound
-
Potential Cause: Incomplete ylide formation, side reactions of the ylide, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The phosphonium (B103445) salt must be rigorously dried, and all solvents must be anhydrous, as the strong base used for deprotonation will be quenched by water.
-
Optimize Base Addition: The strong base (e.g., n-butyllithium) should be added slowly at a low temperature to ensure complete ylide formation without significant side reactions.
-
Temperature Control: The reaction of the ylide with the carbonyl compound should be performed at a controlled temperature to minimize side reactions.
-
Route 2: Grignard Reaction and Dehydration
Issue: Grignard Reaction Fails to Initiate or is Sluggish
-
Potential Cause: A passivating layer of magnesium oxide on the magnesium turnings, or the presence of moisture in the glassware or solvent.
-
Troubleshooting Steps:
-
Activation of Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the turnings can also be effective.
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.
-
Use of Co-solvents: In some cases, the addition of a co-solvent like toluene (B28343) can aid in the reaction.
-
Issue: Low Yield of the Tertiary Alcohol (2-Methyl-1-phenyl-2-propanol)
-
Potential Cause: Wurtz coupling as a side reaction, or enolization of the ketone starting material.
-
Troubleshooting Steps:
-
Controlled Addition: The alkyl halide should be added slowly to the magnesium suspension to maintain a gentle reflux and minimize the concentration of the halide available for Wurtz coupling.
-
Temperature Management: The reaction is exothermic and requires efficient cooling to prevent side reactions. For large-scale reactions, a robust cooling system is critical.[1]
-
Choice of Grignard Reagent: If possible, using a less sterically hindered Grignard reagent can sometimes reduce the extent of side reactions.
-
Issue: Formation of Isomeric Impurities During Dehydration
-
Potential Cause: The acid-catalyzed dehydration of the tertiary alcohol can proceed via different elimination pathways, leading to a mixture of alkene isomers.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: Milder acids, such as phosphoric acid, are often preferred over stronger acids like sulfuric acid, as they can lead to cleaner reactions with fewer side products.[5]
-
Temperature Control: The dehydration temperature should be carefully controlled. Higher temperatures can favor the formation of the more thermodynamically stable (but potentially undesired) isomer.
-
Alternative Dehydration Agents: For greater selectivity, consider using alternative dehydration reagents such as Martin's sulfurane or Burgess reagent, although these may be less economically viable on a large scale.
-
Quantitative Data
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Typical Lab-Scale Yield | 60-80% | 70-90% (for the alcohol) |
| Potential Scale-Up Yield | 50-70% (after non-chromatographic purification) | 65-85% (overall) |
| Key Byproducts | Triphenylphosphine oxide | Wurtz coupling products, di-alkylation products, isomeric alkenes |
| Primary Purification Challenge | Removal of triphenylphosphine oxide | Removal of isomeric alkenes |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and the efficiency of the purification process.
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction
-
Ylide Formation: To a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium (B8661593) bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C. Slowly add a strong base such as n-butyllithium (1.05 equivalents) while maintaining the temperature below 5°C. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: Cool the ylide solution back to 0°C and slowly add a solution of benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by precipitation of the TPPO byproduct as described in the troubleshooting guide.
Protocol 2: General Procedure for the Grignard Reaction and Dehydration
-
Grignard Reagent Formation: In a flame-dried, multi-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0°C and slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1-phenyl-2-propanol.
-
Dehydration: To the crude alcohol, add a catalytic amount of a suitable acid (e.g., phosphoric acid). Heat the mixture and distill the resulting alkene. The distillate can be washed with a dilute base solution, then water, dried, and further purified by fractional distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis scale-up.
References
Minimizing byproducts in the dehydration of tertiary alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of tertiary alcohols. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acid-catalyzed dehydration of tertiary alcohols?
A1: The primary byproducts in the E1 dehydration of tertiary alcohols are typically isomeric alkenes and ethers.[1] The formation of multiple alkene isomers is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[2] However, rearrangements of the carbocation intermediate can lead to a mixture of products.[3][4] At lower temperatures, bimolecular dehydration can occur, leading to the formation of ethers.[1][4]
Q2: Which acid catalyst is best for minimizing byproducts?
A2: While concentrated sulfuric acid is a common catalyst, it is also a strong oxidizing agent and can cause charring and the formation of sulfur dioxide and carbon dioxide.[5] Concentrated phosphoric(V) acid is often preferred as it is less oxidizing and generally leads to a cleaner reaction with fewer side products.[5] For sensitive substrates, alternative reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) or solid acid catalysts such as Montmorillonite KSF clay can be effective and minimize harsh acidic conditions.[6][7][8]
Q3: How does temperature affect byproduct formation?
A3: Temperature is a critical parameter. Tertiary alcohols dehydrate at relatively mild temperatures (typically 25–80°C).[1][4] Insufficient heat may lead to the formation of ethers as the major byproduct.[1][4] Conversely, excessively high temperatures can promote side reactions and decomposition. It is crucial to maintain the recommended temperature for the specific alcohol being dehydrated.
Q4: What is a carbocation rearrangement and how can I minimize it?
A4: A carbocation rearrangement is a process in which the initial carbocation intermediate rearranges to a more stable carbocation, often through a hydride or alkyl shift. This leads to the formation of unexpected alkene isomers. To minimize rearrangements, using a less acidic catalyst or alternative, non-acidic dehydration methods can be beneficial. Additionally, carefully controlling the reaction temperature can sometimes influence the extent of rearrangement.
Q5: How can I improve the yield of the desired alkene?
A5: To improve the yield, the equilibrium of the reaction can be shifted towards the products. Since the alkene product typically has a lower boiling point than the starting alcohol, it can be removed from the reaction mixture by distillation as it is formed.[9] This prevents the reverse reaction (hydration of the alkene) from occurring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no alkene yield | 1. Reaction temperature is too low, favoring ether formation.[1][4]2. Incomplete reaction.3. Loss of volatile product during the reaction or workup. | 1. Gradually increase the reaction temperature to the optimal range for your specific alcohol.2. Increase the reaction time or consider a more efficient acid catalyst.3. Ensure your distillation apparatus is properly set up and cooled to efficiently collect the alkene. |
| Formation of a black, tarry substance | Use of a strong oxidizing acid like concentrated sulfuric acid.[5] | Switch to a non-oxidizing acid such as concentrated phosphoric(V) acid.[5] |
| Unexpected alkene isomers are the major product | Carbocation rearrangement to a more stable intermediate.[3][4] | 1. Use a milder acid catalyst.2. Consider alternative dehydration methods that do not involve a carbocation intermediate, such as using POCl₃ in pyridine.[8] |
| Product is contaminated with the starting alcohol | Incomplete reaction or inefficient distillation. | 1. Ensure the reaction has gone to completion (monitor by TLC or GC).2. Carefully control the distillation to separate the lower-boiling alkene from the higher-boiling alcohol. |
| Product is acidic | Carryover of the acid catalyst during distillation. | Wash the distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.[10] |
Quantitative Data on Product Distribution
The following tables summarize typical product distributions for the dehydration of common tertiary alcohols under specified conditions.
Table 1: Dehydration of 2-Methyl-2-butanol (B152257) (tert-Amyl Alcohol)
| Product | Relative Percentage (%) | Conditions |
| 2-Methyl-2-butene (B146552) | 87.6 | Sulfuric acid catalyst, analysis by gas chromatography.[2] |
| 2-Methyl-1-butene | 12.4 | Sulfuric acid catalyst, analysis by gas chromatography.[2] |
Table 2: Dehydration of 2-Methylcyclohexanol
| Product | Relative Percentage (%) | Conditions |
| 1-Methylcyclohexene | ~67 | Montmorillonite KSF clay catalyst.[6][7] |
| 3-Methylcyclohexene & Methylenecyclohexane | ~33 | Montmorillonite KSF clay catalyst.[6][7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol
This protocol describes the dehydration of 2-methyl-2-butanol using sulfuric acid, followed by purification and analysis of the resulting alkenes.
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a simple distillation apparatus.
-
Carefully add 10 mL of 2-methyl-2-butanol and 2 mL of concentrated sulfuric acid to the distillation flask containing a boiling chip.
-
Gently heat the mixture to initiate the reaction and distill the products. Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, pre-weighed vial.
-
Determine the yield of the alkene mixture.
-
Analyze the product mixture by GC-MS to determine the relative percentages of 2-methyl-2-butene and 2-methyl-1-butene.[2]
Visualizations
Reaction Mechanism: E1 Dehydration of a Tertiary Alcohol
Caption: E1 mechanism for tertiary alcohol dehydration.
Experimental Workflow: Dehydration and Purification
References
- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. beyondbenign.org [beyondbenign.org]
- 7. beyondbenign.org [beyondbenign.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. readchemistry.com [readchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on Alkene Synthesis Stereoselectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling the stereoselectivity of alkene synthesis through the strategic choice of solvents. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally influence the stereoselectivity of olefination reactions?
A1: Solvent polarity can significantly impact the transition state energies of the intermediates in olefination reactions, thereby influencing the E/Z ratio of the final alkene. In many cases, polar solvents can stabilize charged intermediates or transition states, favoring a specific reaction pathway. For instance, in the Julia-Kocienski olefination, polar solvents like THF or DMF promote the formation of the anti-adduct, which subsequently leads to the (Z)-alkene.[1][2] Conversely, nonpolar solvents often favor a more compact, closed transition state, which can lead to the syn-adduct and ultimately the (E)-alkene.[3]
Q2: For a Wittig reaction, what is the expected effect of a polar aprotic versus a polar protic solvent on the E/Z ratio?
A2: The effect of the solvent in a Wittig reaction is highly dependent on the nature of the ylide. For stabilized ylides (e.g., those with an adjacent ester or ketone group), polar aprotic solvents can enhance the formation of the (E)-alkene.[4][5] The exact outcome with polar protic solvents can be more complex and may lead to reduced selectivity. For non-stabilized ylides (alkyl ylides), the reaction is often Z-selective, and this selectivity can be enhanced in polar aprotic solvents like DMF, especially in the presence of lithium salts.[4][6]
Q3: In a Horner-Wadsworth-Emmons (HWE) reaction, which factors other than the solvent can I modify to improve E-selectivity?
A3: Besides solvent choice, several other factors can be adjusted to favor the formation of the (E)-alkene in an HWE reaction. These include:
-
The Base and Counter-ion: The choice of base is critical. For example, using NaH as a base often promotes high E-selectivity. Lithium salts have also been shown to favor the E-isomer.[7]
-
Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can increase the equilibration of intermediates, generally leading to a higher proportion of the thermodynamically more stable (E)-alkene.[7]
-
Structure of the Phosphonate (B1237965) Reagent: The steric and electronic properties of the phosphonate ester can influence selectivity. For Z-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, is often employed.[8]
Q4: My Julia-Kocienski olefination is giving a poor E/Z ratio. What is the first parameter I should investigate?
A4: The first and often most impactful parameter to investigate for improving the E/Z ratio in a Julia-Kocienski olefination is the solvent.[2] Switching between a polar aprotic solvent (like THF or DMF for Z-selectivity) and a nonpolar solvent (like toluene (B28343) for E-selectivity) can dramatically alter the stereochemical outcome.[3] If changing the solvent does not provide the desired selectivity, consider investigating the effect of the base's counter-ion (e.g., Li+, Na+, K+).[9]
Troubleshooting Guides
Issue 1: Poor Z-selectivity in a Wittig Reaction with a Non-Stabilized Ylide
| Possible Cause | Troubleshooting Step |
| Presence of Lithium Salts | Lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the (E)-alkene. If possible, use a sodium- or potassium-based base for ylide generation to work under salt-free conditions.[4][10] |
| Inappropriate Solvent | While often Z-selective in many solvents, performing the reaction in a polar aprotic solvent like DMF, in some cases with added salts like LiI or NaI, can significantly enhance Z-selectivity.[4][6] |
| Reaction Temperature Too High | Higher temperatures can lead to equilibration and reduced Z-selectivity. Perform the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. |
Issue 2: Low E-selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Base/Counter-ion | The choice of base is crucial. For high E-selectivity, NaH is a common and effective choice. If using other bases, consider the effect of the counter-ion; lithium salts often favor E-alkene formation.[7] |
| Reaction Temperature Too Low | Low temperatures can disfavor the equilibration of intermediates that leads to the thermodynamically favored (E)-alkene. Running the reaction at room temperature or slightly elevated temperatures may improve E-selectivity.[7] |
| Incorrect Phosphonate Reagent | For standard HWE reactions aiming for E-selectivity, simple phosphonate esters like triethyl phosphonoacetate are generally effective. Avoid using Still-Gennari type phosphonates which are designed for Z-selectivity. |
| Solvent Effects | While often less pronounced than in other olefination reactions, the solvent can still play a role. Aprotic solvents like THF are commonly used and generally provide good E-selectivity. |
Issue 3: Inconsistent E/Z Ratios in the Julia-Kocienski Olefination
| Possible Cause | Troubleshooting Step |
| Solvent Polarity Not Optimized | This is the most critical factor. For high E-selectivity, use nonpolar solvents like toluene. For high Z-selectivity, employ polar aprotic solvents such as THF, DME, or DMF.[2][3] |
| Base Counter-ion Influence | The counter-ion of the base (e.g., LiHMDS, KHMDS, NaHMDS) can influence the transition state. Experiment with different bases to find the optimal conditions for your specific substrates.[9] |
| Reaction Not Run Under Barbier-like Conditions | To avoid side reactions of the sulfonyl carbanion, it is often best to add the base to a mixture of the aldehyde and the sulfone (Barbier-like conditions).[3] |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Stereoselectivity of a Wittig Reaction
Reaction of a stabilized ylide with an aldehyde.
| Entry | Solvent | E:Z Ratio | Reference |
| 1 | Aqueous NaHCO₃ | 95.5:4.5 | |
| 2 | Aqueous NaHCO₃ | 99.8:0.2 | |
| 3 | Aqueous NaHCO₃ | 93.1:6.9 |
Table 2: Effect of Solvent and Base on the Stereoselectivity of a Horner-Wadsworth-Emmons Reaction
Reaction of an α-substituted ethyl (diarylphosphono)acetate with an aldehyde.
| Entry | Solvent | Base | Temperature (°C) | Z:E Ratio | Reference |
| 1 | THF | Triton B | -78 | 91:9 | [11] |
| 2 | THF | Triton B | -95 | 94:6 | [11] |
| 3 | THF | t-BuOK | -78 | 95:5 | [11] |
| 4 | THF | t-BuOK | -95 | 95:5 | [11] |
Table 3: Effect of Solvent on the Stereoselectivity of a Julia-Kocienski Olefination
Reaction of a PT-sulfone with an N-sulfonylimine.
| Entry | Solvent | E:Z Ratio | Reference |
| 1 | DME | 7:93 | [9] |
| 2 | DMF | 2:98 | [9] |
| 3 | DMSO | 3:97 | [9] |
| 4 | 1,4-Dioxane | 48:52 | [9] |
| 5 | Toluene | 53:47 | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Wittig Reaction (Z-selective)
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) portion-wise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. The formation of a colored solution indicates ylide generation.
-
Reaction with the Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the (Z)-alkene.
Protocol 2: General Procedure for a Stereoselective Horner-Wadsworth-Emmons Reaction (E-selective)
-
Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add the phosphonate ester (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Reaction with the Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction and Work-up: Allow the reaction to stir at room temperature until completion as monitored by TLC. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, the solvent is removed in vacuo. The crude product is then purified by flash column chromatography to yield the (E)-alkene.
Protocol 3: General Procedure for a Stereoselective Julia-Kocienski Olefination (Solvent-dependent)
-
Deprotonation of the Sulfone: In a flame-dried flask under an inert atmosphere, dissolve the heteroaryl sulfone (e.g., PT-sulfone, 1.1 equivalents) in the chosen anhydrous solvent (e.g., toluene for E-selectivity, DMF for Z-selectivity). Cool the solution to -78 °C. Add the base (e.g., KHMDS, 1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Addition of the Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled solution of the sulfone anion.
-
Reaction Progression and Quenching: Stir the reaction at -78 °C and allow it to warm to room temperature over several hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Work-up and Purification: Extract the mixture with an appropriate organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired alkene isomer.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in the Polymerization of Styrene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of styrene (B11656) derivatives, with a focus on catalyst deactivation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your polymerization experiments.
Issue 1: Low or No Monomer Conversion
-
Question: My styrene polymerization has stalled or is showing very low conversion. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no monomer conversion is a common issue that can be attributed to several factors related to catalyst deactivation or reaction conditions.
-
Catalyst Deactivation by Impurities: Impurities in the monomer or solvent are a primary cause of catalyst deactivation. Phenylacetylene (B144264), a common impurity in styrene, is known to poison polymerization catalysts even at ppm levels.[1][2][3][4] Polar impurities can also negatively affect catalyst activity.
-
Troubleshooting Steps:
-
Monomer Purification: Ensure your styrene monomer is rigorously purified to remove inhibitors and impurities. A common method involves washing with an aqueous NaOH solution, followed by drying and distillation.[5][6] Alternatively, passing the monomer through a column of basic alumina (B75360) can also be effective.[5][7]
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Ensure the polymerization is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
-
Incorrect Reaction Temperature: The temperature plays a crucial role in the rate of polymerization.
-
Troubleshooting Steps:
-
Optimize Temperature: For Atom Transfer Radical Polymerization (ATRP) of styrene, temperatures are typically elevated (e.g., 90-110 °C) to ensure a reasonable polymerization rate.[8] However, excessively high temperatures can lead to side reactions and catalyst decomposition.
-
Temperature Control: Use a reliable temperature controller to maintain a stable reaction temperature.
-
-
-
Inactive Catalyst: The catalyst itself may be inactive due to improper storage or handling.
-
Troubleshooting Steps:
-
Catalyst Storage: Store catalysts under an inert atmosphere and away from moisture and oxygen.
-
Catalyst Activation: Some polymerization techniques require in-situ activation of the catalyst complex. Ensure the correct procedure is followed.
-
-
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
-
Question: The resulting polystyrene has a much lower or higher molecular weight than targeted, and the polydispersity is broad. What could be the cause?
-
Answer: Poor control over molecular weight and a high polydispersity index (Đ) in living/controlled polymerization techniques like ATRP suggest issues with the equilibrium between active and dormant species.
-
Slow Initiation: If the initiation is slower than propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution.
-
Troubleshooting Steps:
-
Initiator Choice: Select an initiator that is known to be efficient for styrene polymerization.
-
Initiator Purity: Ensure the initiator is pure and free from contaminants.
-
-
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate growing polymer chains and initiate new ones, broadening the polydispersity. Phenylacetylene can act as a weak chain transfer agent.[2]
-
Troubleshooting Steps:
-
Monomer and Solvent Purification: As mentioned previously, rigorous purification is crucial.
-
Solvent Selection: Choose a solvent with a low chain transfer constant for the specific polymerization conditions.
-
-
-
Loss of Active Catalyst: Deactivation of the catalyst during the polymerization will disrupt the equilibrium, leading to a loss of control.
-
Troubleshooting Steps:
-
Minimize Impurities: The presence of oxygen or other impurities can lead to the irreversible oxidation of the catalyst.
-
Ligand-to-Metal Ratio: In ATRP, the ratio of ligand to the metal center is critical for catalyst stability and activity. An inappropriate ratio can lead to catalyst precipitation or deactivation.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main mechanisms of catalyst deactivation in styrene polymerization?
-
A1: The primary deactivation mechanisms include:
-
Coking or Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is particularly relevant in high-temperature processes like the dehydrogenation of ethylbenzene (B125841) to produce styrene.
-
Poisoning: Strong chemisorption of impurities, such as sulfur compounds or phenylacetylene, onto the active sites of the catalyst.[3][4]
-
Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.
-
Changes in Oxidation State: For redox-active catalysts like those used in ATRP, irreversible oxidation of the active metal center (e.g., Cu(I) to Cu(II)) can halt the polymerization.
-
-
-
Q2: How does phenylacetylene affect the polymerization of styrene?
-
A2: Phenylacetylene is a significant poison for styrene polymerization catalysts.[1][3][4] Even at concentrations as low as 10 ppm, it can lead to:
-
Reduced reaction rate: It deactivates the catalyst, slowing down or stopping the polymerization.[2]
-
Lower polymer molecular weight: By acting as a chain transfer agent, it can lead to the formation of shorter polymer chains.[2]
-
Increased polydispersity: The disruption of the controlled polymerization process results in a broader molecular weight distribution.
-
-
-
Q3: Can a deactivated catalyst be regenerated?
-
A3: Yes, in many cases, catalyst regeneration is possible. The method depends on the deactivation mechanism. For catalysts deactivated by coking, common regeneration methods include:
-
Oxidation (Coke Burn-off): Controlled combustion of the coke deposits in the presence of air or a diluted oxygen stream.[9] Care must be taken to control the temperature to avoid thermal damage to the catalyst.
-
Gasification: Using steam or carbon dioxide at high temperatures to convert the coke into gaseous products.
-
-
-
Q4: How can I prevent premature termination of my living polymerization?
-
A4: To prevent premature termination in living polymerizations like ATRP:
-
Rigorous Purification: Ensure all reactants (monomer, solvent, initiator) are free from terminating impurities like oxygen, water, and other protic species.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and procedure.
-
Proper Degassing: Use techniques like freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
Component Purity: Use high-purity initiator and catalyst/ligand.
-
-
Data Presentation
Table 1: Effect of Phenylacetylene (PA) Concentration on High-Temperature Styrene Polymerization
| PA Concentration (ppm) | Conversion (%) | Molecular Weight (Mw) | Impact Strength (Izod) | Gel Content (%) |
| 5 | ~85 | ~200,000 | High | High |
| 50 | ~75 | ~200,000 | Reduced by ~50% | Reduced by ~50% |
| 100 | ~70 | ~200,000 | Further Reduced | Further Reduced |
| 150 | ~65 | ~200,000 | Significantly Low | Significantly Low |
Data synthesized from qualitative and quantitative descriptions in the provided search results.[2]
Experimental Protocols
Protocol 1: Purification of Styrene Monomer to Remove Inhibitors
This protocol describes a common laboratory method for removing inhibitors (like 4-tert-butylcatechol, TBC) and other impurities from styrene monomer.
Materials:
-
Styrene monomer (containing inhibitor)
-
10% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Drying tube
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Inhibitor Removal:
-
In a separatory funnel, wash the styrene monomer with an equal volume of 10% NaOH solution. Shake vigorously for 2-3 minutes. The aqueous layer will typically turn brown as it removes the phenolic inhibitor.
-
Separate the aqueous layer. Repeat the washing step with fresh NaOH solution until the aqueous layer remains colorless.
-
-
Neutralization:
-
Wash the styrene with an equal volume of distilled water to remove any residual NaOH. Repeat this washing step 2-3 times. Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying:
-
Transfer the washed styrene to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for at least 1 hour. The styrene should be clear.
-
-
Distillation (Optional but Recommended for High Purity):
-
Filter the dried styrene to remove the drying agent.
-
Set up a vacuum distillation apparatus. It is crucial to add a polymerization inhibitor (e.g., a very small amount of hydroquinone) to the distillation flask to prevent polymerization at elevated temperatures.
-
Distill the styrene under reduced pressure. Collect the fraction that boils at the correct temperature for the given pressure (e.g., ~41-42 °C at 18 mmHg).[5]
-
-
Storage:
-
Store the purified styrene in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and at a low temperature (e.g., in a refrigerator) to prevent spontaneous polymerization.
-
Protocol 2: General Procedure for Regeneration of a Coked Catalyst
This protocol provides a general outline for the regeneration of a catalyst deactivated by coke deposition via controlled oxidation.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (e.g., Nitrogen, Argon)
-
Oxidizing gas (e.g., Air, or a mixture of O₂ in N₂)
Procedure:
-
Inert Purge:
-
Place the coked catalyst in the reactor of the tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under a flow of inert gas to remove any physisorbed water and volatile compounds.
-
-
Controlled Oxidation (Coke Burn-off):
-
Gradually increase the temperature to the desired regeneration temperature (typically in the range of 400-600 °C, this is catalyst dependent).
-
Once the target temperature is reached and stable, slowly introduce the oxidizing gas. It is critical to start with a low concentration of oxygen (e.g., 1-2% in N₂) to control the exothermic reaction and prevent thermal damage to the catalyst.
-
Monitor the temperature of the catalyst bed closely. A sharp increase in temperature indicates the combustion of coke. Adjust the oxygen concentration and/or the total gas flow rate to maintain the temperature within the safe operating limits of the catalyst.
-
Continue the oxidation process until the exotherm ceases, which indicates that the majority of the coke has been burned off. This can also be monitored by analyzing the composition of the effluent gas (e.g., for CO and CO₂).
-
-
Final Treatment and Cool-down:
-
Once the coke burn-off is complete, switch the gas flow back to an inert gas.
-
Hold the catalyst at the regeneration temperature for a period of time to ensure complete removal of any remaining carbonaceous residues and to allow for any necessary redispersion of metal components.
-
Cool the catalyst down to room temperature under a continuous flow of inert gas.
-
-
Storage:
-
Once cooled, the regenerated catalyst should be stored under an inert atmosphere to prevent re-contamination or oxidation before its next use.
-
Visualizations
Caption: Major pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting common polymerization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. pslc.ws [pslc.ws]
- 8. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methyl-1-phenylpropene: Wittig vs. Grignard Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted alkenes is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials sciences. 2-Methyl-1-phenylpropene, a valuable building block, can be efficiently synthesized through several methods. This guide provides a detailed comparison of two prominent approaches: the Wittig reaction and the Grignard synthesis pathway. We will delve into their respective experimental protocols, analyze their performance based on available data, and offer a clear rationale for selecting the most suitable method for a given research objective.
At a Glance: Wittig vs. Grignard for this compound Synthesis
| Parameter | Wittig Reaction | Grignard Synthesis |
| Starting Materials | Benzaldehyde (B42025), Isopropyltriphenylphosphonium (B8661593) bromide | Benzylmagnesium halide, Acetone (B3395972) |
| Key Intermediates | Isopropyltriphenylphosphonium ylide | 2-Methyl-1-phenyl-2-propanol |
| Number of Steps | 1 (one-pot variation) or 2 | 2 |
| Overall Yield | Typically moderate to high (exact yield for this specific reaction is not widely reported but generally ranges from 50-80% for similar Wittig reactions) | ~60% (Estimated) |
| Reaction Conditions | Ylide formation often requires a strong base (e.g., n-BuLi) in an anhydrous solvent. The Wittig reaction itself can be run under milder, and even aqueous, conditions. | Requires strictly anhydrous conditions for the Grignard reagent formation and reaction.[1] The subsequent dehydration step typically requires heat and an acid catalyst.[2] |
| Key Advantages | High regioselectivity, directly forms the C=C bond at a specific location.[3] | Utilizes readily available and relatively inexpensive starting materials. |
| Key Disadvantages | Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct can complicate purification. | The Grignard reagent is highly sensitive to moisture, requiring stringent anhydrous techniques. The dehydration step can sometimes lead to isomeric impurities. |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Wittig Reaction Protocol
The Wittig reaction provides a direct method for the formation of the carbon-carbon double bond. The synthesis of this compound via this route involves two primary steps: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with benzaldehyde.[3][4]
Step 1: Preparation of Isopropyltriphenylphosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension. The formation of the ylide is typically indicated by a color change.
-
Allow the mixture to stir at 0 °C for approximately one hour to ensure complete ylide formation.
Step 2: Wittig Reaction with Benzaldehyde
-
To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by column chromatography.
Grignard Synthesis Protocol
The Grignard synthesis of this compound is a two-step process involving the formation of a tertiary alcohol followed by its dehydration.[3][5]
Step 1: Synthesis of 2-Methyl-1-phenyl-2-propanol via Grignard Reaction
-
All glassware must be rigorously dried to exclude moisture. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings under an inert atmosphere.
-
Prepare a solution of benzyl (B1604629) chloride or benzyl bromide in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the Grignard reagent formation has initiated (indicated by cloudiness and gentle reflux), add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the benzylmagnesium halide.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 30 minutes.
-
Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-1-phenyl-2-propanol. A yield of approximately 75% can be expected for this step, based on analogous reactions.
Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol
-
In a round-bottom flask, combine the crude 2-methyl-1-phenyl-2-propanol, aluminum (III) chloride (5 mol%), and triphenylphosphine (5 mol%) in nitromethane.[2]
-
Heat the mixture at 80 °C for 2 hours, monitoring the reaction by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, is then isolated and purified, typically by preparative thin-layer chromatography or column chromatography. This dehydration step has been reported to proceed with an 80% yield.[2]
Performance Comparison and Discussion
Grignard Synthesis: The Grignard approach utilizes readily available and cost-effective starting materials. The two-step process, however, introduces potential complexities. The formation and reaction of the Grignard reagent are highly sensitive to moisture, necessitating stringent anhydrous conditions to avoid quenching the reagent and reducing the yield.[1] The subsequent acid-catalyzed dehydration of the tertiary alcohol intermediate can sometimes lead to the formation of isomeric alkene byproducts, although the chosen conditions with aluminum chloride and triphenylphosphine are reported to be effective.[2] The estimated overall yield for the Grignard synthesis is approximately 60% (75% for the Grignard step and 80% for the dehydration step).
Conclusion
Both the Wittig and Grignard syntheses offer viable pathways to this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis.
-
The Wittig reaction is the preferred method when high regioselectivity is paramount and the challenges associated with the removal of the triphenylphosphine oxide byproduct can be managed.
-
The Grignard synthesis is a strong alternative when cost and the availability of starting materials are primary considerations, provided that the necessary anhydrous conditions can be strictly maintained.
For drug development and other applications where purity and unambiguous product formation are critical, the Wittig reaction's predictability in double bond placement may offer a significant advantage. However, for larger-scale syntheses where cost-effectiveness is a major driver, the Grignard approach, despite its two-step nature and stringent reaction conditions, remains a compelling option.
Synthesis Pathways Overview
Caption: Detailed reaction schemes for the Wittig and Grignard syntheses.
References
Reactivity comparison of 2-Methyl-1-phenylpropene and styrene
In the landscape of vinyl aromatic compounds, both 2-methyl-1-phenylpropene (α-methylstyrene) and styrene (B11656) serve as crucial monomers and intermediates in chemical synthesis. While structurally similar, the presence of a methyl group on the α-carbon of this compound introduces significant differences in its chemical reactivity compared to styrene. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid researchers in monomer selection and reaction optimization.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity stems from the electronic and steric effects of the α-methyl group in this compound. This group enhances the stability of the tertiary carbocation intermediate formed during electrophilic additions, yet it also introduces steric hindrance that can impede the approach of reagents and reduce polymerization rates.
| Reaction Type | Reactivity Comparison | Experimental Observations |
| Electrophilic Addition | Reactivity is comparable in acid-catalyzed hydration. | Kinetic studies on acid-catalyzed hydration show no significant difference in the effect of the acid medium on the two compounds, suggesting similar reactivity.[1] |
| Polymerization | Styrene is significantly more reactive. | In free-radical polymerization, α-methylstyrene acts as an inhibitor, slowing the reaction rate compared to styrene alone.[2] Anionic copolymerization reactivity ratios (r_styrene = 1.3, r_α-methylstyrene = 0.3) confirm styrene's higher reactivity.[3] |
| Catalytic Hydrogenation | Styrene exhibits a faster hydrogenation rate. | Competitive hydrogenation experiments show that styrene is hydrogenated more rapidly than α-methylstyrene, attributed to the steric hindrance of the methyl group. The activation energy for styrene hydrogenation is considerably lower (45.3 kJ/mol) than that for α-methylstyrene (87.7 kJ/mol).[4] |
In-Depth Analysis
Electrophilic Addition: A Tale of Two Carbocations
The mechanism of acid-catalyzed hydration for both alkenes proceeds through a rate-determining protonation of the double bond to form a carbocation intermediate.
Caption: Carbocation intermediates in acid-catalyzed hydration.
The α-methyl group in this compound leads to the formation of a more stable tertiary benzylic carbocation compared to the secondary benzylic carbocation from styrene. While this increased stability would suggest a faster reaction rate, kinetic studies on their acid-catalyzed hydration in sulfuric acid have indicated that there is no significant difference in their reactivity.[1] This suggests that the electronic stabilization is offset by other factors, leading to comparable overall reaction rates under these specific conditions.
Polymerization: Styrene's Clear Advantage
In the realm of polymer synthesis, styrene is considerably more reactive than this compound. The steric hindrance from the α-methyl group in this compound impedes the approach of the growing polymer chain, thereby lowering the rate of propagation.
Experimental data from free-radical polymerization shows that the rate of copolymerization of a styrene and α-methylstyrene mixture is slower than that of styrene alone, with the rate decreasing as the concentration of α-methylstyrene increases.[2]
Quantitative evidence from anionic copolymerization studies provides the reactivity ratios for styrene (r_St) and α-methylstyrene (r_MSt) as approximately 1.3 and 0.3, respectively.[3] These values indicate that a growing polymer chain ending in a styrene radical prefers to add another styrene monomer, and a chain ending in an α-methylstyrene radical also preferentially adds a styrene monomer.
Caption: Reactivity preferences in anionic copolymerization.
Catalytic Hydrogenation: Steric Hindrance at Play
In catalytic hydrogenation, the rate of reaction is influenced by the ability of the alkene to adsorb onto the surface of the metal catalyst. The steric bulk of the α-methyl group in this compound hinders this adsorption, leading to a slower hydrogenation rate compared to styrene.
A kinetic study of the competitive hydrogenation of styrene and α-methylstyrene over a Ni-Mo-S catalyst revealed that styrene is hydrogenated at a faster rate.[4] This is further supported by the significantly higher activation energy for the hydrogenation of α-methylstyrene (87.7 kJ/mol) compared to styrene (45.3 kJ/mol), indicating a larger energy barrier for the reaction with α-methylstyrene.[4]
Experimental Protocols
Determination of Monomer Reactivity Ratios in Copolymerization
Objective: To determine the relative reactivity of this compound and styrene in copolymerization.
Procedure:
-
A series of copolymerizations are carried out with varying initial molar ratios of the two monomers.
-
The polymerizations are initiated by a suitable initiator (e.g., AIBN for free-radical polymerization or an organolithium compound for anionic polymerization) and are allowed to proceed to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
The resulting copolymers are isolated, purified, and their composition is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.
-
The copolymer composition data is then used in conjunction with the initial monomer feed ratios to calculate the monomer reactivity ratios (r1 and r2) using methods such as the Fineman-Ross or Kelen-Tüdős methods.
Caption: Workflow for determining monomer reactivity ratios.
Competitive Catalytic Hydrogenation
Objective: To compare the relative rates of hydrogenation of this compound and styrene.
Procedure:
-
An equimolar mixture of this compound and styrene is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) in a high-pressure reactor.
-
A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to a specific pressure.
-
The reaction mixture is stirred vigorously at a constant temperature.
-
Aliquots of the reaction mixture are taken at regular time intervals and analyzed by Gas Chromatography (GC) to determine the concentrations of the reactants and products (ethylbenzene and 2-phenylpropane).
-
The relative rates of hydrogenation are determined by comparing the rates of disappearance of the two starting alkenes.
References
- 1. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 2. US3036053A - Copolymerization of styrene and alpha-methylstyrene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Analysis of Substituted Styrenes in Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of substituted styrenes in polymerization is critical for designing polymers with tailored properties. The nature and position of substituents on the styrene (B11656) ring profoundly influence polymerization kinetics, polymer molecular weight, polydispersity, and overall reaction control across various polymerization techniques. This guide provides a comparative analysis of substituted styrenes in free-radical, anionic, cationic, and controlled radical polymerizations, supported by experimental data and detailed protocols.
Executive Summary
The electronic effects of substituents on the styrene monomer play a pivotal role in its polymerizability. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the vinyl group and the stability of the propagating species (radical, anion, or cation), leading to distinct outcomes in different polymerization systems. In general, for Atom Transfer Radical Polymerization (ATRP), EWGs accelerate the polymerization and provide better control over the polymer architecture. Conversely, in cationic polymerization, EDGs enhance the reactivity of the monomer. Anionic polymerization is sensitive to both electronic and steric effects, with substituent position significantly impacting reactivity. This guide will delve into these differences, presenting quantitative data to facilitate informed monomer selection and reaction design.
Comparative Analysis of Polymerization Behavior
The influence of substituents on the polymerization of styrenes is best understood by comparing their performance across different polymerization mechanisms.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for synthesizing well-defined polymers. In the ATRP of substituted styrenes, a key finding is that monomers with electron-withdrawing substituents polymerize faster and with greater control (lower polydispersity) than those with electron-donating substituents.[1][2][3] This is because EWGs increase both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq), which favors the active radical species.[1][3]
The relationship between the apparent polymerization rate constant (k_p_app) and the electronic nature of the substituent can be quantified using the Hammett equation, which shows a positive ρ value (≈ 1.5), indicating that the reaction is favored by electron-withdrawing groups.[1][2][3]
| Substituent (para-) | Hammett Constant (σ_p) | Apparent Rate Coefficient (k_p_app x 10^4 s^-1) | Polydispersity (M_w/M_n) |
| -CF₃ | 0.54 | 1.83 | 1.15 |
| -Br | 0.23 | 1.11 | 1.18 |
| -Cl | 0.23 | 1.13 | 1.17 |
| -H | 0.00 | 0.75 | 1.20 |
| -CH₃ | -0.17 | 0.42 | 1.35 |
| -C(CH₃)₃ | -0.20 | 0.35 | 1.40 |
| -OCH₃ | -0.27 | Oligomers formed | - |
Table 1: Comparison of para-substituted styrenes in ATRP. Data compiled from literature.[1][3] Note: 4-OCH₃ styrene tends to undergo elimination and potential cationic polymerization under typical ATRP conditions, resulting in oligomers instead of high polymer.[1][3]
Anionic Polymerization
Anionic polymerization is highly sensitive to the electronic and steric nature of the substituents. Unlike in radical polymerization, the position of the substituent dramatically alters monomer reactivity. For instance, in the copolymerization of styrene with methyl-substituted styrenes, ortho-methylstyrene is more reactive than styrene, while para-methylstyrene is considerably less reactive.[4] This is attributed to a combination of steric hindrance at the propagating carbanion and the electronic influence of the methyl group.
| Copolymer System (M1/M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Resulting Copolymer |
| Styrene / p-methylstyrene | 2.62 | 0.37 | Gradient |
| Styrene / o-methylstyrene | 0.44 | 2.47 | Gradient (reversed) |
| Styrene / m-methylstyrene | 0.81 | 1.21 | Random-like |
Table 2: Reactivity ratios for the anionic copolymerization of styrene (M1) and methylstyrenes (M2).[4]
Cationic Polymerization
In cationic polymerization, the stability of the propagating carbocation is paramount. Therefore, monomers with electron-donating groups, which can stabilize the positive charge, are significantly more reactive. The reactivity of substituted styrenes in cationic polymerization generally follows the order: p-OCH₃ > p-CH₃ > H > p-Cl. This is the opposite trend to that observed in ATRP. Cationic polymerization is often challenging to control, leading to broader molecular weight distributions.[5][6]
Conventional Free-Radical Polymerization
In conventional free-radical copolymerization, the reactivity of a substituted styrene towards a growing polystyrene radical is also influenced by its substituent. The relative reactivities, often expressed as 1/r_1 (where styrene is monomer 1), show a positive correlation with the Hammett σ constant (ρ ≈ 0.5), indicating that electron-withdrawing groups enhance the monomer's reactivity toward the styryl radical.[1]
| Substituted Styrene (M2) | Reactivity Ratio (r1, Styrene) | Relative Reactivity (1/r1) |
| p-Nitrostyrene | 0.30 | 3.33 |
| p-Bromostyrene | 0.82 | 1.22 |
| p-Chlorostyrene | 0.80 | 1.25 |
| Styrene | 1.00 | 1.00 |
| p-Methylstyrene | 1.10 | 0.91 |
| p-Methoxystyrene | 1.16 | 0.86 |
Table 3: Reactivity ratios for the free-radical copolymerization of styrene (M1) with para-substituted styrenes (M2) at 60 °C. Data compiled from literature.[1][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the polymerization of substituted styrenes.
General Protocol for Atom Transfer Radical Polymerization (ATRP)
This protocol is a general guideline for the ATRP of a substituted styrene.
Materials:
-
Substituted styrene monomer (purified by passing through a column of basic alumina)
-
Initiator (e.g., 1-phenylethyl bromide, 1-PEBr)
-
Catalyst (e.g., Copper(I) bromide, CuBr, purified)
-
Ligand (e.g., 2,2'-bipyridine, bpy)
-
Solvent (e.g., diphenyl ether, degassed)
-
Nitrogen or Argon source
-
Schlenk flask or glovebox
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and bpy (2-3 equivalents).
-
Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent and the purified monomer via syringe. A typical monomer concentration is around 4 M.[1][2]
-
Add the initiator (e.g., 1-PEBr) via syringe. The typical monomer-to-initiator ratio is 100:1.[1][2]
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).[1][2]
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
General Protocol for Anionic Polymerization
This protocol outlines the "living" anionic polymerization of styrene derivatives. Extreme care must be taken to exclude air and water.
Materials:
-
Styrene monomer (rigorously purified, e.g., by distillation from CaH₂)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Initiator (e.g., sec-butyllithium, s-BuLi)
-
Terminating agent (e.g., degassed methanol)
-
High-vacuum line and glassware
Procedure:
-
Assemble and flame-dry all glassware under high vacuum.
-
Distill the purified solvent into the reaction flask under vacuum.
-
Add the purified monomer to the solvent.
-
Cool the solution to the desired temperature (e.g., room temperature for toluene, -78 °C for THF).
-
Add the initiator (s-BuLi) dropwise via syringe until a persistent color (indicative of the styryl anion) is observed, then add the calculated amount for the desired molecular weight.
-
Allow the polymerization to proceed. The reaction is often very fast.
-
After the desired time or full conversion, terminate the reaction by adding a few drops of degassed methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.[7]
General Protocol for Polymer Characterization
1. Monomer Conversion:
-
¹H NMR Spectroscopy: Dilute a small sample of the polymerization mixture in a deuterated solvent (e.g., CDCl₃). Compare the integration of the vinyl proton signals of the monomer with a stable internal standard or the polymer backbone signals.
2. Molecular Weight and Polydispersity:
-
Gel Permeation Chromatography (GPC): Dissolve the purified polymer in a suitable solvent (e.g., THF).[8] The GPC system should be calibrated with polystyrene standards. This will provide the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[8]
3. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (T_g).[9]
Visualizing Polymerization Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in polymerization.
Caption: ATRP equilibrium between dormant and active species.
Caption: Key steps in conventional free-radical polymerization.
Caption: General experimental workflow for styrene polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. pslc.ws [pslc.ws]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. mdpi.com [mdpi.com]
Validating the Synthesis of 2-Methyl-1-phenylpropene: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of organic compounds are paramount. This guide provides a comparative analysis of two common synthetic routes to 2-methyl-1-phenylpropene and details the spectroscopic methods used for its validation, supported by experimental data.
Two effective methods for the synthesis of this compound are the Wittig reaction and the dehydration of a tertiary alcohol synthesized via a Grignard reaction. Each method offers distinct advantages and challenges, and the successful synthesis of the target molecule must be confirmed through comprehensive spectroscopic analysis. This guide will compare these synthetic pathways and detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Synthetic Methods
| Feature | Wittig Reaction | Grignard Reaction followed by Dehydration |
| Starting Materials | Isopropyltriphenylphosphonium (B8661593) bromide, a strong base (e.g., n-BuLi), Benzaldehyde (B42025) | Benzyl (B1604629) magnesium chloride, Acetone (B3395972), Dehydrating agent (e.g., AlCl₃) |
| Key Transformation | Formation of a C=C double bond by reacting a phosphorus ylide with an aldehyde. | Creation of a C-C bond via nucleophilic attack of the Grignard reagent on a ketone, followed by elimination of water to form a C=C double bond. |
| Advantages | Direct formation of the alkene. Stereoselectivity can be influenced by the choice of ylide and reaction conditions. | Utilizes readily available starting materials. The Grignard reaction is a robust C-C bond-forming reaction. |
| Disadvantages | Requires the preparation of the phosphonium (B103445) ylide. The byproduct, triphenylphosphine (B44618) oxide, can sometimes be difficult to separate from the product. | A two-step process. The dehydration step can sometimes lead to rearrangement products. Requires anhydrous conditions for the Grignard reaction. |
Experimental Protocols
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[1] In this synthesis, an isopropyltriphenylphosphonium ylide is reacted with benzaldehyde to yield this compound.[2][3]
1. Preparation of Isopropyltriphenylphosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine isopropyltriphenylphosphonium bromide and anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of the orange-red ylide indicates a successful reaction.
2. Reaction with Benzaldehyde:
-
Cool the ylide solution in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirring ylide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.
Method 2: Grignard Reaction and Dehydration
This two-step method first involves the synthesis of 2-methyl-1-phenyl-2-propanol (B89539) via a Grignard reaction, followed by its dehydration to the desired alkene.[3]
1. Synthesis of 2-Methyl-1-phenyl-2-propanol (Grignard Reaction):
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, place magnesium turnings.
-
Add a solution of benzyl chloride in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a crystal of iodine.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent in an ice bath and add a solution of acetone in anhydrous diethyl ether dropwise.
-
After the addition, stir the reaction mixture at room temperature for one hour.
-
The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude alcohol.
2. Dehydration of 2-Methyl-1-phenyl-2-propanol:
-
Combine the crude 2-methyl-1-phenyl-2-propanol with a dehydrating agent, such as aluminum trichloride (B1173362) (AlCl₃) and triphenylphosphine in a solvent like nitromethane.
-
Heat the mixture with stirring for a few hours.
-
Cool the reaction mixture to room temperature and isolate the product using preparative thin-layer chromatography or column chromatography.
Spectroscopic Validation Data
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques. The following tables summarize the expected data.
¹H NMR Spectroscopy Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | ~7.2-7.4 | Multiplet | 5H |
| Vinylic-H | ~6.3 | Singlet | 1H |
| Methyl-H | ~1.9 | Singlet | 6H |
¹³C NMR Spectroscopy Data
| Carbon | Chemical Shift (δ, ppm) |
| Quaternary Aromatic C | ~138 |
| Aromatic CH | ~128-129 |
| Vinylic C (quaternary) | ~135 |
| Vinylic CH | ~126 |
| Methyl C | ~22 |
Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3020-3080 | Medium |
| C-H (alkene, vinylic) | 3000-3100 | Medium |
| C-H (alkane, methyl) | 2850-2975 | Medium-Strong |
| C=C (aromatic) | ~1600, ~1495 | Medium |
| C=C (alkene) | 1640-1680 | Medium |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 132 | Molecular ion [M]⁺ |
| 117 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Visualization of Experimental Workflows
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Signaling pathways for the synthesis of this compound.
References
A Comparative Guide to the Synthetic Routes of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to 2-Methyl-1-phenylpropene, also known as β-methylstyrene. The performance of each method is objectively evaluated, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
Comparison of Synthetic Routes
Three primary synthetic strategies for this compound are evaluated: the Wittig reaction, a two-step Grignard reaction followed by dehydration, and the direct dehydration of 2-methyl-1-phenyl-2-propanol (B89539). A fourth, less common alternative, the McMurry reaction, is also considered.
Data Summary
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Wittig Reaction | Benzaldehyde (B42025), Isopropyltriphenylphosphonium (B8661593) bromide | Strong base (e.g., n-BuLi) | Not specified for this specific product, but generally moderate to good. | High regioselectivity for the double bond position. | Stoichiometric use of phosphonium (B103445) salt generates triphenylphosphine (B44618) oxide waste. Strong base required. |
| Grignard Reaction & Dehydration | Phenylmagnesium bromide, Acetone (B3395972) | Grignard formation, then Acid catalyst (e.g., H₃PO₄) | ~75% (Grignard step) | Readily available starting materials. | Two-step process. Grignard reagents are moisture-sensitive. Potential for side reactions. |
| Dehydration of Alcohol | 2-Methyl-1-phenyl-2-propanol | AlCl₃ / PPh₃ | 80%[1] | Single step from the alcohol. Good yield with specific catalysts. | Requires the precursor alcohol. |
| Dehydration of Alcohol | 2-Methyl-1-phenyl-2-propanol | Phosphoric Acid (H₃PO₄) | Not specified, but generally effective for tertiary alcohols.[2] | Common and inexpensive acid catalyst. | Potential for side reactions and charring with strong acids.[2] |
| McMurry Reaction | Benzaldehyde, Acetone | Low-valent titanium (e.g., TiCl₄/Zn) | Not specified for this cross-coupling. | Can form sterically hindered alkenes. | Cross-coupling can lead to a mixture of products.[3] Stoichiometric use of titanium reagents. |
Experimental Protocols
Wittig Reaction
This route involves the reaction of benzaldehyde with an isopropyl-substituted phosphorus ylide.[4][5]
Step 1: Preparation of the Isopropyltriphenylphosphonium Ylide
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add isopropyltriphenylphosphonium bromide.
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the ylide solution for 30-60 minutes at -78°C.
Step 2: Reaction with Benzaldehyde
-
To the ylide solution at -78°C, add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78°C for a specified time, then gradually warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.
Grignard Reaction Followed by Dehydration
This two-step synthesis first forms a tertiary alcohol, which is then dehydrated.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Under an inert atmosphere, add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene (B47551) in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling.
-
Once the Grignard reagent has formed (solution turns cloudy and grey/brown), cool the flask in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-methyl-1-phenyl-2-propanol. A reported yield for this step is approximately 75%.
Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol [2]
-
Assemble a distillation apparatus with a round-bottom flask.
-
Place the crude 2-methyl-1-phenyl-2-propanol in the flask.
-
Add a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).
-
Gently heat the mixture. The this compound and water will co-distill.
-
Collect the distillate in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Direct Dehydration of 2-Methyl-1-phenyl-2-propanol
This method directly converts the commercially available or previously synthesized alcohol to the desired alkene.
Method A: Using Aluminum Chloride and Triphenylphosphine [1]
-
In a reaction flask, mix 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).
-
Stir the mixture at 80°C for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent. This method has a reported yield of 80%.[1]
Method B: Using Phosphoric Acid [2]
-
Follow the procedure outlined in Step 2 of the Grignard reaction and dehydration protocol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for this compound via the Wittig reaction.
Caption: Two-step synthesis of this compound using a Grignard reaction followed by dehydration.
Caption: Direct synthesis of this compound via alcohol dehydration.
Caption: Potential McMurry cross-coupling route and possible homocoupling side products.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 5. allen.in [allen.in]
- 6. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]
Benchmarking the performance of different catalysts for styrene polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of various catalyst systems for the polymerization of styrene (B11656). The selection of an appropriate catalyst is critical as it dictates the polymer's properties, such as molecular weight, stereochemistry, and polydispersity, which in turn influence its final application. This document presents a comparative analysis of different catalyst classes, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Overview of Catalyst Classes
Styrene polymerization can be achieved through several mechanisms, each employing a distinct class of catalysts. The major categories include:
-
Free-Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators to produce free radicals. This is a widely used industrial method for producing atactic polystyrene.
-
Ziegler-Natta Catalysis: Utilizes transition metal halides with organoaluminum compounds, enabling the synthesis of stereoregular polymers like syndiotactic polystyrene (sPS).[1][2]
-
Metallocene Catalysis: A more recent class of single-site catalysts that offer precise control over the polymer's microstructure, leading to polymers with narrow molecular weight distributions.[2][3] They are particularly effective for producing sPS.[2]
-
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[][5]
Performance Benchmark of Styrene Polymerization Catalysts
The following tables summarize the performance of selected catalysts from each class under various experimental conditions. It is important to note that a direct comparison between different studies can be challenging due to variations in reaction conditions.
Table 1: Free-Radical Initiators
| Initiator | Temperature (°C) | Solvent | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Benzoyl Peroxide (BPO) | 90 | Toluene (B28343) | >95 (in SDR) | Variable | >1.5 | [6] |
| AIBN | 60 | Bulk | Not Specified | Variable | >1.5 | [7] |
Table 2: Ziegler-Natta and Metallocene Catalysts for Syndiotactic Polystyrene (sPS)
| Catalyst System | Co-catalyst | Temperature (°C) | Polymerization Activity (g PS/mol Ti·h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| TiCl4/TEAl | TEAl | 70 | Not Specified | Not Specified | High | Broad | [8] |
| Cp*TiCl3 | MAO | 50 | High | >90 | High | Narrow | [9] |
| IndTiCl3 | MAO | 50 | Lower than Ph-substituted | Lower | Lower | Narrow | [10] |
| 1-PhIndTiCl2 | MAO | 50 | High | >92 | ~5 x 10^5 | Narrow | [10] |
Note: MAO = Methylaluminoxane (B55162), TEAl = Triethylaluminum, Cp = Pentamethylcyclopentadienyl, Ind = Indenyl*
Table 3: Controlled Radical Polymerization (CRP) Catalysts
| Polymerization Method | Catalyst/Agent | Initiator | Temperature (°C) | Solvent | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ATRP | CuBr/PMDETA | 1-Phenylethyl bromide | 110 | Bulk | ~90 | 9,000 | 1.10 | [11] |
| ATRP | CuBr2/TPMA | Not Specified | 80 | DMF | >80 | Controlled | <1.2 | [12] |
| RAFT | CPDTC | γ-ray irradiation | Room Temp | Dioxane | High | Controlled | Narrow | [13] |
| NMP | TEMPO | Benzoyl Peroxide | 125 | Bulk | ~85 | 30,000 | 1.15 | [] |
Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPMA = Tris(2-pyridylmethyl)amine, CPDTC = 2-cyano-2-propyl dodecyl trithiocarbonate, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for each major polymerization type.
Free-Radical Polymerization (Batch Reactor)
-
Monomer and Solvent Preparation: Styrene monomer is purified by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over a drying agent (e.g., anhydrous MgSO4), and distillation under reduced pressure. The solvent (e.g., toluene) is dried and distilled.
-
Reactor Setup: A stirred glass reactor is equipped with a reflux condenser, a nitrogen inlet, a thermometer, and a sampling outlet.
-
Reaction Mixture Preparation: The desired amounts of purified styrene, solvent, and a free-radical initiator (e.g., Benzoyl Peroxide) are charged into the reactor.
-
Polymerization: The reactor is purged with nitrogen, and the mixture is heated to the desired temperature (e.g., 90°C) while stirring.
-
Sampling and Analysis: Samples are withdrawn at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy) and polymer properties.
-
Termination and Product Isolation: The polymerization is terminated by rapid cooling. The polymer is precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
-
Characterization: The molecular weight (Mn, Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
Metallocene-Catalyzed Syndiotactic Polystyrene (sPS) Polymerization
-
Catalyst and Co-catalyst Preparation: The metallocene catalyst (e.g., Cp*TiCl3) and the co-catalyst, methylaluminoxane (MAO), are handled under an inert atmosphere (e.g., in a glovebox) due to their sensitivity to air and moisture.
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and injection ports is used. The reactor is thoroughly dried and purged with nitrogen.
-
Reaction Medium: Anhydrous toluene is introduced into the reactor.
-
Catalyst Injection: The desired amount of MAO solution in toluene is injected, followed by the metallocene catalyst solution.
-
Monomer Addition: Purified and dried styrene monomer is then injected into the reactor.
-
Polymerization: The reaction is carried out at a specific temperature (e.g., 50°C) and pressure for a set duration.
-
Quenching and Product Isolation: The polymerization is quenched by adding acidified methanol. The precipitated sPS is filtered, washed extensively with methanol, and dried under vacuum.
-
Characterization: The polymer's syndiotacticity is confirmed by 13C NMR spectroscopy. Mn, Mw, and PDI are determined by GPC at high temperature.
Atom Transfer Radical Polymerization (ATRP) of Styrene
-
Reagent Preparation: Styrene is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator (e.g., 1-phenylethyl bromide), catalyst (e.g., CuBr), and ligand (e.g., PMDETA) are used as received or purified as necessary. All reagents are handled under an inert atmosphere.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the catalyst (CuBr) and initiator. The flask is sealed with a rubber septum and subjected to several vacuum/nitrogen cycles.
-
Reaction Mixture: Degassed styrene and the ligand are added to the flask via syringe.
-
Polymerization: The flask is immersed in a thermostated oil bath at the desired temperature (e.g., 110°C). The mixture is stirred for the specified reaction time.
-
Termination and Purification: The polymerization is quenched by cooling and exposing the reaction mixture to air. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
Product Isolation: The polymer is precipitated in an excess of a non-solvent like methanol, filtered, and dried under vacuum.
-
Characterization: Monomer conversion is determined by 1H NMR spectroscopy or gas chromatography. Mn and PDI are determined by GPC.
Visualizing Polymerization Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical pathways.
Caption: General experimental workflow for styrene polymerization.
Caption: Simplified mechanisms for different polymerization types.
References
- 1. youtube.com [youtube.com]
- 2. Product: Syndiotactic Polystyrene [portfolio-pplus.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 6. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Syndiospecific polymerization of styrene by half-metallocene with a naphthoxy group ligand - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. research.unipd.it [research.unipd.it]
- 13. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
A Comparative Guide to Analytical Methods for the Characterization of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of 2-Methyl-1-phenylpropene, a key intermediate in various chemical syntheses, is critical for ensuring product quality, purity, and process control. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of common analytical methods for the characterization and quantification of this compound, offering a comparison of their performance based on typical validation parameters.
Comparison of Analytical Method Performance
The choice of analytical method for this compound is dictated by the specific requirements of the analysis, such as whether it is for purity assessment, impurity profiling, or quantitative determination. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for structural elucidation and purity determination without the need for a specific reference standard of the analyte.
The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the quantitative analysis of aromatic alkenes like this compound, based on data from validated methods for analogous compounds.[1][2][3][4][5]
Table 1: Quantitative Performance of Chromatographic Methods
| Performance Metric | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography - UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 1.5% | < 15% | < 2.0% |
| Accuracy (Recovery %) | 95-105% | 80-115% | 98-102% |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.5 µg/mL | ~0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 1.5 µg/mL | ~0.5 - 1.5 µg/mL |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. The following protocols are based on established methods for this compound and related compounds.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification and purity assessment of volatile compounds like this compound.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions :
-
Column : DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Injection Volume : 1 µL with a split ratio of 50:1.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
-
Data Analysis :
-
Quantify this compound by constructing a calibration curve of peak area versus concentration.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography - Mass Spectrometry (GC-MS)
This method provides high specificity and is ideal for the identification of impurities and for trace-level quantification.
-
Instrumentation : Gas chromatograph coupled to a mass selective detector (MSD).
-
Chromatographic Conditions : Same as GC-FID.
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
Mass Range : Scan from m/z 40 to 300 for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 132, 117).
-
-
Sample Preparation : Same as GC-FID.
-
Data Analysis :
-
Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, use the peak area of a specific ion from the SIM data and a calibration curve.
-
High-Performance Liquid Chromatography - UV Detection (HPLC-UV)
HPLC-UV is a robust alternative to GC, particularly for samples that may not be suitable for high-temperature analysis.
-
Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm (due to the phenyl group).
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
-
Data Analysis :
-
Quantify this compound using a calibration curve of peak area versus concentration.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without a reference standard of the same compound.[6][7][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[6][7]
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure :
-
Sample Preparation : Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition : Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) and a 90° pulse angle to ensure full signal recovery.
-
Data Processing : Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Data Analysis :
-
Calculate the purity of this compound using the following equation:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
_analyte refers to this compound
-
_std refers to the internal standard
-
-
Cross-Validation Workflow
The cross-validation of these analytical methods is essential to ensure the consistency and reliability of the results.[9] This process involves comparing the data obtained from two or more different methods.[10]
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The characterization of this compound can be effectively achieved using a variety of analytical techniques.
-
GC-FID is a robust and cost-effective method for routine quantitative analysis.
-
GC-MS offers unparalleled specificity for impurity identification and trace analysis.
-
HPLC-UV provides a reliable alternative, especially for samples that may be thermally sensitive.
-
qNMR serves as a primary method for accurate purity determination without the need for a specific analyte reference standard.
The cross-validation of these methods is a critical step in ensuring data integrity. By comparing the results from orthogonal techniques, researchers and drug development professionals can have a high degree of confidence in the quality and purity of their materials. The choice of which methods to employ for cross-validation will depend on the specific analytical goals and the resources available.
References
- 1. scielo.org.co [scielo.org.co]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gradivareview.com [gradivareview.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Synthesis and Applications of 2-Methyl-1-phenylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary synthesis routes for 2-Methyl-1-phenylpropene (also known as (2-Methylpropenyl)benzene), offering a comparative analysis of their methodologies, yields, and scalability. Furthermore, it explores the key applications of this compound and its structural analogs, particularly in organic synthesis and as a scaffold for pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to support researchers in their practical applications.
Physicochemical Properties
This compound is an aromatic hydrocarbon with the following properties:
| Property | Value | Reference |
| CAS Number | 768-49-0 | |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Boiling Point | 187-188 °C | [1][2][3] |
| Melting Point | -50 to -48 °C | [1][2][3] |
| Density | 0.901 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n²⁰/D) | 1.539 | [1][2][3] |
Synthesis of this compound: A Comparative Overview
Several synthetic strategies can be employed to produce this compound. The most common methods include the dehydration of tertiary alcohols and the Wittig reaction. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Dehydration of Phenylpropanol Derivatives
The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol (B89539) or 2-methyl-1-phenyl-1-propanol is a direct and common route to this compound.[4][5] The reaction proceeds via an E1 mechanism involving the formation of a stable carbocation intermediate.[5][6]
Caption: General workflow for the synthesis of this compound via alcohol dehydration.
This protocol is adapted from a general procedure for alcohol dehydration.[4]
-
In a round-bottom flask, combine 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum (III) chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (B44618) (PPh₃, 0.02 mmol, 5 mol%).
-
Add nitromethane (B149229) (1.0 mL) as the solvent.
-
Stir the mixture at 80 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product using preparative thin-layer chromatography (TLC) or column chromatography, eluting with a petroleum ether/ethyl acetate (B1210297) mixture (e.g., 5:1 v/v).
The Wittig Reaction
The Wittig reaction provides a highly reliable and versatile method for alkene synthesis with excellent regiochemical control.[7][8] For this compound, two primary retrosynthetic disconnections are possible: (A) using benzaldehyde (B42025) and an isopropyl-derived phosphorus ylide, or (B) using acetone (B3395972) and a benzyl-derived ylide.[9][10]
Caption: General workflow for the Wittig synthesis of this compound.
This protocol is a generalized procedure based on the principles of the Wittig reaction.[7][9]
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium (B8661593) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents / Catalyst | Typical Yield (%) | Advantages | Disadvantages |
| Alcohol Dehydration | 2-Methyl-1-phenyl-2-propanol | AlCl₃, PPh₃, Nitromethane[4] | ~80[4] | Simple procedure, inexpensive reagents. | Risk of carbocation rearrangements (less likely with tertiary alcohol), requires precursor synthesis. |
| Alcohol Dehydration | 2-Methyl-1-phenyl-2-propanol | Aqueous H₃PO₄[5] | Not specified | Uses a common mineral acid, avoids metal catalysts. | Can require high temperatures, potential for side reactions.[6] |
| Wittig Reaction | Isopropyl bromide, Benzaldehyde | PPh₃, n-BuLi[7][9] | Moderate to High | High regioselectivity, versatile. | Generates stoichiometric triphenylphosphine oxide byproduct which can complicate purification, requires anhydrous conditions and strong base.[8] |
| Grignard + Dehydration | Benzyl (B1604629) chloride, Acetone | Mg, then H₃PO₄[5][11] | High (65-92% for alcohol step)[11] | Utilizes readily available starting materials. | Multi-step process, Grignard reaction is moisture-sensitive.[12][13] |
Applications of this compound and Related Structures
While this compound is not a final product in many large-scale industrial processes, it serves as a valuable intermediate in organic synthesis and its core structure is found in various functional molecules.
Caption: Key application areas for this compound and its structural analogs.
Intermediate in Organic Synthesis
This compound is used as a starting material for the synthesis of other organic molecules. A notable application is in the preparation of vicinal halohydrins, such as 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol, through electrophilic addition reactions.[14][1][2] These compounds can then be converted into other functional groups, making the parent alkene a useful building block.
Relevance in Medicinal Chemistry
The phenylpropane skeleton is a common motif in biologically active compounds.[15]
-
β2-Adrenergic Receptor Agonists: Derivatives containing the 2-methyl-1-phenyl-2-propylamine structure are key side chains in complex drugs developed as long-acting β2 agonists for treating asthma and COPD.[16]
-
Anti-inflammatory Agents: A synthesized derivative, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538), has demonstrated anti-inflammatory and analgesic properties, suggesting the utility of this chemical scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs).[17]
Comparison with Alternatives: α-Methylstyrene
A close structural isomer, α-methylstyrene (isopropenylbenzene, CAS 98-83-9), has significant industrial applications. It is widely used as a comonomer in the production of polymers and resins, such as acrylonitrile-butadiene-styrene (ABS) plastics, to improve heat resistance and impact strength.[18] While this compound does not share the same large-scale polymerization applications, its synthesis and reactivity are often studied in the same context as other styrene (B11656) derivatives.
Precursors in the Fragrance Industry
The alcohol precursor to this compound, 2-methyl-1-phenyl-2-propanol (also known as dimethyl benzyl carbinol), is itself a valuable fragrance ingredient. It possesses a clean, floral, and herbaceous aroma, often compared to lilac, with sweet vanilla undertones. Its stability and versatile scent profile make it a useful component in perfumes, lotions, and soaps.
References
- 1. This compound | 768-49-0 [chemicalbook.com]
- 2. This compound CAS#: 768-49-0 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Solved Aq H3PO4 (85%) -H20 2-methyl-1-phenyl-2-propanol | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]
- 10. allen.in [allen.in]
- 11. Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7 [smolecule.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scbt.com [scbt.com]
- 15. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 17. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
A Comparative Guide to the Efficacy of Inhibitors for Styrene Derivative Polymerization
For Researchers, Scientists, and Drug Development Professionals
The undesired polymerization of styrene (B11656) and its derivatives during manufacturing, transport, and storage is a critical issue, posing both safety risks and economic losses. The addition of inhibitors is a standard practice to prevent premature polymerization. This guide provides an objective comparison of the performance of various inhibitors, supported by experimental data, to aid in the selection of the most effective agent for specific applications.
Comparative Efficacy of Polymerization Inhibitors
The selection of an appropriate polymerization inhibitor is crucial for the effective stabilization of styrene. The following table summarizes the comparative performance of various inhibitors in preventing the undesired polymerization of styrene at 115°C over 4 hours. The key metrics are "Growth Percentage," representing the increase in polymer weight, and "Styrene Conversion," the percentage of monomer that has polymerized. Lower values for both metrics indicate higher inhibitor efficiency.[1][2]
| Inhibitor | Class | Growth Percentage (%)[2] | Styrene Conversion (%)[2] |
| DTBMP (2,6-di-tert-butyl-4-methoxyphenol) | Phenolic | 16.40 | 0.048 |
| 4-hydroxy-TEMPO | Stable Nitroxide Radical | 24.85 | 0.065 |
| BHT (2,6-di-tert-butyl-4-methylphenol) | Phenolic | 42.50 | 0.111 |
| 4-oxo-TEMPO | Stable Nitroxide Radical | 46.8 | 0.134 |
| Commercial TBC (4-tert-butylcatechol) | Phenolic | >100 | >0.25 |
| TBHQ (tert-butyl hydroquinone) | Phenolic | >100 | >0.25 |
| MEHQ (4-methoxyphenol) | Phenolic | >100 | >0.25 |
Mechanisms of Action
The primary mechanisms by which these inhibitors function involve the scavenging of free radicals, which are the initiators of polymerization. The two main classes of inhibitors presented, phenolic antioxidants and stable nitroxide radicals, operate through distinct pathways.
Phenolic Inhibitors (e.g., TBC, DTBMP, BHT)
Phenolic inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), act as free-radical scavengers, and their effectiveness is highly dependent on the presence of dissolved oxygen.[1][3] During storage, styrene monomers can generate radicals (M•) when exposed to heat or light. In the presence of oxygen, these monomer radicals rapidly form peroxide radicals (MOO•).[1] The phenolic inhibitor then donates a hydrogen atom to the peroxide radical, which terminates the chain reaction and prevents polymerization.[1] The resulting inhibitor radical is stabilized by resonance and is less reactive, thus halting the polymerization chain.[1]
Stable Nitroxide Radical Inhibitors (e.g., 4-hydroxy-TEMPO)
Stable nitroxide radicals (SNRs), such as TEMPO derivatives, are highly effective "antipolymers" that can directly react with and deactivate carbon-centered radicals.[2] This mechanism is particularly efficient in low-oxygen environments.[2] The nitroxide radical couples with the growing polymer radical, terminating the chain propagation.
Other Notable Inhibitors
-
N,N'-diethylhydroxylamine (DEHA) : DEHA functions as a potent free radical scavenger and is effective as a vapor-phase inhibitor, making it suitable for preventing polymerization during monomer storage and transportation.[4][5][6] It is also used as a "short-stopping" agent in emulsion polymerization to control the reaction at a desired conversion and molecular weight.[6]
-
Phenylenediamine (PPD) derivatives : These compounds can act as retarders, slowing down the rate of polymerization.[7] Some studies have investigated their use in combination with other inhibitors to achieve synergistic effects.[8][9]
Experimental Protocol: Screening Inhibitor Effectiveness
The following is a generalized protocol for evaluating the effectiveness of polymerization inhibitors for styrene, based on common experimental practices.[1][2]
1. Materials and Preparation:
-
Styrene monomer
-
Inhibitor to be tested
-
Polymer seed (pre-formed polystyrene)
-
Methanol
-
Deionized water
-
Nitrogen gas
2. Inhibitor Removal (if present):
-
If the styrene monomer contains a storage inhibitor, it must be removed. This can be achieved by washing the styrene with an aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v), followed by washing with deionized water until neutral, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).[1]
3. Experimental Setup:
-
A reaction vessel (e.g., an accelerating rate calorimeter) is used.
-
The system is purged with nitrogen to remove oxygen before the experiment.[2]
4. Procedure:
-
A known amount of polymer seed is placed in the reaction vessel.
-
A specific volume of deionized water is injected as an oxygen source (for evaluating inhibitors that require oxygen).[2]
-
The desired concentration of the inhibitor (e.g., 50 ppm) is added.[2]
-
A known volume of purified styrene monomer is injected into the vessel.[2]
-
The reaction mixture is heated to a specific temperature (e.g., 115°C) and held for a set duration (e.g., 4 hours).[1][2]
5. Analysis:
-
After the reaction time, the mixture is cooled.
-
The polymer is precipitated by adding methanol.
-
The precipitate is filtered, dried at 100°C to remove the methanol, and then weighed.[2]
-
The "Growth Percentage" is calculated as: ((final polymer weight - initial polymer seed weight) / initial polymer seed weight) * 100.
-
The "Styrene Conversion" is calculated as: (final polymer weight / initial styrene weight) * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 3. metrohm.com [metrohm.com]
- 4. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]
- 5. Diethyl Hydroxyl Amine N,N- DEHA | Oman CHEMICAL [omanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. US4929778A - Methods and compositions for inhibiting styrene polymerization - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polymers Derived from Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various polymers derived from substituted styrenes. The data presented herein, supported by experimental findings, is intended to aid in the selection and characterization of materials for research and development applications. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are instrumental in determining key thermal properties of polymers.
Data Presentation: Thermal Properties of Substituted Polystyrenes
The thermal properties of polystyrene and several of its para-substituted derivatives are summarized in the tables below. These properties, particularly the glass transition temperature (Tg) and decomposition temperature (Td), are significantly influenced by the nature of the substituent on the phenyl ring.
Table 1: Glass Transition and Decomposition Temperatures of Various Substituted Polystyrenes
| Polymer | Substituent (para-) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td, onset) (°C) | Peak Decomposition Temperature (°C) |
| Polystyrene | -H | ~100 | >300 | ~400 |
| Poly(4-methylstyrene) | -CH₃ | ~115 | >300 | ~400 |
| Poly(4-ethylstyrene) | -CH₂CH₃ | ~108 | Not Specified | Not Specified |
| Poly(4-tert-butylstyrene) | -C(CH₃)₃ | ~144 | >300 | Not Specified |
| Poly(4-chlorostyrene) | -Cl | 106[1] | Not Specified | See Table 2 |
| Poly(4-bromostyrene) | -Br | Not Specified | Not Specified | See Table 2 |
| Poly(4-methoxystyrene) | -OCH₃ | 113[2] | Not Specified | Not Specified |
| Poly(4-nitrostyrene) | -NO₂ | Not Specified | Not Specified | 316 (max. degradation)[3] |
Note: Values are approximate and can vary based on factors such as molecular weight and specific experimental conditions. Decomposition temperatures are typically determined under an inert nitrogen atmosphere.
Table 2: Peak Volatilization Temperatures of Substituted Polystyrenes at Various Heating Rates
| Polymer | Peak Volatilization Temperature (°C) at 5 K/min | Peak Volatilization Temperature (°C) at 10 K/min | Peak Volatilization Temperature (°C) at 15 K/min | Peak Volatilization Temperature (°C) at 20 K/min | Peak Volatilization Temperature (°C) at 25 K/min |
| Polystyrene (PS) | 398.5 | 408.5 | 415.5 | 420.5 | 425.5 |
| Poly(p-methylstyrene) (PMS) | 397.5 | 407.5 | 414.5 | 419.5 | 424.5 |
| Poly(p-chlorostyrene) (PClS) | 396.5 | 406.5 | 413.5 | 418.5 | 423.5 |
| Poly(p-bromostyrene) (PBrS) | 401.5 | 411.5 | 418.5 | 423.5 | 428.5 |
Data from Şenocak, A., Alkan, C. and Karadağ, A. (2016) Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253.[4]
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the thermal stability of polymers are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared TGA pan (e.g., platinum or aluminum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass versus temperature.
-
The onset decomposition temperature (Td, onset) is determined as the temperature at which a significant weight loss begins.
-
The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve), which represents the point of the most rapid weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Apparatus: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Maintain an inert nitrogen atmosphere.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a controlled rate (e.g., 10 °C/min). This step erases the polymer's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram. It is typically reported as the midpoint of this transition.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for characterizing the thermal properties of substituted polystyrene derivatives.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-1-phenylpropene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-phenylpropene (CAS No: 768-49-0), a flammable and irritant chemical. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE) at all times.[1][2]
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[1]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or impervious clothing.[1][2]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for risk assessment and proper handling.
| Property | Value | Citations |
| CAS Number | 768-49-0 | [3][4] |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 187-189 °C | [4] |
| Flash Point | 58 - 59 °C (closed cup) | [1] |
| Density | 0.901 g/mL at 25 °C | [4] |
| Storage Temperature | 2-8°C, or in a cool, dark place (<15°C) | |
| Hazard Codes | H226, H315, H319, H335 |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[5]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with the chemical (e.g., the original container or a designated solvent waste container), and has a secure, tight-fitting lid.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] The label should also include the building and room number where the waste was generated.[8]
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the storage area is cool, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[3] Store acids and bases separately.[8]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[9]
-
Follow all institutional procedures for waste handover, including any required documentation or online waste pickup requests. The disposal must be handled by an approved and permitted waste disposal plant.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS No: 768-49-0 [aquigenbio.com]
- 3. This compound | 768-49-0 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 768-49-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Methyl-1-phenylpropene
Essential Safety and Handling Guide for 2-Methyl-1-phenylpropene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (2-Methylpropenyl)benzene
-
CAS Number: 768-49-0
Primary Hazards:
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below.
| Equipment Type | Specification | Protection Against |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield is required when there is a risk of explosion or large splashes.[3] | Chemical splashes, flying particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use and replace immediately upon contamination.[3][4] | Direct skin contact, absorption. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Inhalation of vapors and mists. |
| Protective Clothing | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). Avoid synthetic fabrics like polyester. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3] | Skin contact from splashes or spills. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | Spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical to ensure the safe handling of this compound from procurement to disposal.
1. Pre-Handling Preparations:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
- Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
- Assemble PPE: Don all required personal protective equipment as detailed in the table above.[6]
- Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for flammable liquids.
- Locate Safety Equipment: Ensure unimpeded access to an emergency eyewash station and safety shower.
2. Handling and Use:
- Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[7]
- Use Non-Sparking Tools: Employ tools made of non-sparking materials.[7]
- Keep Away from Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[7]
- Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.[7]
- Avoid Inhalation and Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[6][7]
3. Post-Handling Procedures:
- Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean Work Area: Decontaminate the work surface upon completion of the task.
- Proper Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is 2-8°C.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Labeling: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, compatible waste container. The label should include the chemical name and associated hazards.
- Container Integrity: Ensure the waste container is in good condition and is kept tightly closed.
2. Chemical Waste Disposal:
- Licensed Disposal Vendor: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour it down the drain.[8][9]
- Follow Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.
3. Contaminated PPE and Materials Disposal:
- Decontamination: If permissible, decontaminate reusable PPE according to established procedures.
- Disposal: Dispose of single-use contaminated items (gloves, lab coats, etc.) as hazardous waste in the designated waste container.
4. Empty Container Disposal:
- Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
- Disposal: Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with institutional and local guidelines.[8]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key procedural stages for the safe handling and disposal of this compound.
References
- 1. Isobutenylbenzene | C10H12 | CID 13030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲基-1-苯基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. Disposal of 2-Methylpropene — Synergy Recycling [synergy-recycling.co.uk]
- 6. This compound | CAS No: 768-49-0 [aquigenbio.com]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
